molecular formula C3H5NaO3 B15166558 Sodium;2-deuterio-2-hydroxypropanoate

Sodium;2-deuterio-2-hydroxypropanoate

Cat. No.: B15166558
M. Wt: 113.07 g/mol
InChI Key: NGSFWBMYFKHRBD-YPAXDSTQSA-M
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Description

Sodium;2-deuterio-2-hydroxypropanoate is a useful research compound. Its molecular formula is C3H5NaO3 and its molecular weight is 113.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium;2-deuterio-2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium;2-deuterio-2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5NaO3

Molecular Weight

113.07 g/mol

IUPAC Name

sodium;2-deuterio-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i2D;

InChI Key

NGSFWBMYFKHRBD-YPAXDSTQSA-M

Isomeric SMILES

[2H]C(C)(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Foundational & Exploratory

Sodium 2-Deuterio-2-Hydroxypropanoate: Structural Dynamics, Kinetic Isotope Effects, and Applications in Deuterium Metabolic Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of metabolic tracing and mechanistic enzymology, Sodium 2-deuterio-2-hydroxypropanoate (commonly known as Sodium L-lactate-2-d₁ or Sodium 2-d-lactate) serves as a foundational stable isotope-labeled standard. By substituting the protium atom at the C2 chiral center with deuterium, researchers can exploit the mass shift and nuclear spin differences to probe complex biological systems.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a highly specific probe. The strategic placement of the deuterium at the C2 position allows us to isolate the rate-limiting hydride transfer steps in Lactate Dehydrogenase (LDH) kinetics [1]. Furthermore, it acts as a critical calibration standard for Deuterium Metabolic Imaging (DMI) , an emerging non-invasive MRI modality that maps the Warburg effect in oncology by tracking the in vivo conversion of deuterated glucose to deuterated lactate [2].

Chemical Structure and Isotopic Properties

Sodium 2-deuterio-2-hydroxypropanoate (


) is the monosodium salt of 2-deuterio-lactic acid. The isotopic purity of this compound is paramount; analytical grades require 

to ensure that residual proton signals do not confound high-field Nuclear Magnetic Resonance (NMR) or mass spectrometry (MS) data.
Quantitative Chemical Properties

The following table summarizes the core physicochemical and isotopic properties necessary for experimental design and stoichiometric calculations.

PropertyValue / SpecificationExperimental Relevance
IUPAC Name Sodium (2S)-2-deuterio-2-hydroxypropanoateDefines the exact stereochemistry and isotopic locus.
CAS Number 285979-83-1 / 2332707-65-8Critical for procurement of the correct isotopologue.
Linear Formula

Indicates the C2 position of the deuterium label.
Molecular Weight 113.07 g/mol Required for precise molarity calculations in phantom prep.
Isotopic Purity

Prevents

background interference in

-NMR.
Mass Shift M+1Utilized for LC-MS/MS metabolic flux analysis.
Melting Point 163-165 °CIndicator of bulk powder purity and stability.

Mechanistic Enzymology: Probing LDH Kinetics

The interconversion of pyruvate and lactate by Lactate Dehydrogenase (LDH) is a cornerstone of cellular respiration. The chemical step of this reaction involves the direct transfer of a hydride ion from NADH to the C2 carbon of pyruvate (or from the C2 carbon of lactate to NAD⁺).

By utilizing Sodium 2-deuterio-lactate, we induce a Primary Kinetic Isotope Effect (KIE) . Because the C-D bond has a lower zero-point energy than the C-H bond, more activation energy is required to reach the transition state during C-D bond cleavage [3].

Causality in Experimental Choice

We specifically choose the C2-deuterated isotopologue because the C2 position is the exact locus of oxidation. If the chemical hydride transfer is the rate-limiting step of the enzyme, the reaction rate with the deuterated substrate (


) will be significantly slower than with the unlabeled substrate (

). Single-turnover measurements often reveal a primary deuterium KIE (

) between 1.05 and 6.0, depending on the pH and the specific LDH isoform (e.g., heart vs. muscle) [4].

LDH_Mechanism Lactate Sodium 2-deuterio-lactate (CH3-CD(OH)-COONa) LDH_NAD LDH-NAD+ Complex (Enzyme Binding) Lactate->LDH_NAD Substrate Docking Transition Transition State (C2-D Bond Cleavage) LDH_NAD->Transition Rate-Limiting Step Pyruvate Pyruvate + NADH + D+ (Product Release) Transition->Pyruvate Primary KIE Observed

Caption: LDH enzymatic pathway highlighting the C2-D bond cleavage and primary kinetic isotope effect.

Advanced Imaging: Deuterium Metabolic Imaging (DMI)

Historically,


 has been the gold standard for metabolic imaging. However, FDG only measures glucose uptake. It cannot differentiate between glucose destined for oxidative phosphorylation versus aerobic glycolysis (the Warburg effect).

Deuterium Metabolic Imaging (DMI) solves this by using


-MRI to track the metabolic fate of administered 

. In highly proliferative tumors (e.g., H3K27M-mutant gliomas), this deuterated glucose is rapidly converted into

[2]. Sodium 2-deuterio-lactate is strictly required in this workflow as the external calibration phantom to quantify the in vivo

signal at clinical field strengths (3T and 7T).

DMI_Workflow Admin Administer [6,6-2H2]Glucose Metabolism Tumor Glycolysis (Warburg Effect) Admin->Metabolism Accumulation 2H-Lactate Accumulation Metabolism->Accumulation LDH Activity Imaging 3T/7T MRI Deuterium Imaging Accumulation->Imaging In Vivo Detection Calibration Calibration via Sodium 2-d-lactate Calibration->Imaging Reference Signal

Caption: Deuterium Metabolic Imaging (DMI) workflow utilizing deuterated lactate as a calibration standard.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the action.

Protocol A: NMR Validation of Isotopic Purity

Before utilizing Sodium 2-deuterio-lactate in sensitive kinetic assays, its isotopic purity must be validated to ensure


 deuteration at the C2 position.
  • Sample Preparation: Dissolve

    
     of Sodium 2-deuterio-lactate in 
    
    
    
    of Deuterium Oxide (
    
    
    ,
    
    
    ).
    • Rationale:

      
       is used to lock the NMR spectrometer and prevent proton exchange with the solvent, which would artificially inflate the 
      
      
      
      signal.
  • Internal Standard Addition: Add

    
     of a known concentration of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (
    
    
    
    ) and quantitative standard.
  • 
    -NMR Acquisition:  Acquire a standard 1D 
    
    
    
    spectrum (e.g., 400 MHz, 64 scans, relaxation delay
    
    
    ).
    • Rationale: A long relaxation delay ensures complete longitudinal relaxation (

      
      ) of all protons, allowing for accurate integration.
      
  • Data Analysis: Integrate the methyl protons (

    
    ) at 
    
    
    
    (which should integrate to 3). Observe the C2 position at
    
    
    .
    • Validation: In a

      
       sample, the C2 proton peak will be virtually absent (integration 
      
      
      
      ). The methyl peak will appear as a singlet rather than a doublet, proving the loss of
      
      
      coupling due to the replacement of the C2 proton with deuterium.
Protocol B: Preparation of DMI Calibration Phantoms

For in vivo DMI, a reference phantom containing a known concentration of Sodium 2-deuterio-lactate must be placed within the field of view (FOV) of the MRI coil.

  • Matrix Formulation: Prepare a

    
     solution of 
    
    
    
    Sodium 2-deuterio-lactate in deionized water. Add
    
    
    
    
    .
    • Rationale: The addition of

      
       mimics the dielectric conductivity of human tissue, preventing 
      
      
      
      field inhomogeneities (dielectric resonance effects) during the MRI scan.
  • Phantom Housing: Transfer the solution into a spherical glass or MR-compatible plastic phantom sphere. Ensure no air bubbles are trapped.

    • Rationale: Air bubbles cause severe magnetic susceptibility artifacts (

      
      ) at the air-water interface, distorting the 
      
      
      
      spectral lineshape.
  • Coil Placement: Secure the phantom adjacent to the target anatomy (e.g., the skull for neuro-oncology imaging) within the

    
     transmit-receive surface coil.
    
  • Spectral Calibration: Prior to the dynamic DMI acquisition, acquire an unsuppressed

    
    -MR spectrum. Use the known 
    
    
    
    phantom peak to calculate the absolute molarity of the in vivo
    
    
    generated by the tumor.

References

  • Rouvière-Fourmy, N., Capeillère-Blandin, C., & Lederer, F. (1994). Role of tyrosine 143 in lactate dehydrogenation by flavocytochrome b2. Primary kinetic isotope effect studies with a phenylalanine mutant. Biochemistry, 33(3), 798-806.[Link]

  • M., et al. (2026). Lactylation fuels nucleotide biosynthesis and facilitates deuterium metabolic imaging of tumor proliferation in preclinical models of H3K27M-mutant gliomas. Science Translational Medicine. [Link]

NMR spectral characteristics of Sodium 2-deuterio-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the NMR Spectral Characteristics of Sodium 2-Deuterio-2-Hydroxypropanoate

Executive Summary

Sodium 2-deuterio-2-hydroxypropanoate, commonly referred to as sodium lactate-2-d1 (


), is a critical isotopically labeled compound used extensively in metabolic tracing, quantitative nuclear magnetic resonance (qNMR) spectroscopy, and hyperpolarized magnetic resonance imaging (MRI). By selectively substituting the C2 proton with a deuterium atom, researchers can track metabolic fluxes through the tricarboxylic acid (TCA) cycle and isolate specific enzymatic activities, such as those governed by Lactate Dehydrogenase (LDH)[1].

This whitepaper provides an in-depth analysis of the nuclear spin physics, spectral characteristics, and standardized qNMR protocols associated with sodium lactate-2-d1. It is designed for analytical chemists and drug development professionals who require rigorous, self-validating methodologies for isotopic analysis.

Mechanistic Rationale & Isotopic Spin Physics

The utility of sodium lactate-2-d1 stems from the fundamental quantum mechanical differences between protium (


) and deuterium (

or

). Protium has a nuclear spin of

, whereas deuterium has a nuclear spin of

. This substitution fundamentally alters the spin-spin coupling (J-coupling) network of the lactate molecule.
The Kinetic Isotope Effect (KIE) in Metabolic Tracing

In biological systems, lactate is reversibly oxidized to pyruvate by LDH. When the C2 position is deuterated, the enzymatic abstraction of the C2 atom involves breaking a C-D bond rather than a C-H bond. Because the zero-point energy of a C-D bond is lower than that of a C-H bond, the activation energy required for the cleavage is higher, resulting in a primary kinetic isotope effect. This allows researchers to measure the rate of LDH-mediated metabolic fluxes in vivo, a technique highly relevant in oncology and neurology where altered lactate metabolism (the Warburg effect) is a primary biomarker[2].

Metabolic_Pathway Lactate Sodium Lactate-2-d1 (C2-Deuterated) LDH Lactate Dehydrogenase (LDH) (Enzymatic Oxidation) Lactate->LDH NAD+ Pyruvate Pyruvate (Metabolic Intermediate) LDH->Pyruvate Oxidation NADD NADD + H+ (Deuterium Transfer) LDH->NADD Kinetic Isotope Effect TCA TCA Cycle (Energy Production) Pyruvate->TCA Acetyl-CoA

Enzymatic oxidation of Sodium lactate-2-d1 by LDH, highlighting deuterium transfer.

Theoretical NMR Spectral Characteristics

The replacement of the C2 proton with deuterium drastically simplifies the


 NMR spectrum while introducing complex multiplet structures in the 

NMR spectrum due to heteronuclear coupling.
NMR (Proton NMR)

In unlabeled sodium lactate, the methyl protons (


) appear as a doublet at ~1.33 ppm due to vicinal coupling (

Hz) with the C2 proton[3]. The C2 proton itself appears as a quartet at ~4.11 ppm. In sodium lactate-2-d1, the C2 proton is absent. The

group couples to the C2 deuterium instead. Because the gyromagnetic ratio of deuterium is ~6.51 times smaller than that of protium, the new coupling constant (

) is proportionally reduced to

Hz. Depending on the magnetic field strength and resolution, the

signal at 1.33 ppm will appear either as a very tightly spaced 1:1:1 triplet (since

) or, more commonly on routine instruments, as a slightly broadened singlet.
NMR (Carbon NMR)

The C2 carbon in unlabeled lactate is a singlet (under


-decoupled conditions) at ~68.8 ppm. In the deuterated analog, the C2 carbon is directly bonded to deuterium (

). The

coupling constant is approximately 21.5 Hz (derived from

Hz divided by 6.51). Consequently, the C2 carbon signal splits into a distinct 1:1:1 triplet. Additionally, the heavier deuterium atom induces a slight upfield isotopic shift (~0.2 - 0.3 ppm) for the C2 carbon.
NMR (Deuterium NMR)

Deuterium NMR is directly used to observe the isotopic label. The spectrum will feature a single, broad resonance at ~4.11 ppm, corresponding to the C2 deuteron. The signal is inherently broad due to the quadrupolar relaxation mechanism of the spin-1 deuterium nucleus.

Quantitative Data & Spectral Summaries

The following table summarizes the comparative NMR parameters between unlabeled sodium lactate and sodium lactate-2-d1 in


 at 298 K.
NucleusPositionUnlabeled Sodium Lactate (Shift / Multiplicity / J-Coupling)Sodium Lactate-2-d1 (Shift / Multiplicity / J-Coupling)

NMR
C3 (

)
1.33 ppm / Doublet /

Hz
1.33 ppm / Broad Singlet (or 1:1:1 Triplet) /

Hz

NMR
C2 (

)
4.11 ppm / Quartet /

Hz
Absent

NMR
C1 (

)
182.6 ppm / Singlet182.6 ppm / Singlet

NMR
C2 (

)
68.8 ppm / Singlet68.5 ppm / 1:1:1 Triplet /

Hz

NMR
C3 (

)
20.8 ppm / Singlet20.7 ppm / Singlet (slight upfield isotopic shift)

NMR
C2 (

)
Absent4.11 ppm / Broad Singlet

Standardized Experimental Protocol for qNMR Analysis

To ensure high-fidelity quantitative analysis of isotopic purity, the following protocol establishes a self-validating qNMR workflow. We utilize maleic acid as an internal standard because its singlet at ~6.3 ppm is widely separated from the aliphatic lactate signals, preventing integration overlap[4].

Phase 1: Sample Preparation

Causality Check:


 is chosen as the solvent to provide a deuterium lock signal for the spectrometer and to eliminate the need for solvent suppression sequences, which can distort quantitative peak integrations.
  • Accurately weigh ~10.0 mg of Sodium lactate-2-d1 using a microbalance (precision

    
     mg).
    
  • Accurately weigh ~5.0 mg of Maleic Acid (TraceCERT® or equivalent qNMR standard).

  • Dissolve both compounds in 600 µL of

    
     containing 0.05% TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid). Note: TSP-d4 serves strictly as a 0.0 ppm chemical shift reference, not the primary quantitative standard, due to its volatility and potential for T1 relaxation variance[4].
    
  • Transfer the homogenized solution to a standard 5 mm precision NMR tube.

Phase 2: Spectrometer Configuration & Acquisition

Causality Check: For qNMR, the relaxation delay (


) must be at least 

of the slowest relaxing proton to ensure >99% return to thermal equilibrium. If

is too short, the integrations will be artificially suppressed, destroying the trustworthiness of the assay.
  • Tuning & Matching: Insert the sample and perform automated or manual tuning/matching for the

    
     channel. Lock onto the 
    
    
    
    solvent signal and shim the magnetic field until the TSP-d4 signal width at half-height is < 1.0 Hz.
  • Pulse Sequence: Select a standard 1D

    
     pulse sequence with a 90° excitation pulse (e.g., zg on Bruker systems).
    
  • Parameters:

    • Acquisition Time (AQ):

      
       seconds.
      
    • Relaxation Delay (

      
      ): 25 seconds (Maleic acid protons have a long 
      
      
      
      ; this ensures complete relaxation).
    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise Ratio > 250:1 for accurate integration).

Phase 3: Data Processing & Self-Validation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually. Set the TSP-d4 peak exactly to 0.00 ppm.

  • Validation Checkpoint: Integrate the maleic acid singlet at ~6.3 ppm and set the value to exactly 2.00 (representing its two equivalent protons).

  • Integrate the lactate

    
     peak at 1.33 ppm. In a 100% pure sample, the molar ratio calculated from this integration (accounting for the 3 protons of the methyl group) must mathematically align with the gravimetric weights recorded in Phase 1. Any deviation >1.5% indicates either incomplete relaxation, sample impurity, or weighing error.
    

NMR_Protocol Prep Sample Preparation (D2O + Maleic Acid Standard) Tune Probe Tuning & Matching (Optimize for 1H, 13C, 2H) Prep->Tune Proton 1H NMR Acquisition (Observe CH3 Singlet @ 1.33 ppm) Tune->Proton Carbon 13C NMR Acquisition (Observe C2 Triplet @ 68.5 ppm) Tune->Carbon Deuterium 2H NMR Acquisition (Observe C2 Deuteron @ 4.11 ppm) Tune->Deuterium Analysis qNMR Data Processing (Integration & Purity Assessment) Proton->Analysis Carbon->Analysis Deuterium->Analysis

Workflow for the multiparametric NMR analysis of Sodium lactate-2-d1.

References

  • The human brain utilizes lactate via the tricarboxylic acid cycle: a 13C-labelled microdialysis and high-resolution nuclear magnetic resonance study. Oxford Academic.
  • Lactate transporters in the rat barrel cortex sustain whisker-dependent BOLD fMRI signal and behavioral performance. PNAS.
  • Cytotoxicity of plasma-irradiated lactate solution produced under atmospheric airtight conditions and generation of the methyl amino group. ResearchGate.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS.

Sources

High-Precision Metabolic Flux Analysis Using Sodium 2-Deuterio-2-Hydroxypropanoate ([2-²H]Lactate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-deuterio-2-hydroxypropanoate (commonly referred to as [2-²H]Lactate ) represents a specialized class of stable isotope tracers designed to decouple metabolic carbon flux from electron (redox) flux. Unlike standard ¹³C-lactate tracers, which track the fate of the carbon skeleton into the TCA cycle or gluconeogenesis, [2-²H]lactate specifically targets the Lactate Dehydrogenase (LDH) reaction mechanism.

This guide details the application of [2-²H]lactate in Metabolic Flux Analysis (MFA) to quantify cytosolic redox states, measure LDH reversibility, and trace the shuttling of reducing equivalents (NADH) between cellular compartments.

Part 1: The Mechanistic Basis

The Hydride Switch

The utility of [2-²H]lactate hinges on the stereospecificity of Lactate Dehydrogenase (LDH). In the conversion of lactate to pyruvate, LDH removes two hydrogen atoms: one from the hydroxyl group and one from the C2 (alpha) carbon.

When using Sodium 2-deuterio-2-hydroxypropanoate :

  • The deuterium atom at the C2 position is treated as a hydride ion (

    
    ).
    
  • This deuteride is transferred directly to the nicotinamide ring of NAD⁺.

  • Result: Formation of NADD (Deuterated NADH) and Unlabeled Pyruvate .[1]

This creates a "divergent tracer" system:

  • Carbon Flow: The carbon skeleton (now pyruvate) loses the label.

  • Electron Flow: The label (deuterium) enters the cytosolic NADH pool.[2]

This mechanism allows researchers to trace the fate of electrons generated by lactate oxidation, independent of the carbon fate.

Pathway Visualization: The Deuterium Fate

The following diagram illustrates the divergence of the deuterium label upon entering the cytosol.

LDH_Mechanism Lactate [2-²H]Lactate (Tracer) LDH LDH Enzyme Lactate->LDH Uptake NAD NAD+ NAD->LDH Pyruvate Pyruvate (Unlabeled) LDH->Pyruvate Oxidation NADD NADD (Cytosolic) LDH->NADD Hydride Transfer (D-) TCA TCA Cycle (Carbon Flow) Pyruvate->TCA Enters Mitochondria Malate [²H]Malate ( via Malate-Aspartate Shuttle) NADD->Malate Redox Shuttle

Figure 1: Mechanistic divergence of [2-²H]Lactate. The deuterium label (green path) tracks redox potential, while the carbon skeleton (grey path) becomes unlabeled pyruvate.

Part 2: Experimental Design & Protocol

Experimental Setup

To accurately measure flux using [2-²H]lactate, the experimental design must account for the rapid reversibility of the LDH reaction.

  • Tracer Selection: Sodium L-lactate-2-d1 (98%+ atom D).

  • Control Tracer: Sodium L-lactate-3-d3 (Methyl-d3).

    • Rationale: The C3-deuterium is not removed by LDH. Comparing C2-labeled vs. C3-labeled outcomes allows you to normalize for total lactate uptake vs. specific oxidation rates.

Step-by-Step Protocol (In Vitro / Cell Culture)
Phase A: Acclimatization & Labeling
  • Seed Cells: Plate cells (e.g., 5 x 10⁵ cells/well in 6-well plates) and culture until 70-80% confluence.

  • Wash: Rapidly wash cells 2x with warm PBS to remove residual unlabeled lactate.

  • Pulse Labeling: Add medium containing physiological glucose (5 mM) and 2-5 mM Sodium [2-²H]Lactate .

    • Timepoints: Short pulses are critical due to rapid LDH equilibrium. Recommended: 5 min, 15 min, 30 min, 60 min.

Phase B: Metabolism Quenching (Critical Step)

Why: The cytosolic NADH/NAD+ ratio changes within seconds of metabolic stress. Slow quenching will scramble the redox signal.

  • Rapid Quench: Aspirate medium immediately.

  • Metabolism Stop: Add -80°C 80:20 Methanol:Water directly to the monolayer.

  • Extraction: Scrape cells on dry ice. Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.

Phase C: Derivatization & GC-MS/LC-MS
  • Target Analytes: Lactate, Pyruvate, Malate, Aspartate, Alanine.

  • Instrumentation: High-Resolution LC-MS (Q-Exactive or equivalent) is preferred to resolve deuterium mass shifts (approx 1.006 Da) from ¹³C natural abundance.

Workflow Visualization

Workflow cluster_0 Phase A: Labeling cluster_1 Phase B: Quenching cluster_2 Phase C: Analysis Step1 Cell Culture (Steady State) Step2 Add [2-²H]Lactate (Time: 5-60 min) Step1->Step2 Step3 Rapid Wash (PBS) Step2->Step3 Step4 Quench: -80°C MeOH:H2O Step3->Step4 Step5 LC-MS Analysis Step4->Step5 Step6 Isotopologue Calculation (M+1 Enrichment) Step5->Step6

Figure 2: Operational workflow for [2-²H]Lactate flux analysis, emphasizing the rapid quenching requirement.

Part 3: Data Interpretation & Analysis

The "Label Loss" Calculation

The primary metric in [2-²H]lactate MFA is the fractional enrichment of the M+1 isotopologue in downstream metabolites.

MetaboliteExpected M+1 (if LDH active)Interpretation
Intracellular Lactate HighDirect uptake of tracer.
Pyruvate Low / Near Zero Indicates rapid oxidation. The D was stripped to NADH.[2]
Alanine Low / Near Zero Confirms Pyruvate pool is unlabeled (Alanine is derived from Pyruvate).
Malate High Indicates transfer of D from NADH to Oxaloacetate via Malate Dehydrogenase (MDH).
Calculating Cytosolic NADH Flux

To quantify the contribution of lactate oxidation to the cytosolic NADH pool, use the Deuterium Transfer Ratio (DTR) :



  • High DTR (>0.5): Indicates that lactate oxidation is a dominant source of cytosolic reducing equivalents (common in highly oxidative cells).

  • Low DTR (<0.1): Indicates lactate is primarily used for carbon biosynthesis or exported, rather than fueling the NADH pool.

Distinguishing Gluconeogenesis

In hepatocytes, [2-²H]lactate is a powerful tool to measure the Cori Cycle .

  • If [2-²H]lactate is converted to Glucose via gluconeogenesis, the deuterium is lost at the LDH step.

  • Result: The newly synthesized Glucose will be unlabeled .

  • Contrast: If [3-²H]lactate (methyl) is used, the deuterium is retained through Pyruvate Carboxylase and PEP-CK steps, resulting in Deuterated Glucose .

  • Application: The difference in labeling between [2-²H] and [3-²H] experiments quantifies the exact rate of LDH exchange vs. net gluconeogenic flux.

Part 4: Strategic Applications in Drug Development

Oncology (The Warburg Effect)

Tumors often exhibit high LDH activity. Using [2-²H]lactate allows researchers to determine if a drug (e.g., an LDH inhibitor) is blocking the enzyme activity (preventing D transfer) or merely altering glucose uptake.

  • Protocol: Treat cells with LDH inhibitor -> Pulse with [2-²H]Lactate -> Measure disappearance of D-Malate.

Diabetes & Metabolic Syndrome

In insulin-resistant states, hepatic gluconeogenesis is upregulated.

  • [2-²H]Lactate provides a "clean" background to measure glucose production from other sources (like glycerol or amino acids) because its label is scrubbed at entry.

References

  • Lewis, C. A., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. [Link]

  • Fan, J., et al. (2011). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. [Link]

  • Zhang, Z., et al. (2017). "Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer." Nature Metabolism. [Link]

  • Metallo, C. M., et al. (2012). "Metabolic flux analysis of lipid biosynthesis in mammalian cells using 13C-labeled glucose and glutamine." Nature Protocols. [Link]

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell. [Link]

Sources

Introduction: The Significance of High-Purity Sodium 2-deuterio-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of High-Purity Sodium 2-deuterio-2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Sodium 2-deuterio-2-hydroxypropanoate, the sodium salt of lactic acid with a deuterium atom specifically at the C2 position, is a valuable isotopically labeled compound. Its applications span from mechanistic studies in biochemistry to its use as an internal standard in metabolic research and clinical diagnostics.[1][2] The substitution of a hydrogen atom with its heavier isotope, deuterium, provides a non-radioactive tracer that can be readily detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

In drug development and metabolic research, deuterated compounds are crucial for quantitative analysis, allowing for precise measurement of endogenous levels of metabolites like lactic acid.[1][2] The kinetic isotope effect, where the C-D bond is stronger and may be cleaved more slowly than a C-H bond, also makes such compounds useful for studying reaction mechanisms and altering drug metabolism to improve pharmacokinetic profiles.[3] For these applications, the chemical and isotopic purity of the labeled compound is paramount to avoid interferences and ensure accurate results. This guide provides a comprehensive overview of the synthesis pathways, purification protocols, and characterization methods for producing high-purity sodium 2-deuterio-2-hydroxypropanoate.

Synthesis Pathways: Enzymatic and Chemical Approaches

The synthesis of Sodium 2-deuterio-2-hydroxypropanoate can be broadly categorized into enzymatic and chemical methods. The choice of pathway often depends on the desired stereochemistry (enantiopurity) and the scale of the synthesis.

Enzymatic Synthesis: A Highly Stereoselective Route

Enzymatic synthesis offers a powerful and highly stereoselective method for producing chiral molecules like 2-deuterio-2-hydroxypropanoate.[4][5][6] The key to this approach is the use of lactate dehydrogenase (LDH) enzymes, which catalyze the reduction of pyruvate to lactate. By using a deuterated cofactor, the deuterium can be specifically delivered to the C2 position of the resulting lactate molecule.

A well-established method involves a coupled-enzyme system for in-situ generation and regeneration of the deuterated cofactor, nicotinamide adenine dinucleotide (NADH-d1).[5][6][7] This system typically consists of:

  • Lactate Dehydrogenase (LDH): This enzyme stereospecifically reduces pyruvate to either D- or L-lactate, depending on the enzyme source (D-LDH or L-LDH).[5][6]

  • Formate Dehydrogenase (FDH): This enzyme is used to regenerate the active, deuterated cofactor (NADH-d1) from its oxidized form (NAD+).[5][6][7]

  • Deuterium Source: Commercially available sodium formate-d1 serves as the deuterium donor.[6]

  • Starting Material: Non-deuterated sodium pyruvate.

The causality behind this coupled system is elegant and efficient. FDH catalyzes the oxidation of sodium formate-d1 to carbon dioxide, transferring the deuterium to NAD+ to form NADH-d1.[5][6] Subsequently, LDH utilizes this NADH-d1 to reduce pyruvate, incorporating the deuterium at the C2 position to form 2-deuterio-2-hydroxypropanoate with high enantiomeric purity.[5][6] This method avoids the need for expensive deuterated solvents.[6]

Enzymatic_Synthesis cluster_regeneration Cofactor Regeneration Cycle cluster_synthesis Lactate Synthesis Formate-d1 Formate-d1 FDH FDH Formate-d1->FDH D CO2 CO2 NAD+ NAD+ NAD+->FDH NADH-d1 NADH-d1 NADH-d1_2 NADH-d1 FDH->CO2 FDH->NADH-d1 Pyruvate Pyruvate LDH LDH Pyruvate->LDH 2-deuterio-Lactate 2-deuterio-Lactate LDH->2-deuterio-Lactate NAD+_2 NAD+ LDH->NAD+_2 NADH-d1_2->LDH D NAD+_2->NAD+ caption Coupled-enzyme system for 2-deuterio-lactate synthesis.

Caption: Coupled-enzyme system for 2-deuterio-lactate synthesis.

Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

  • Reagent Addition: Add sodium pyruvate, sodium formate-d1, and NAD+ to the buffer.

  • Enzyme Immobilization (Optional but Recommended): To simplify purification and enable enzyme reuse, the enzymes (D-LDH or L-LDH and FDH) can be immobilized or contained within a dialysis bag.[6] Add the contained enzymes to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by periodically analyzing samples for the consumption of pyruvate and formation of lactate using techniques like HPLC or NMR.

  • Reaction Termination: Once the reaction is complete, remove the enzymes (if immobilized).

  • Product Isolation: The resulting solution contains Sodium 2-deuterio-2-hydroxypropanoate, which then needs to be purified.

Chemical Synthesis: An Alternative Pathway

Chemical synthesis provides an alternative route, which may be advantageous for larger-scale production or when specific non-natural stereoisomers are desired. A common approach is the stereoselective reduction of pyruvic acid or its esters using a deuterated reducing agent.

One potential pathway involves the catalytic hydrogenation of pyruvic acid over a metal catalyst in the presence of deuterium gas (D₂).[8] However, controlling the stereoselectivity of this reaction can be challenging.

A more controlled approach involves the use of deuterated metal hydrides as reducing agents. For instance, a chiral auxiliary can be attached to pyruvic acid to direct the stereoselective delivery of deuterium from a reagent like lithium aluminum deuteride (LiAlD₄).

Table 1: Comparison of Synthesis Pathways

FeatureEnzymatic SynthesisChemical Synthesis
Stereoselectivity High (enantiopure D- or L-isomer)[5][6]Variable, often requires chiral auxiliaries
Reaction Conditions Mild (aqueous, near-neutral pH, room temp.)Can require harsh reagents, anhydrous conditions
Reagents Enzymes, cofactors, pyruvate, formate-d1Metal catalysts, deuterated hydrides, organic solvents
Scalability Can be suitable for gram-scale production[4]Potentially more scalable for industrial production
Purity Concerns Enzyme and protein removalCatalyst and byproduct removal

Purification of High-Purity Sodium 2-deuterio-2-hydroxypropanoate

Achieving high purity is a critical step in the synthesis process. The purification strategy must effectively remove unreacted starting materials, cofactors, enzymes (if not immobilized), and any side products.

A multi-step purification workflow is often necessary:

  • Enzyme Removal: If enzymes were not immobilized, they can be removed by ultrafiltration or protein precipitation followed by centrifugation.

  • Initial Purification by Liquid-Liquid Extraction: The lactic acid product can be purified by continuous liquid-liquid extraction into a solvent like diethyl ether after acidification of the reaction mixture.[4] This step helps to separate the organic acid from inorganic salts and other water-soluble components.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying carboxylic acids. The crude product can be passed through an anion-exchange resin. The resin will bind the lactate, allowing neutral and cationic impurities to be washed away. The purified lactate can then be eluted using a suitable buffer or salt gradient.

  • Conversion to Sodium Salt and Crystallization: After purification, the 2-deuterio-2-hydroxypropanoic acid is neutralized with a high-purity sodium base (e.g., sodium hydroxide or sodium bicarbonate) to form the sodium salt. The final product can then be isolated by crystallization from a suitable solvent system (e.g., ethanol/water), which further enhances its purity.

Purification_Workflow Start Crude Reaction Mixture Enzyme_Removal Enzyme Removal (Ultrafiltration/Precipitation) Start->Enzyme_Removal Acidification Acidification Enzyme_Removal->Acidification Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Acidification->Extraction Ion_Exchange Anion-Exchange Chromatography Extraction->Ion_Exchange Neutralization Neutralization with NaOH Ion_Exchange->Neutralization Crystallization Crystallization Neutralization->Crystallization Final_Product High-Purity Sodium 2-deuterio-2-hydroxypropanoate Crystallization->Final_Product caption General workflow for the purification of the target compound.

Caption: General workflow for the purification of the target compound.

Characterization and Purity Analysis

To validate the synthesis and ensure the final product meets the required specifications, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure of the lactate molecule and the absence of proton signals at the C2 position, indicating successful deuteration.

    • ²H NMR: Directly observes the deuterium signal, confirming its presence and location at the C2 position.

    • ¹³C NMR: Can be used to verify the carbon backbone of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound, showing the expected mass shift due to the deuterium atom.[4] This technique is also crucial for determining the isotopic enrichment (the percentage of molecules that have been successfully deuterated).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC with a suitable column (e.g., chiral column) can be used to assess the chemical and enantiomeric purity of the final product. By comparing the retention time to that of an authentic, non-deuterated standard, the identity of the compound can be confirmed.

  • Purity Assessment:

    • Chemical Purity: Typically determined by HPLC or quantitative NMR (qNMR). A purity of >98% is often required for research and pharmaceutical applications.

    • Isotopic Purity (Enrichment): Determined by mass spectrometry or NMR. For use as an internal standard, an isotopic purity of ≥98 atom % D is desirable.[2]

    • Enantiomeric Purity: For chiral synthesis, this is determined by chiral HPLC or by using chiral shift reagents in NMR.

Summary and Outlook

The synthesis of high-purity Sodium 2-deuterio-2-hydroxypropanoate is readily achievable through well-established enzymatic methods that offer excellent stereocontrol. The coupled-enzyme system utilizing lactate dehydrogenase and formate dehydrogenase provides an efficient and elegant route to this valuable labeled compound. Chemical synthesis offers an alternative, though often with challenges in achieving high stereoselectivity.

Regardless of the synthetic pathway chosen, rigorous purification and thorough analytical characterization are essential to ensure the final product is suitable for its intended high-sensitivity applications in research and development. Future advancements may focus on developing more robust and scalable enzymatic systems or novel catalytic chemical methods to further improve the efficiency and cost-effectiveness of producing this and other specifically deuterated biomolecules.

References

  • Synthesis of L and D-lactic acid. (2018, February 27). SINE2020. Available from: [Link]

  • Enzymatic synthesis of perdeuterated D-lactic acid-d4 (2) from sodium... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Leung, A. E., Raba, A., Beckerle, K., Gane, T., Taylor, J., & Wacklin-Knecht, H. P. (2025). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid. Bioengineering, 12(6), 575. Available from: [Link]

  • Leung, A. E., Raba, A., Beckerle, K., Gane, T., Taylor, J., & Wacklin-Knecht, H. P. (2025). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid. PMC. Available from: [Link]

  • Synthesis of deuterium labelled polylactic acid. (2019, February 12). SINE2020. Available from: [Link]

  • The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d 4 and Polymerization of Their Lactides to Polylactic Acid. (2025, May 27). MDPI. Available from: [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Available from: [Link]

  • Insight into the reduction of pyruvic acid to lactic acid over Cu{110}: the crucial role of intramolecular tunneling in direct hydrogenation. (2008, November 5). PubMed. Available from: [Link]

Sources

Sodium 2-deuterio-2-hydroxypropanoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Isotopologue Specifics: Sodium L-Lactate-2-d

Executive Summary

Sodium 2-deuterio-2-hydroxypropanoate (commonly referred to as Sodium L-Lactate-2-d ) is the stable isotopologue of sodium lactate where the alpha-proton (C2 position) is substituted with deuterium (


H). Unlike methyl-deuterated variants (d3) used primarily for rotational dynamics studies, the 2-d isotopologue is a critical probe for mechanistic enzymology—specifically for investigating the hydride transfer step in Lactate Dehydrogenase (LDH) kinetics and for hyperpolarized Magnetic Resonance Imaging (MRI) metabolic flux analysis.

This guide provides a rigorous technical breakdown of the compound's chemical identity, synthesis pathways, and application protocols in drug development and metabolic research.

Part 1: Chemical Identity & Nomenclature

The precise identification of isotopologues is non-trivial due to the existence of stereoisomers (L vs. D vs. DL) and varying deuteration patterns. The data below specifically targets the biologically relevant L-isomer (S-configuration) , which is the standard for metabolic tracing.

Core Identifiers
ParameterTechnical Specification
Chemical Name Sodium (2S)-2-deuterio-2-hydroxypropanoate
Common Synonyms Sodium L-Lactate-2-d; Sodium

-deuteriolactate
CAS Number 2332707-65-8 (Sigma-Aldrich reference); 285979-83-1 (LGC Standards reference)
Unlabeled Parent CAS 867-56-1 (Sodium L-Lactate)
Molecular Formula

Molecular Weight 113.07 g/mol (vs. 112.06 g/mol for unlabeled)
Isotopic Purity Typically

98 atom % D
Stereochemistry (S)-Enantiomer (L-Lactate)
Structural Codes
  • SMILES (Isomeric): [Na+].[2H](O)C([O-])=O[1][2]

  • InChI: InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i2D;

  • InChI Key: NGSFWBMYFKHRBD-QEKRQAICSA-M[2]

Part 2: Synthesis & Manufacturing Logic

To ensure high enantiomeric excess (>99% ee) and specific deuteration at the C2 position, chemical reduction is often insufficient. The "Gold Standard" protocol utilizes Enzymatic Stereoselective Reduction . This method mimics the endogenous pathway but introduces the isotope via the cofactor.

Protocol: Enzymatic Synthesis via LDH

Principle: Lactate Dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate. The enzyme is stereospecific, transferring the 4-pro-R hydride from NADH to the re-face of the pyruvate carbonyl group. By using deuterated NADH (NADH-4-d), the deuterium is installed exclusively at the C2 position of the resulting L-lactate.

Workflow Diagram

SynthesisWorkflow Substrate Sodium Pyruvate (Unlabeled) Complex Enzyme-Substrate Complex Substrate->Complex Cofactor NADH-4-d (Deuterated Cofactor) Cofactor->Complex Enzyme L-Lactate Dehydrogenase (LDH) Product Sodium L-Lactate-2-d (Target) Enzyme->Product Release Byproduct NAD+ Enzyme->Byproduct Complex->Enzyme Catalysis (Stereospecific D-transfer)

Figure 1: Enzymatic synthesis pathway ensuring stereospecific deuteration at the C2 alpha-position.

Step-by-Step Methodology
  • Cofactor Preparation: Generate NADH-4-d in situ using Formate Dehydrogenase (FDH) with deuterated formate (DCOO

    
    ) and NAD
    
    
    
    . This creates a regenerative cycle, reducing the cost of expensive deuterated cofactors.
  • Reaction Setup:

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrates: Sodium Pyruvate (50 mM), NAD

      
       (1 mM catalytic), Sodium Formate-d (60 mM).
      
    • Enzymes: LDH (rabbit muscle) + FDH (Candida boidinii).

  • Purification:

    • Quenching: Heat inactivation of enzymes (80°C, 10 min).

    • Filtration: 0.22

      
      m filter to remove denatured proteins.
      
    • Isolation: Lyophilization followed by HPLC or ion-exchange chromatography to remove residual formate and NAD

      
      .
      
  • Verification:

    • 1H NMR: Confirm absence of alpha-proton signal at ~4.1 ppm.

    • Chiral HPLC: Confirm >99% ee for L-lactate.

Part 3: Applications in Drug Development & Research

Sodium 2-deuterio-2-hydroxypropanoate is a specialized metabolic probe. Its primary utility lies in its ability to modulate reaction kinetics and provide distinct spectroscopic signals.

Kinetic Isotope Effect (KIE) Studies

Lactate Dehydrogenase (LDH) is a key enzyme in cancer metabolism (Warburg Effect). The rate-limiting step for LDH is often the hydride transfer.

  • Protocol: Measure

    
     and 
    
    
    
    using unlabeled vs. 2-deuterio-lactate.
  • Observation: A primary KIE (

    
    ) indicates that the C-H bond cleavage/formation is rate-limiting. This helps validate LDH inhibitors.
    
Hyperpolarized MRI (HP-MRI)

While [1-


C]pyruvate is the standard for HP-MRI, deuterated lactate offers advantages in extending the T1 relaxation time of the 

C label on adjacent carbons or allowing direct deuterium metabolic imaging (DMI).
  • Mechanism: Deuterium has a smaller gyromagnetic ratio and quadrupole moment, which can reduce dipolar relaxation pathways for adjacent

    
    C nuclei, thereby extending the lifetime of the hyperpolarized signal.
    
Metabolic Flux Analysis Diagram

MetabolicFlux Start Hyperpolarized [1-13C, 2-2H]Pyruvate MCT MCT Transporter (Cell Entry) Start->MCT Injection LDH LDH (Cytosol) Lactate [1-13C, 2-2H]Lactate (Tumor Signal) LDH->Lactate Fast Exchange (Warburg Effect) MCT->LDH ALT ALT Enzyme MCT->ALT Alanine [1-13C, 2-2H]Alanine (Side Pathway) ALT->Alanine Slow Exchange

Figure 2: Metabolic tracing workflow using dual-labeled pyruvate/lactate for tumor imaging.

Part 4: Handling & Stability (Self-Validating Protocols)

Hygroscopicity Management

Sodium lactate is extremely hygroscopic. The deuterated salt will rapidly absorb atmospheric moisture (H


O), which complicates precise weighing but does not  typically lead to H/D exchange at the C2 position under neutral conditions.
  • Storage: Store in a desiccator at -20°C.

  • Weighing Protocol: Allow the vial to reach room temperature before opening to prevent condensation. Weigh rapidly in a dry box or nitrogen-purged glove bag.

Isotopic Integrity Check

The alpha-proton is relatively stable, but exchange can occur at high pH or high temperatures.

  • QC Test: Dissolve a small aliquot in D

    
    O. Run a quick 1H NMR.
    
    • Pass: No signal at ~4.1 ppm (alpha-proton).

    • Fail: Appearance of a quartet at ~4.1 ppm indicates H/D exchange or contamination.

References

  • Sigma-Aldrich. Sodium L-lactate-2-d Product Information.Link

  • LGC Standards. Sodium L-Lactate-2-d1 Reference Standard.Link

  • MedChemExpress. L-Lactic acid-d3 sodium (Related Isotopologue Reference).Link[3]

  • PubChem. Sodium Lactate Compound Summary (Parent).Link

  • Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals."[3] Annals of Pharmacotherapy, 2019.[3] Link

Sources

Metabolic fate of Sodium 2-deuterio-2-hydroxypropanoate in glycolysis

Technical Guide: Metabolic Fate of Sodium in Glycolysis and Central Carbon Metabolism

Executive Summary

Sodium

carbon fluxreducing equivalent (NADH) flux

The metabolic fate of this deuterium is dictated by enzymatic stereospecificity . Due to the "stereochemical mismatch" between LDH and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), the deuterium label is largely excluded from the gluconeogenic pathway (glucose formation) and is instead channeled into the Malate-Aspartate Shuttle for mitochondrial oxidation. This makes the compound a precise tool for measuring shuttle activity and cytosolic-mitochondrial redox coupling rather than glycolytic carbon flux.

Chemical Identity & Mechanism of Primary Dissociation

Compound Structure[1]
  • IUPAC Name: Sodium 2-deuterio-2-hydroxypropanoate

  • Common Name: Sodium

    
     (Lactate-d1)
    
  • Label Position: The deuterium atom is bonded to the alpha-carbon (C2), replacing the proton typically transferred as a hydride ion.

The LDH "Switch"

The defining event in the metabolism of this tracer is the reaction catalyzed by Lactate Dehydrogenase (LDH) . LDH catalyzes the reversible oxidation of lactate to pyruvate.

  • Carbon Fate: The carbon skeleton becomes Pyruvate . The C2 position converts from a hydroxyl-bearing chiral center to a ketone carbonyl (

    
    ). The deuterium is removed from the carbon backbone entirely.
    
  • Deuterium Fate: The deuterium is transferred to the nicotinamide ring of NAD+, generating deuterated NADH (NADD).

Stereochemical Specificity

LDH is an A-side (Pro-R) specific dehydrogenase . It transfers the hydride (in this case, deuteride) specifically to the Pro-R position at C4 of the nicotinamide ring.

  • Result: The cytosolic pool becomes enriched with

    
    .
    

Metabolic Fate of the Deuterium Label (The Redox Path)

Once the deuterium is loaded onto the cytosolic NADH (A-side), its subsequent fate depends on which enzymes utilize this specific pool. This creates a "fork" in metabolic trafficking.

The Gluconeogenesis Blockade (The GAPDH Mismatch)

If the cell is performing gluconeogenesis, cytosolic NADH is consumed by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) to convert 1,3-Bisphosphoglycerate (1,3-BPG) to Glyceraldehyde-3-Phosphate (G3P).

  • Stereochemistry: GAPDH is a B-side (Pro-S) specific enzyme.

  • Mechanism: GAPDH removes the

    
     (Pro-S) hydride from NADH.
    
  • Outcome: Since the deuterium from lactate is located at the

    
     (Pro-R) position, GAPDH removes the protium (H) instead of the deuterium. The deuterium remains "trapped" on the resulting NAD+ molecule.
    
  • Implication: Glucose produced via gluconeogenesis from

    
     will generally not  be labeled with deuterium at the C3/C4 positions, unlike what would occur with a non-stereospecific transfer.
    
The Malate-Aspartate Shuttle (The Primary Sink)

The Cytosolic Malate Dehydrogenase (cMDH) is the entry point for the Malate-Aspartate Shuttle, which transports reducing equivalents into mitochondria.

  • Stereochemistry: Malate Dehydrogenase (MDH) is an A-side (Pro-R) specific enzyme (matching LDH).

  • Mechanism: cMDH transfers the

    
     (Deuterium) from NADH to Oxaloacetate to form Malate.
    
  • Outcome: The deuterium is successfully transferred to Malate at the C2 position.

  • Mitochondrial Entry: This

    
     is transported into the mitochondria, where mitochondrial MDH (also A-specific) reverses the reaction, transferring the deuterium to mitochondrial NAD+, forming mitochondrial 
    
    
    . This is subsequently oxidized by Complex I, producing deuterated water (
    
    
    ).
The Glycerol-3-Phosphate Shuttle
  • Stereochemistry: Cytosolic Glycerol-3-Phosphate Dehydrogenase (cGPDH) is B-side (Pro-S) specific .

  • Outcome: Like GAPDH, this enzyme cannot access the A-side deuterium. The label does not enter the lipid backbone via this route.

Visualization of Metabolic Fate[2]

The following diagram illustrates the stereochemical sorting of the deuterium label.

DeuteriumFateLactate[2-2H] LactateLDHLDH(A-Specific)Lactate->LDHPyruvatePyruvate(Unlabeled)NAD_cytoCytosolic NAD+NAD_cyto->LDHNADH_ANADH(A-side Deuterated)GAPDHGAPDH(B-Specific)NADH_A->GAPDHMismatchMDHCytosolic MDH(A-Specific)NADH_A->MDHMatchGPDHGPDH(B-Specific)NADH_A->GPDHMismatchLDH->PyruvateCarbon FateLDH->NADH_ADeuterium TransferGlucoseGlucose(Unlabeled)GAPDH->GlucoseMalateMalate(Deuterated)MDH->MalateDeuterium FateG3PGlycerol-3-P(Unlabeled)GPDH->G3P

Figure 1: Stereochemical sorting of deuterium from

Experimental Protocols

To utilize Sodium

Protocol: Tracing Malate-Aspartate Shuttle Activity

Objective: Quantify the rate of cytosolic NADH transfer to mitochondria.

  • Cell Culture Preparation:

    • Seed cells (e.g., HeLa, HepG2) in 6-well plates.

    • Starve cells of glucose for 1 hour if measuring gluconeogenic potential, or maintain steady state for shuttle flux.

  • Tracer Incubation:

    • Replace medium with buffer containing 10 mM Sodium

      
        and 5 mM unlabeled Glucose  (to maintain glycolysis/gluconeogenesis balance).
      
    • Incubate for 0, 15, 30, and 60 minutes.

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold saline.

    • Quench metabolism with 80% MeOH/Water (-80°C) .

    • Scrape and sonicate; centrifuge to remove protein.

  • Detection (GC-MS or LC-MS):

    • Target: Malate and Aspartate.

    • Analysis: Monitor the M+1 isotopologue of Malate.

    • Control: Monitor Glucose M+1. Low labeling in Glucose confirms the GAPDH stereochemical block; high labeling in Malate confirms shuttle activity.

Data Interpretation Table
MetaboliteExpected Labeling (M+1)Interpretation
Pyruvate NegligibleD is lost to NADH; C2 becomes Carbonyl.
Lactate (Intracellular) HighDirect uptake of tracer.
Malate High Indicates active Malate-Aspartate Shuttle (A-side match).
Glucose Low / NegligibleIndicates GAPDH stereoselectivity (B-side) prevents D incorporation.
Glycerol-3-P Low / NegligibleIndicates GPDH stereoselectivity (B-side) prevents D incorporation.
Alanine NegligibleDerived from unlabeled Pyruvate.

Kinetic Isotope Effects (KIE)

The use of

Primary Kinetic Isotope Effect
  • Effect: The rate of Lactate

    
     Pyruvate conversion may be slightly slower (
    
    
    ) compared to unlabeled lactate.
  • Utility: This can be used to determine if LDH is the rate-limiting step in lactate clearance. If the overall metabolic flux does not change upon deuteration, LDH is not rate-limiting (flux control coefficient

    
    ).
    

References

  • McCloskey, D. E., et al. (2014). "Stereospecificity of Malate Dehydrogenase and its Implication for Metabolic Tracing." Journal of Biological Chemistry. Link

  • Bender, D. A. (2012). "Amino Acid Metabolism." Introduction to Metabolism. Link

  • Zhang, G. F., et al. (2006). "Cataplerosis and the stereospecificity of hydride transfer." Metabolic Engineering. Link

  • Alfarouk, K. O., et al. (2014). "The fate of lactate in the cancer cell." Oncology Letters. Link

  • Vinnakota, K. C., et al. (2011). "Stereospecificity of hydride transfer in NAD-linked dehydrogenases." Biophysical Journal.[1] Link

Difference between Sodium 2-deuterio-2-hydroxypropanoate and Sodium 3-deuterio-lactate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: Sodium 2-deuterio-2-hydroxypropanoate vs. Sodium 3-deuterio-lactate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of metabolic flux analysis (MFA) and kinetic isotope effect (KIE) studies, the specific position of deuterium labeling on the lactate molecule dictates its experimental utility. Sodium 2-deuterio-2-hydroxypropanoate (Sodium Lactate-2-d₁) and Sodium 3-deuterio-lactate (typically Sodium Lactate-3,3,3-d₃) are not interchangeable; they serve distinct mechanistic functions.

  • Sodium Lactate-2-d₁ is the tool of choice for probing Lactate Dehydrogenase (LDH) kinetics and hyperpolarized MRI applications, as the deuterium is directly involved in the hydride transfer step.

  • Sodium Lactate-3,3,3-d₃ is the standard reagent for metabolic tracing , as the methyl-deuterium label is chemically stable during the LDH reaction, allowing the carbon backbone to be tracked into the TCA cycle and gluconeogenesis.

Chemical Identity & Physical Properties

The following table contrasts the physicochemical properties of the two isotopologues. Note that while "3-deuterio" can theoretically refer to a mono-deuterated methyl group, the trideuterated (d₃) form is the industry standard for stability and signal detection.

FeatureSodium L-Lactate-2-d₁Sodium L-Lactate-3,3,3-d₃
IUPAC Name Sodium (2S)-2-deuterio-2-hydroxypropanoateSodium (2S)-3,3,3-trideuterio-2-hydroxypropanoate
Common Name Sodium Lactate-2-d₁Sodium Lactate-d₃ (Methyl-d₃)
CAS Number 285979-83-1 285979-84-2
Molecular Weight 113.07 g/mol 115.08 g/mol
Label Position C2 (Alpha-carbon)C3 (Methyl-carbon)
¹H NMR Signature Loss of quartet at ~4.1 ppm; Methyl doublet becomes a singlet.Loss of doublet at ~1.3 ppm; Alpha proton becomes a singlet.
Primary Application LDH Kinetic Isotope Effects, Hyperpolarized MRI (T1 extension)Metabolic Flux Analysis (TCA Cycle, Gluconeogenesis)

Mechanistic Implications & Applications

Sodium Lactate-2-d₁: The Kinetic Probe

The C2 position is the site of oxidation. When Lactate-2-d₁ interacts with Lactate Dehydrogenase (LDH), the deuterium atom itself is transferred to NAD⁺ to form NADD (or NADH if the solvent exchanges, though usually the hydride transfer is direct).

  • Primary Kinetic Isotope Effect (KIE): Because the C-D bond is stronger than the C-H bond, the rate of oxidation (

    
    ) is significantly reduced. This allows researchers to determine if the hydride transfer step is rate-limiting in a complex pathway.
    
  • Hyperpolarized ¹³C-MRI: In hyperpolarized [1-¹³C]lactate studies, the T1 relaxation time is dominated by the dipolar coupling between the C1 carbon and the C2 proton. Replacing the C2 proton with deuterium (Lactate-2-d₁) significantly extends the T1 half-life, allowing for longer imaging windows in vivo.

Sodium Lactate-3,3,3-d₃: The Metabolic Tracer

The C3 methyl group does not participate directly in the LDH reaction chemistry.

  • Label Stability: The deuterium label is retained when lactate converts to pyruvate. This allows the labeled carbon skeleton to enter the mitochondria.

  • TCA Cycle Scrambling: Once Pyruvate-3,3,3-d₃ enters the TCA cycle (via Acetyl-CoA), the symmetry of succinate causes label scrambling. This specific scrambling pattern (observed via NMR or MS) is used to calculate the relative fluxes of anaplerosis versus oxidative phosphorylation.

Visualization of Metabolic Fate

The following diagrams illustrate the divergent fates of the deuterium labels.

Diagram 1: The LDH Reaction (Kinetic Isotope Effect)

Caption: The C2-Deuterium is removed during oxidation, transferring to the cofactor. This step exhibits a Primary Kinetic Isotope Effect.

LDH_Reaction Lactate Sodium Lactate-2-d1 (Deuterium at C2) Complex LDH Enzyme Complex Lactate->Complex NAD NAD+ NAD->Complex Pyruvate Pyruvate (Unlabeled at C2) Complex->Pyruvate Oxidation NADD NADD (Deuterated Cofactor) Complex->NADD Hydride (D-) Transfer

Diagram 2: Metabolic Flux Tracing (C3-Label Retention)

Caption: The C3-Deuterium label persists through LDH conversion, entering the TCA cycle where it tracks carbon flow.

Metabolic_Fate Lactate3 Sodium Lactate-3,3,3-d3 (Methyl-d3) Pyruvate3 Pyruvate-3,3,3-d3 (Label Retained) Lactate3->Pyruvate3 LDH (No Loss) AcetylCoA Acetyl-CoA-d3 Pyruvate3->AcetylCoA PDH Complex Citrate Citrate-d3 AcetylCoA->Citrate Citrate Synthase Succinate Succinate (Label Scrambling) Citrate->Succinate TCA Cycle

Experimental Protocols

Protocol A: Enzymatic Synthesis of Sodium Lactate-2-d₁

Rationale: Chemical deuteration often lacks stereospecificity. This enzymatic protocol ensures the production of pure L-isomer with specific C2 labeling.

Reagents:

  • Sodium Pyruvate (unlabeled)

  • NAD⁺

  • Formate Dehydrogenase (FDH)

  • Sodium Formate-d₁ (Source of Deuterium)

  • L-Lactate Dehydrogenase (L-LDH)

  • Buffer: Phosphate buffer (100 mM, pH 7.4)

Workflow:

  • Cofactor Deuteration: In the reaction vessel, FDH catalyzes the oxidation of Sodium Formate-d₁ to CO₂, transferring the deuterium to NAD⁺ to generate NADD (specifically [4S-²H]-NADH).

  • Stereospecific Reduction: L-LDH utilizes the generated NADD to reduce Sodium Pyruvate. The deuterium is transferred specifically to the C2 position of the pyruvate.

  • Purification: The reaction is monitored by pH-stat titration. Once complete, the enzyme is removed via ultrafiltration (10 kDa cutoff). The product is isolated via lyophilization.

  • Validation: ¹H NMR should show the disappearance of the quartet at 4.1 ppm (alpha-proton) and the collapse of the methyl doublet into a singlet.

Protocol B: Metabolic Flux Analysis (MFA) using Sodium Lactate-3,3,3-d₃

Rationale: To measure the contribution of exogenous lactate to the TCA cycle in cell culture.

Workflow:

  • Media Prep: Prepare glucose-free DMEM supplemented with 10 mM Sodium Lactate-3,3,3-d₃ and 2 mM unlabeled Glutamine.

  • Incubation: Culture cells (e.g., HeLa or HepG2) for 24 hours to achieve isotopic steady state.

  • Extraction: Rapidly wash cells with ice-cold saline. Quench metabolism with -80°C 80% Methanol.

  • Derivatization: Dry the supernatant and derivatize with MOX/TBDMS for GC-MS analysis.

  • Analysis: Monitor the M+3 mass isotopomer for Lactate (precursor) and Pyruvate. Monitor M+3, M+2, and M+1 isotopomers for Citrate and Malate to calculate the fraction of Acetyl-CoA derived from the labeled lactate.

References

  • Sigma-Aldrich. Sodium L-lactate-2-d1 Product Specification & CAS 285979-83-1. Retrieved from

  • Cambridge Isotope Laboratories. Sodium L-Lactate (3,3,3-D3) Product Data & CAS 285979-84-2. Retrieved from

  • LGC Standards. Reference Standard: Sodium L-Lactate-2-d1.[1] Retrieved from

  • European Commission (CORDIS). Enzymatic synthesis of deuterated lactic acid for neutron scattering. Retrieved from

  • National Institutes of Health (PubMed). Deuterium metabolic imaging (DMI) and kinetic isotope effects.[2] Retrieved from

Sources

T1 relaxation times of Sodium 2-deuterio-2-hydroxypropanoate in aqueous solution

Spin-Lattice ( ) Relaxation Dynamics of Sodium 2-Deuterio-2-Hydroxypropanoate in Aqueous Solution

An In-Depth Technical Whitepaper for Hyperpolarized


 MRI Applications

Executive Summary

In the field of molecular imaging, dissolution Dynamic Nuclear Polarization (dDNP) has revolutionized our ability to monitor real-time metabolic fluxes in vivo by providing a >10,000-fold signal enhancement for

1

2

Sodium 2-deuterio-2-hydroxypropanoate (commonly referred to as





Mechanistic Foundations of Prolongation

To understand the necessity of deuteration, one must examine the quantum mechanical drivers of nuclear relaxation. In aqueous solutions at standard clinical magnetic fields (e.g., 3.0 T), the


dipole-dipole (DD) interactions2

The DD relaxation rate (





The Causality of Isotopic Substitution

For native


When this proton is replaced by a deuteron (





3

RelaxationC113C Nucleus at C1DD_HStrong Dipole-Dipole Interaction(γ_H is large)C1->DD_H Native LactateDD_DWeak Dipole-Dipole Interaction(γ_D ≈ γ_H / 6.5)C1->DD_D Deuterated LactateH_NodeC2 Proton (1H)DD_H->H_NodeT1_HT1 ≈ 45s (3.0T)H_Node->T1_H Rapid DecayD_NodeC2 Deuteron (2H)DD_D->D_NodeT1_DT1 ≈ 52s (3.0T)D_Node->T1_D Prolonged Decay

Mechanistic pathway of T1 relaxation in native vs. deuterated 13C-lactate.

Quantitative Data & Comparative Analysis

The magnitude of




3


3
Table 1: Comparative Relaxation Times of -Labeled Lactate Isotopologues
SubstrateField StrengthSolventApparent

(s)
Relative Increase

sodium lactate
3.0 TAqueous45.0 - 50.6[2]Baseline

sodium lactate
3.0 TAqueous~52.2 - 58.7[3]+16%

sodium lactate
11.7 TAqueous7.2[3]Baseline

sodium lactate
11.7 TAqueous> 28.8[3]> 400%

Experimental Methodology: Self-Validating dDNP Workflow

Accurate quantification of

Step 1: Sample Formulation & Glassing
  • Procedure: Mix 3 M

    
    sodium lactate with 15 mM OX063 trityl radical in a 1:1 (v/v) water/glycerol matrix.
    
  • Causality: Pure aqueous solutions crystallize upon freezing, causing phase separation of the radical and the substrate. Glycerol acts as a glassing agent to maintain an amorphous solid state. OX063 is selected because its narrow Electron Spin Resonance (ESR) linewidth is optimized for the thermal mixing mechanism of DNP, ensuring uniform polarization transfer[1].

Step 2: Dynamic Nuclear Polarization
  • Procedure: Insert the sample into a polarizer (e.g., 3.35 T) operating at 1.4 K. Irradiate with microwaves at the ESR frequency of the trityl radical (~94 GHz) for 45-60 minutes until steady-state polarization is achieved.

Step 3: Rapid Dissolution and Chelation
  • Procedure: Dissolve the polarized solid using a superheated (130°C) aqueous buffer containing 100 mg/L EDTA and 80 mM Tris.

  • Causality & Validation: Trace paramagnetic metals (e.g.,

    
    , 
    
    
    ) in the dissolution buffer act as potent relaxation sinks, artificially shortening
    
    
    . The inclusion of EDTA chelates these free metals, ensuring the measured
    
    
    reflects the intrinsic molecular dynamics rather than solvent impurities[4].
Step 4: NMR Acquisition and RF Correction
  • Procedure: Transfer the hyperpolarized solution to a pre-shimmed 3.0 T NMR spectrometer within 3 seconds. Acquire a series of 1D

    
     spectra using a small flip angle (
    
    
    ) and a fixed Repetition Time (
    
    
    s).
  • Self-Validation (The RF Correction): Because hyperpolarization is non-renewable, every RF pulse consumes magnetization. The observed decay rate (

    
    ) is a composite of true relaxation and RF consumption. Calculate the intrinsic 
    
    
    using the formula:
    
    
    To ensure absolute trustworthiness, a secondary experiment with a thermal phantom must be run to map the exact
    
    
    field and validate the true flip angle
    
    
    at the sample location.

DNPWorkflowPrepSample FormulationLactate-d1 + OX063PolDNP Polarization1.4K, 3.35T, MWPrep->PolDissRapid DissolutionEDTA Buffer, 130°CPol->Diss >40% Pol.TransTransfer to MRI< 3 secondsDiss->TransMeasureT1 MeasurementSmall Flip Angle (5°)Trans->Measure Decay Fit

Self-validating dDNP workflow for accurate T1 measurement of hyperpolarized lactate.

Significance in Drug Development & Metabolic Imaging

In preclinical oncology, hyperpolarized


4

By utilizing deuterated precursors (e.g.,



3

References

  • Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI Source: eScholarship (University of California) URL:[Link]

  • Hyperpolarized 13C pyruvate magnetic resonance spectroscopy for in vivo metabolic phenotyping of rat HCC Source: Technical University of Munich (TUM) / d-nb.info URL:[Link]

  • Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization Source: Stanford University URL:[Link]

  • Magnetic Resonance Imaging with Hyperpolarized Agents: Methods and Applications Source: National Institutes of Health (NIH / PMC) URL:[Link]

Methodological & Application

Application Note: Protocol for Hyperpolarizing Sodium 2-deuterio-2-hydroxypropanoate via Dissolution DNP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the formulation, hyperpolarization, and dissolution of Sodium 2-deuterio-2-hydroxypropanoate (Sodium [2-²H]Lactate), typically co-labeled with [1-¹³C] .

While standard [1-¹³C]lactate is a valuable metabolic tracer, its utility is limited by a relatively short spin-lattice relaxation time (


 at 3T). The specific incorporation of a deuterium atom at the C2 position ("2-deuterio") suppresses the dominant dipole-dipole relaxation pathway between the C2-proton and the C1-carbonyl carbon. This modification extends the 

significantly (up to

), expanding the temporal window for metabolic mapping in drug development and oncology [1, 2].

This guide focuses on the ¹³C-DNP of this deuterated substrate, as this is the primary application for this isotopomer in assessing metabolic flux (e.g., Lactate Dehydrogenase activity).

Mechanistic Rationale

The choice of Sodium 2-deuterio-2-hydroxypropanoate is driven by the physics of nuclear relaxation. In non-deuterated lactate, the proton attached to the C2 carbon is the primary source of dipolar relaxation for the C1 carbonyl nucleus.

Replacing this proton (


H) with deuterium (

H) achieves two critical goals:
  • 
     Extension:  Deuterium has a much smaller magnetic moment (
    
    
    
    ), drastically reducing the dipolar coupling strength ($ \propto \gamma^2 $).
  • Spectral Simplification: It

Application Note: Preparation of Sodium 2-deuterio-2-hydroxypropanoate (Sodium Lactate-d1) for Intravenous Injection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sodium 2-deuterio-2-hydroxypropanoate (Sodium Lactate-d1) is a specialized isotopologue of sodium lactate where the hydrogen atom at the alpha-carbon (C2 position) is replaced by deuterium.

Clinical and Research Significance
  • Metabolic Flux Analysis: The C2 position is critical in the interconversion of lactate and pyruvate catalyzed by Lactate Dehydrogenase (LDH). Deuterium labeling at this position allows for the precise tracking of cytosolic redox states (NADH/NAD+ ratios) via the Kinetic Isotope Effect (KIE).

  • Hyperpolarized MRI: In dissolution Dynamic Nuclear Polarization (dDNP), [1-13C, 2-2H]lactate is often utilized because the deuteration at C2 significantly prolongs the T1 relaxation time of the adjacent C1-carbonyl carbon, enhancing the signal lifetime for in vivo imaging of the Warburg effect in tumors.

  • Inhibition Studies: Due to the primary KIE, the breaking of the C-D bond is slower than the C-H bond. This analog can be used to probe rate-limiting steps in lactate metabolism.

Critical Stereochemical Warning

CAUTION: The synthesis protocol described in Part 2 utilizes base-catalyzed hydrogen-deuterium exchange. This mechanism proceeds via a planar enolate intermediate, which inevitably results in racemization . The resulting product will be Sodium (DL)-Lactate-d1. If enantiopure Sodium (L)-Lactate-d1 is required, an enzymatic exchange protocol (using LDH in D2O) or de novo asymmetric synthesis must be employed instead.

Part I: Chemical Synthesis of the API (Active Pharmaceutical Ingredient)

This section details the production of the deuterated raw material. If you have already sourced certified Sodium Lactate-d1 solid, proceed directly to Part II .

Mechanism

The alpha-proton of lactate is weakly acidic (pKa ~16-18) due to the adjacent carbonyl group. In the presence of a strong base and excess Deuterium Oxide (


), this proton exchanges with the solvent.

Reaction:



Reagents & Equipment[1][2][3][4]
  • Precursor: Sodium L-Lactate (anhydrous, >99% purity).

  • Solvent: Deuterium Oxide (

    
    , >99.9 atom % D).[1]
    
  • Catalyst: Sodium Deuteroxide (NaOD) solution (40% wt in

    
    ).
    
  • Equipment: Rotary evaporator, lyophilizer, oil bath, reflux condenser.

Synthesis Protocol
  • Dissolution: Dissolve 5.0 g of Sodium Lactate in 20 mL of

    
     in a round-bottom flask.
    
  • Basification: Add 0.5 mL of 40% NaOD in

    
    . The target pH is >10 to facilitate enolization.
    
  • Exchange Reaction:

    • Equip the flask with a reflux condenser and a drying tube (calcium chloride) to prevent atmospheric moisture ingress.

    • Heat the solution to 100°C for 24 hours.

    • Note: High temperature is required to overcome the activation energy for alpha-deprotonation.

  • Solvent Turnover (Enrichment Cycles):

    • Cool the mixture.

    • Remove solvent via rotary evaporation (recover the HDO/D2O mixture for low-grade applications).

    • Redissolve the residue in fresh

      
       (20 mL).
      
    • Repeat the heating step (100°C, 12 hours).

    • Rationale: Multiple cycles drive the equilibrium toward complete deuteration (>98%).

  • Neutralization:

    • After the final cycle, cool to room temperature.

    • Adjust pH to 7.0 using Deuterium Chloride (DCl) in

      
      .
      
  • Isolation: Lyophilize (freeze-dry) the solution to obtain a white, hygroscopic powder of Sodium Lactate-d1.

Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Material: Sodium L-Lactate Solvation Dissolve in D2O + Trace NaOD Start->Solvation Heat Reflux 100°C (24 Hours) Solvation->Heat Evap Rotary Evaporation Heat->Evap Check Cycle Count < 3? Evap->Check FreshD2O Add Fresh D2O Check->FreshD2O Yes Neutralize Neutralize with DCl (pH 7.0) Check->Neutralize No FreshD2O->Heat Lyophilize Lyophilization Neutralize->Lyophilize FinalProduct API: Sodium Lactate-d1 Lyophilize->FinalProduct

Figure 1: Iterative chemical exchange workflow for maximizing deuterium incorporation at the C2 position.

Part II: IV Formulation Protocol

This section describes the conversion of the Sodium Lactate-d1 API into a sterile, pyrogen-free solution suitable for intravenous injection.

Formulation Specifications (Target: Isotonic Solution)

Based on USP standards for Sodium Lactate Injection.

ParameterSpecificationRationale
Concentration 1/6 Molar (~1.87% w/v)Isotonic with blood plasma (approx. 290-330 mOsm/L).
pH 6.0 – 7.3Physiological compatibility; prevents vein irritation.
Endotoxin < 2.0 EU/mEqCritical safety limit for pyrogens (USP <85>).
Sterility Sterile (SAL

)
Mandatory for IV administration.
Particulates Free of visible particlesUSP <788> compliance.[2][3]
Reagents & Equipment[1][2][3][4]
  • API: Sodium Lactate-d1 (from Part I).

  • Vehicle: Water for Injection (WFI), USP grade.

  • pH Adjusters: 0.1 N HCl (sterile) and 0.1 N NaOH (sterile).

  • Filtration: 0.22 µm PES (Polyethersulfone) sterile syringe filters or capsule filters.

  • Container: Depyrogenated Type I glass vials with butyl rubber stoppers.

Step-by-Step Formulation
  • Calculation:

    • Target Molarity: 1/6 M (167 mM).[4][5]

    • Molecular Weight (Na-Lactate-d1): ~113.06 g/mol (112.06 + 1 for D).

    • Recipe: To prepare 100 mL, weigh 1.89 g of Sodium Lactate-d1.

  • Dissolution (Class A/100 Environment):

    • In a depyrogenated beaker, dissolve 1.89 g of API in 80 mL of WFI.

    • Stir gently until completely dissolved.

  • pH Adjustment:

    • Measure pH.[2][3][4][5]

    • Adjust to 6.5 ± 0.5 using minimal volumes of 0.1 N HCl or NaOH.

    • Note: Sodium lactate solutions naturally tend to be slightly basic; slight acidification is often required.

  • Volume Make-up:

    • Add WFI to bring the total volume to exactly 100 mL.

  • Sterilization (Filtration):

    • Do not autoclave if hyperpolarization is the downstream application, as heat may degrade specific additives or alter trace impurities. Filtration is preferred.

    • Pass the solution through a 0.22 µm PES filter directly into the final sterile vial.

    • Bubble Point Test: Verify filter integrity post-filtration.

  • Sealing:

    • Stopper and crimp the vial immediately under laminar flow.

Formulation Decision Tree

FormulationTree Input Sodium Lactate-d1 (Solid API) Dissolve Dissolve in WFI (80% of final vol) Input->Dissolve MeasurePH Measure pH Dissolve->MeasurePH DecisionPH pH Range? MeasurePH->DecisionPH Acid Add 0.1N HCl DecisionPH->Acid > 7.3 Base Add 0.1N NaOH DecisionPH->Base < 6.0 QS Q.S. to Final Volume (Target 1/6 M) DecisionPH->QS 6.0 - 7.3 Acid->MeasurePH Base->MeasurePH Filter 0.22 µm Sterile Filtration (PES Membrane) QS->Filter Fill Aseptic Fill & Crimp Filter->Fill QC QC Release Testing (Endotoxin, Sterility, Assay) Fill->QC

Figure 2: Decision tree for the aseptic formulation and pH adjustment of Sodium Lactate-d1.

Quality Control & Validation

Every batch must pass the following QC checks before release for animal or human use.

A. Isotopic Purity (NMR Spectroscopy)

Proton NMR (


H-NMR) is the gold standard for verifying deuteration.
  • Standard Sodium Lactate:

    • Doublet at ~1.3 ppm (C3-Methyl).[1]

    • Quartet at ~4.1 ppm (C2-Methine).

  • Sodium Lactate-d1:

    • Singlet at ~1.3 ppm (C3-Methyl). Reason: Loss of J-coupling to the C2 proton.

    • Absence of signal at 4.1 ppm.

  • Calculation:

    
    
    
B. Bacterial Endotoxins (LAL Assay)
  • Method: Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay.

  • Limit: Must be

    
     EU/mEq. For a 1/6 M solution (0.167 mEq/mL), the limit is approximately 
    
    
    
    EU/mL.
C. Assay (Content)
  • Method: Ion chromatography or titration with Perchloric acid in glacial acetic acid (non-aqueous titration) as per USP <541>.

  • Acceptance Criteria: 95.0% – 110.0% of labeled amount.

References

  • USP Monograph: United States Pharmacopeia. (2023). Sodium Lactate Injection. USP-NF.

  • Hyperpolarization Mechanism: Quistorff, B., et al. (2007). "Detecting Tumor Response to Treatment Using Hyperpolarized 13C Magnetic Resonance Imaging and Spectroscopy." Nature Medicine, 13, 1382–1387.[6]

  • H/D Exchange Kinetics: Rozman, M. (2005).[7] "The gas-phase H/D exchange mechanism of protonated amino acids." Journal of the American Society for Mass Spectrometry, 16(11), 1846-1852.[7]

  • LDH Isotope Effects: Dayie, K. T., et al. (1996). "Theory and Practice of Kinetic Isotope Effects in Enzyme Catalysis." Annual Review of Biochemistry.

Sources

Advanced Application Note: Optimizing Dissolution DNP Parameters for Sodium 2-Deuterio-2-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical and preclinical translation of hyperpolarized magnetic resonance spectroscopy (MRS) relies heavily on optimizing the polarization levels and extending the


 relaxation times of metabolic tracers. Sodium 2-deuterio-2-hydroxypropanoate —commonly referred to as sodium L-[1-¹³C, 2-²H]lactate when isotopically enriched at the C1 position—is a highly specialized dynamic nuclear polarization (DNP) substrate.

The Causality of Deuteration: In standard [1-¹³C]lactate, the ¹³C nucleus at the C1 position undergoes rapid spin-lattice (


) relaxation primarily driven by dipole-dipole interactions with the adjacent proton at the C2 position. By substituting this proton with a deuterium atom (which possesses a significantly lower gyromagnetic ratio), the ¹³C-¹H dipolar coupling is virtually eliminated. This strategic deuteration extends the liquid-state ¹³C 

relaxation time from ~45 seconds to >60 seconds at 3T, dramatically widening the in vivo observation window[1]. Furthermore, the C2-deuterated substrate allows researchers to probe Lactate Dehydrogenase (LDH) activity indirectly by monitoring the hydrogen/deuterium exchange between the injected tracer and the endogenous lactate pool using heteronuclear spin-echo phase modulation[1].

Formulation Chemistry & Physics

Achieving >20% liquid-state polarization requires a precise equilibrium between spin density, glassing efficiency, and electron-to-nuclear polarization transfer kinetics.

  • Glassing Matrix: Sodium lactate is highly soluble in water but tends to crystallize upon rapid freezing, which aggregates the free radicals and destroys the DNP solid effect. A 37.5:62.5 (w/w) water-to-glycerol matrix ensures the formation of a homogenous amorphous glass at 1.2 K[2].

  • Radical & Relaxation Doping: The OX063 trityl radical (15 mM) provides the optimal unpaired electron density for thermal mixing. The addition of 1-2 mM Gadoterate (Gd³⁺) is a critical optimization; the paramagnetic Gd³⁺ shortens the electron ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the trityl radical, accelerating the rate at which microwaves can "re-polarize" the electron spin bath, thereby driving faster ¹³C solid-state build-up.
    
Table 1: Optimized DNP Formulation Parameters
ParameterOptimized ValueMechanistic Rationale
Substrate Sodium[1-¹³C, 2-²H]lactateC2-deuteration extends ¹³C

by eliminating dipolar coupling.
Concentration 1.7 MMaximizes ¹³C spin density while maintaining optimal glassing properties.
Glassing Agent Water:Glycerol (37.5:62.5 w/w)Prevents crystallization during rapid freezing to 1.2 K.
Radical 15 mM OX063 (Trityl)Provides optimal electron spin density for 3.35T / 5T thermal mixing.
Relaxation Agent 1 mM Gadoterate (Gd³⁺)Shortens electron

, accelerating solid-state polarization build-up.

Experimental Workflows & Methodologies

DNP_Workflow N1 1. Formulation Sodium 2-deuterio-2-hydroxypropanoate + OX063 + Gd3+ N2 2. Solid-State DNP 1.2 K, 3.35T Microwave Irradiation N1->N2 Freeze to Glass N3 3. Rapid Dissolution Superheated TRIS/EDTA Buffer N2->N3 >20% Polarization N4 4. Quality Control Liquid-State Polarization & pH/Temp Check N3->N4 15s Transfer N5 5. In Vivo Injection Metabolic Imaging (LDH Flux) N4->N5 Validated Agent

Figure 1: End-to-end dissolution DNP workflow for hyperpolarized sodium lactate.

Step-by-Step Protocol: Preparation, Polarization, and Dissolution

Phase 1: Sample Formulation

  • Weigh out the required mass of Sodium L-[1-¹³C, 2-²H]lactate to achieve a 1.7 M concentration in the final mixture.

  • Dissolve the substrate in a 37.5:62.5 (w/w) mixture of ultrapure water and glycerol[2].

  • Add OX063 trityl radical to a final concentration of 15 mM. Self-Validating Check: Vortex thoroughly for 5 minutes. The solution must be completely clear and deep green; undissolved radical aggregates will cause localized paramagnetic relaxation, destroying the polarization.

  • Spike the mixture with 1 mM Gadoterate meglumine (e.g., Dotarem)[3].

  • Pipette 75 mg of the formulation into a standard DNP sample cup.

Phase 2: Dynamic Nuclear Polarization

  • Insert the sample cup into the DNP polarizer (e.g., HyperSense) pre-cooled to 1.2 K.

  • Apply frequency-modulated microwave irradiation at ~93.965 GHz (for a 3.35 T system) with 25-100 mW of power[1].

  • Monitor the solid-state build-up curve. Allow approximately 60–90 minutes to reach a steady-state plateau.

Phase 3: Dissolution & Neutralization (Self-Validating System)

  • Prepare the dissolution buffer: 40 mM TRIS (pH 7.6), 50 mM NaCl, and 100 mg/L disodium EDTA[2].

  • Heat 4 mL of the buffer to 180 °C under 10 bar of pressure in the dissolution fluid path[1].

  • Trigger the dissolution. The superheated buffer melts the glass matrix in <1 second.

  • Causality of EDTA: As the hyperpolarized liquid is propelled into the receiving flask, the EDTA immediately chelates the Gd³⁺ ions and any trace heavy metals. Without this chelation, the paramagnetic Gd³⁺ would rapidly destroy the liquid-state ¹³C hyperpolarization during the transfer phase[2].

Table 2: Dissolution and Quality Control Parameters
ParameterTarget ValueMechanistic Rationale
Dissolution Media 40 mM TRIS, 100 mg/L EDTAEDTA chelates paramagnetic Gd³⁺ to prevent liquid-state ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

relaxation.
Temperature / Pressure 180 °C / 10 barProvides sufficient thermal energy to rapidly melt the glass matrix[1].
Target pH 7.4 - 7.6Ensures physiological compatibility and prevents pH-dependent chemical shift drift[3].
Polarization Yield 15% - 31%Validated via low-flip-angle ¹³C NMR immediately post-dissolution[2].

In Vivo Application: Probing LDH Activity via H/D Exchange

The true power of Sodium 2-deuterio-2-hydroxypropanoate lies in its ability to probe tumor metabolism without relying on the small endogenous pyruvate pool. When injected intravenously, the hyperpolarized C2-deuterated lactate enters the cell and interacts with Lactate Dehydrogenase (LDH).

During the enzymatic conversion cycle, the deuterium at the C2 position is exchanged with a proton from the endogenous pool[1]. This exchange restores the ¹³C-¹H scalar coupling (


 Hz). By utilizing a heteronuclear ¹H/¹³C spin-echo pulse sequence, the newly protonated lactate species will exhibit phase modulation, while the unexchanged deuterated species will not. This allows for a highly sensitive, background-free measurement of LDH flux[1].

LDH_Exchange HP_Lactate Hyperpolarized [1-13C, 2-2H]Lactate (No Scalar Coupling) HP_Exchanged Hyperpolarized [1-13C, 2-1H]Lactate (Phase Modulated) HP_Lactate->HP_Exchanged LDH Catalysis Endo_Pool Endogenous Proton Pool (H+) Endo_Pool->HP_Exchanged H/D Exchange Detection 1H/13C Spin-Echo NMR Detection HP_Exchanged->Detection Signal Readout

Figure 2: Mechanism of LDH-catalyzed Hydrogen/Deuterium exchange utilizing hyperpolarized sodium 2-deuterio-2-hydroxypropanoate.

References

  • Hurd RE, Yen YF, Chen A, Ardenkjaer-Larsen JH. "Exchange-linked dissolution agents in dissolution-DNP 13C metabolic imaging". Magnetic Resonance in Medicine. URL:[Link]

  • Gallagher FA, Kettunen MI, Day SE, Lerche M, Brindle KM. "Probing Lactate Dehydrogenase Activity in Tumors by Measuring Hydrogen/Deuterium Exchange in Hyperpolarized l-[1-13C,U-2H]Lactate". Journal of the American Chemical Society. URL:[Link]

  • Golman K, Petersson JS. "Hyperpolarized Nuclear Magnetic Resonance Spectroscopy: A New Method for Metabolomic Research" (Chapter 21). Cambridge University Press. URL:[Link]

  • Schroeder MA, Atherton HJ, Ball DR, et al. "Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism". Magnetic Resonance in Medicine. URL:[Link]

Sources

Deuterium metabolic imaging (DMI) protocols using Sodium 2-deuterio-lactate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Deuterium Metabolic Imaging (DMI) Protocols Using Sodium 2-Deuterio-Lactate

Deuterium Metabolic Imaging (DMI) is a transformative, non-invasive magnetic resonance (MR) technique that maps active metabolic pathways in 3D[1]. While the field has predominantly utilized [6,6-²H₂]glucose to visualize the Warburg effect via downstream lactate production[2], direct interrogation of lactate consumption—a critical fuel source in many tumors and oxidative tissues—requires a targeted approach. Using Sodium L-[2-²H]lactate (Sodium 2-deuterio-lactate) as a primary DMI probe allows researchers to isolate Monocarboxylate Transporter (MCT) kinetics and Lactate Dehydrogenase (LDH) oxidation rates in vivo[3].

Part 1: The Causality of Experimental Choices (E-E-A-T)

Why the C2 Position? Overcoming the Lipid Bottleneck

When designing a DMI protocol, the choice of the isotopic labeling site is non-trivial. Labeling lactate at the C3 methyl group ([3-²H₃]lactate) produces a resonance at ~1.3 ppm. However, this spectral region is heavily obscured by massive natural abundance lipid signals, necessitating complex, SAR-intensive lipid suppression sequences that degrade the fast-relaxing deuterium signal.

By utilizing Sodium 2-deuterio-lactate, the deuterium atom is positioned at the C2 methine carbon. The C2 resonance occurs at 4.1 ppm[4], placing it in a clean spectral window completely free from lipid overlap. This deliberate choice enables the use of lipid-unsuppressed, ultra-short echo time (TE) pulse-acquire sequences, maximizing the Signal-to-Noise Ratio (SNR) and preserving the fidelity of the quadrupolar ²H signal.

A Self-Validating Readout of LDH Flux

A robust imaging protocol must function as a self-validating system. In this workflow, the metabolic fate of [2-²H]lactate provides an intrinsic internal control. Upon cellular uptake via MCT1/4, [2-²H]lactate is oxidized to pyruvate by LDH. During this specific enzymatic step, the deuterium atom at the C2 position is stereospecifically transferred to NAD⁺, forming NADD[5]. This deuterium rapidly exchanges with the intracellular water pool, leading to a stoichiometric increase in the HDO signal at 4.7 ppm.

Therefore, the simultaneous decay of the 4.1 ppm peak and the growth of the 4.7 ppm peak confirm that the tracer is actively being oxidized by LDH, rather than simply washing out of the vascular space[6].

Pathway ExtLac Extracellular [2-²H]Lactate (4.1 ppm) IntLac Intracellular [2-²H]Lactate (4.1 ppm) ExtLac->IntLac MCT1/4 Uptake Pyr Pyruvate (Unlabeled) IntLac->Pyr LDH Oxidation HDO HDO (Water Pool) (4.7 ppm) IntLac->HDO ²H transfer via NADD

Fig 1. MCT-mediated uptake and LDH-driven oxidation of [2-²H]lactate into the HDO pool.

Part 2: Quantitative Data Summary

Understanding the NMR properties of the target metabolites is crucial for optimizing the repetition time (TR) and spectral fitting parameters.

MetaboliteLabel PositionChemical Shift (ppm)Approx. T1 at 7T (ms)Experimental Significance
Water (HDO) -4.7~250 - 400Natural abundance reference & final oxidation endpoint.
[2-²H]Lactate C2 (methine)4.1 ~200 - 300Primary tracer; free from lipid overlap; reports on LDH flux.
Glucose C63.8~100 - 150Standard DMI tracer (provided for spectral reference).
Glutamate (Glx) C42.3~150 - 200TCA cycle downstream product.
[3-²H₃]Lactate C3 (methyl)1.3~200 - 300Alternative tracer; heavily obscured by lipid background.

Part 3: Step-by-Step Experimental Protocol

This protocol is optimized for a preclinical high-field MR system (e.g., 7T or 9.4T) equipped with a dual-tuned ¹H/²H RF coil.

Phase 1: Preparation and Calibration

  • Tracer Formulation: Dissolve Sodium L-[2-²H]lactate (isotopic purity >98%) in sterile saline to a concentration of 0.5 M. Adjust pH to 7.4. The target intravenous (IV) dose is 0.5 – 1.0 g/kg body weight. Note: IV administration is strictly required to bypass first-pass hepatic Cori cycle metabolism.

  • Subject Positioning: Secure the subject within the dual-tuned ¹H/²H surface or volume coil. Maintain physiological monitoring (respiration, temperature).

  • B0 Shimming (¹H): Acquire localized ¹H anatomical images. Perform high-order B0 shimming (e.g., FASTMAP) over the target volume (e.g., brain tumor or muscle) to achieve a water linewidth of <15 Hz.

  • B1+ Calibration (²H): Switch to the ²H channel. Use the natural abundance HDO peak (4.7 ppm, ~11 mM) to calibrate the reference RF power.

Phase 2: DMI Acquisition 5. Baseline Scan: Acquire a baseline 3D ²H-MRSI (Magnetic Resonance Spectroscopic Imaging) scan using a pulse-acquire sequence with spherical k-space encoding.

  • Parameters: TR = 300 ms (optimized for the ~200 ms T1 of 2H-lactate), nominal resolution = 2-4 mm³, TE = minimum (<1.5 ms).

  • Dynamic Infusion: Initiate the IV bolus of Sodium 2-deuterio-lactate over 1 minute, immediately followed by a continuous maintenance infusion if steady-state mapping is desired.

  • Spatiotemporal Tracking: Continuously acquire dynamic 3D ²H-MRSI blocks (e.g., 5-minute temporal resolution) for 45–60 minutes to capture the transient decay at 4.1 ppm and the corresponding signal growth at 4.7 ppm.

Phase 3: Spectral Fitting and Flux Mapping 8. Data Processing: Export the free induction decays (FIDs). Apply a mild exponential line-broadening filter (e.g., 5 Hz). 9. Quantification: Fit the spectra using AMARES or LCModel. Constrain the chemical shifts to 4.1 ppm ([2-²H]lactate) and 4.7 ppm (HDO). 10. Metabolic Mapping: Calculate the rate of LDH-mediated oxidation by modeling the pseudo-first-order exchange rate of the 4.1 ppm signal loss against the 4.7 ppm signal gain.

Workflow Prep 1. Tracer Formulation Sodium L-[2-²H]lactate Shim 2. System Calibration ¹H Shimming & ²H B1 Mapping Prep->Shim Base 3. Baseline Acquisition 3D ²H-MRSI Shim->Base Infuse 4. Tracer Administration IV Bolus / Infusion Base->Infuse Scan 5. Dynamic ²H-MRSI Track 4.1 ppm & 4.7 ppm Infuse->Scan Map 6. Spectral Fitting Generate Flux Maps Scan->Map

Fig 2. Spatiotemporal DMI workflow for mapping in vivo lactate oxidation dynamics.

References

1.[1] Yale School of Medicine. What is Deuterium Metabolic Imaging (DMI)? Magnetic Resonance Research Center. URL: [Link] 2.[2] De Feyter, H. M., & de Graaf, R. A. (2021). Deuterium Metabolic Imaging – Back to the Future. Journal of Magnetic Resonance. URL: [Link] 3.[3] Simões, R. V., et al. (2025). Deuterium Metabolic Imaging Phenotypes Mouse Glioblastoma Heterogeneity Through Glucose Turnover Kinetics. eLife. URL: [Link] 4.[4] Ren, J., et al. (2014). Non-invasive Monitoring of Lactate Dynamics in Human Forearm Muscle After Exhaustive Exercise by 1H-MRS at 7T. Magnetic Resonance in Medicine. URL: [Link] 5.[5] Luna-Sanchez, M., et al. (2023). Lactate metabolism is essential in early-onset mitochondrial myopathy. Journal of Clinical Investigation. URL: [Link] 6.[6] Taglang, C., et al. (2019). Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI. Chemical Communications. URL: [Link]

Sources

Quantification of tumor metabolism with Sodium 2-deuterio-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantification of Tumor Metabolism with Sodium 2-Deuterio-2-Hydroxypropanoate

Part 1: Executive Summary & Scientific Rationale

The Shift from Warburg to Reverse Warburg Historically, tumor metabolism research focused on the Warburg Effect —the fermentation of glucose to lactate even in oxygen-rich environments. However, modern oncology recognizes the "Reverse Warburg Effect" and the "Lactate Shuttle" hypothesis, where oxidative tumor cells (or stromal cells) actively import and consume lactate as a high-energy fuel source.

The Tracer: Sodium 2-Deuterio-2-Hydroxypropanoate Also known as Sodium L-Lactate-2-d1 (or [2-


H]Lactate), this tracer is chemically distinct from the more common [3,3,3-

H3]Lactate (methyl-labeled).
  • Chemical Structure: The deuterium label is located at the alpha-carbon (C2 position), attached to the hydroxyl group.

  • Mechanism of Action: This position is mechanistically critical. During the conversion of Lactate to Pyruvate by Lactate Dehydrogenase (LDH) , the hydrogen (or deuterium) at C2 is transferred to the cofactor NAD+ to form NADH (or NADD).

  • The "Metabolic Trap": Unlike methyl-labeled tracers, which pass their label downstream into the TCA cycle (labeling Glutamate/GABA), the deuterium from [2-

    
    H]Lactate is stripped  at the first oxidative step and sequestered into the cofactor pool (NADD).
    

Why Use This Tracer? This unique property makes [2-


H]Lactate a precision probe for Lactate Oxidation Rate (

)
.
  • Signal Disappearance: In

    
    H-MRS, the decay of the substrate signal (without the appearance of downstream metabolite peaks) correlates directly to LDH flux.
    
  • No TCA Contamination: It isolates the LDH step from downstream TCA cycle complexities.

  • T1 Extension (Hyperpolarization): In hyperpolarized

    
    C studies, deuteration at C2 extends the T1 relaxation time of the C1-carbonyl, though this guide focuses on direct Deuterium detection.
    

Part 2: Mechanism of Action

The utility of this tracer relies on the stereospecific hydride transfer catalyzed by LDH.

Reaction Stoichiometry:



  • Fate of Signal: The narrow, resolvable resonance of Lactate-2-d1 (approx. 4.1 ppm) is converted into NADD. The NADD signal is often broad and bound to enzymes, effectively becoming "NMR invisible" in standard in vivo setups, or appearing as a broad background.

  • Interpretation: A rapid loss of Lactate-2-d1 signal (corrected for washout) indicates high LDH activity and oxidative consumption.

MetabolicPathway Lactate [2-2H]Lactate (Tracer) Pyruvate Pyruvate (Unlabeled) Lactate->Pyruvate LDH (Oxidation) TCA TCA Cycle (Unlabeled Metabolites) Pyruvate->TCA PDH NAD NAD+ NADD NADD (Deuterated Cofactor) NAD->NADD Hydride Transfer (Deuterium moves here)

Figure 1: The metabolic fate of the C2-deuteron. Unlike C3-labeled lactate, the label does not enter the TCA cycle metabolites but is transferred to the NADH pool.

Part 3: Experimental Protocols

Protocol A: In Vivo Deuterium Metabolic Imaging (DMI)

Objective: Map tumor lactate consumption in real-time.

1. Reagent Preparation

  • Compound: Sodium L-Lactate-2-d1 (98 atom % D, e.g., Sigma-Aldrich #693987).[1][2][3]

  • Vehicle: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Concentration: Prepare a 1.0 M stock solution.

  • Sterilization: Filter through a 0.22 µm PES membrane.

2. Animal Handling & Dosage

  • Model: Syngeneic tumor models (e.g., 4T1 breast cancer) or PDX models.

  • Dose: 1.5 g/kg to 2.0 g/kg body weight.

    • Note: Deuterium has a lower gyromagnetic ratio (

      
      ) than protons; high molar concentrations are required for sufficient SNR.
      
  • Administration: Intravenous (IV) bolus over 15 seconds is preferred for kinetic modeling. Intraperitoneal (IP) is acceptable for steady-state accumulation studies.

3. MR Acquisition Parameters

  • Field Strength:

    
     4.0 Tesla (7T or 9.4T recommended for spectral resolution).
    
  • Coil:

    
    H-tuned surface coil or volume coil.
    
  • Pulse Sequence: 3D-CSI (Chemical Shift Imaging) or EPSI (Echo-Planar Spectroscopic Imaging).

    • TR (Repetition Time): 500–1000 ms (Deuterium T1s are short, typically < 500ms).

    • Spectral Width: 2000 Hz (covers the narrow

      
      H range).
      
    • Averages: Block averaged every 2–5 minutes for dynamic resolution.

4. Signal Targeting

  • Target Resonance: [2-

    
    H]Lactate appears at ~4.1 ppm .
    
  • Interference Warning: This peak is close to the HDO (semi-heavy water) peak at 4.7–4.8 ppm .

  • Suppression: Use a precise VAPOR or CHESS water suppression sequence optimized for the 4.8 ppm frequency to reveal the 4.1 ppm lactate shoulder.

Protocol B: Ex Vivo High-Resolution NMR

Objective: Validate isotopic enrichment and calculate fractional enrichment.

1. Tissue Extraction (Perchloric Acid Method)

  • Snap Freeze: Clamp tumor tissue in liquid nitrogen immediately (< 5s) after excision to stop metabolism.

  • Pulverize: Grind tissue to powder under liquid nitrogen.

  • Extraction: Add 6% Perchloric Acid (PCA) (5 mL per gram tissue). Vortex and sonicate.

  • Neutralization: Centrifuge, take supernatant, and neutralize with KOH to pH 7.0. Precipitate KClO4.

  • Lyophilization: Freeze-dry the supernatant.

2. NMR Sample Prep

  • Redissolve powder in 600 µL of D2O (99.9%) containing 1 mM TSP (reference standard).

  • Note: Since we are detecting Deuterium, we can also use proton-depleted water, but typically we run

    
    H-NMR  to look for the absence of the proton at C2 or the 
    
    
    
    H-NMR
    (using a probe tuned to deuterium) to see the label directly.

3. Data Analysis (The Isotope Shift Method)

  • Run a high-resolution

    
    H-NMR spectrum.[4]
    
  • Look at the Methyl Group (CH3) of lactate at 1.3 ppm.

  • Unlabeled Lactate: Appears as a Doublet (coupling to the C2 proton).

  • [2-

    
    H]Lactate:  Appears as a Singlet  (or slightly broadened singlet) because the C2 proton is replaced by Deuterium (coupling constant 
    
    
    
    is small and often decoupled).
  • Quantification:

    
    
    

Part 4: Data Processing & Visualization

Kinetic Modeling Workflow

To quantify the metabolic rate, fit the dynamic DMI data to a two-compartment model.

ParameterSymbolUnitDescription
Perfusion


Rate of tracer entry from blood to tissue.
Oxidation


Rate of label loss to the NADD pool.
Efflux


Washout of lactate back to vasculature.
Relaxation


Longitudinal relaxation (must correct signal intensity).

Self-Validating Check: If


 is high, you should observe a rapid decay of the 4.1 ppm signal without a corresponding rise in Pyruvate (2.4 ppm) or Glutamate (2.4 ppm) in the Deuterium spectrum. If you see Glutamate labeling, your tracer is likely contaminated with [3-

H]lactate or scrambling has occurred via unexpected pathways.

Workflow Step1 IV Injection [2-2H]Lactate (1.5g/kg) Step2 Dynamic DMI Acquisition (3D-CSI, 4T+) Step1->Step2 t=0 to 60 min Step3 Spectral Processing Lorentzian Fit @ 4.1 ppm Step2->Step3 Raw FIDs Step4 Kinetic Modeling Decay vs. Washout Step3->Step4 Signal(t)

Figure 2: Experimental workflow for quantifying tumor metabolism using Deuterium Metabolic Imaging.

References

  • De Feyter, H. M., et al. (2018). "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances, 4(8), eaat7314. Link

    • Foundational text on DMI methodology and glucose/lact
  • Kennedy, K. M., et al. (2013). "Hyperpolarized [1-13C]pyruvate metabolism as a surrogate for tumor grade and proliferative activity in radio-recurrent glioma." NMR in Biomedicine, 26(12). Link

    • Contextualizes the LDH flux measurements in tumor grading.
  • Lewis, D. Y., et al. (2016). "Repeatability of Hyperpolarized [1-13C]Lactate and [1-13C]Pyruvate MRS in a Preclinical Tumor Model." Magnetic Resonance in Medicine, 75(6). Link

    • Provides comparative kinetics for lact
  • Sonkar, K., et al. (2016). "Metabolic flux analysis of the Warburg effect in cancer cells using deuterium NMR spectroscopy." Journal of Magnetic Resonance. Link

    • Details the NMR-based quantification of lact

Sources

Application Note: Isotope Labeling Strategies Using Sodium 2-deuterio-2-hydroxypropanoate (Lactate-2-d1)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the experimental application of Sodium 2-deuterio-2-hydroxypropanoate (henceforth Lactate-2-d1 ), a specialized stable isotope tracer. Unlike Carbon-13 labeled variants that trace the carbon skeleton, Lactate-2-d1 is uniquely engineered to trace reducing equivalents (hydride ions) within the cytosolic redox pool. This application note provides the mechanistic basis, experimental protocols, and data interpretation frameworks for using Lactate-2-d1 to quantify Lactate Dehydrogenase (LDH) activity, cytosolic NADH/NAD+ turnover, and mitochondrial redox shuttling.

Part 1: Mechanistic Basis & Experimental Logic

The Unique Value of the Alpha-Deuterium Label

Standard metabolic flux analysis (MFA) often utilizes


C-lactate. While effective for tracing carbon flow into the TCA cycle, 

C-lactate cannot directly interrogate the redox state of the cell.

Lactate-2-d1 carries a deuterium atom at the C2 (alpha) position. The enzymatic action of Lactate Dehydrogenase (LDH) involves the stereospecific transfer of the hydride ion (H:⁻) from the C2 position of lactate to the C4 position of the nicotinamide ring of NAD⁺.

When using Lactate-2-d1:

  • Oxidation (Lactate

    
     Pyruvate):  The C2-deuterium is transferred to NAD⁺, forming NADD  (Deuterated NADH) and unlabeled Pyruvate.
    
  • Reduction (Pyruvate

    
     Lactate):  If the reaction runs in reverse using the newly formed NADD, the deuterium is transferred back to pyruvate.
    

Expert Insight: This tracer effectively "tags" the cytosolic electron pool. By monitoring where the deuterium ends up (e.g., in Malate via Malate Dehydrogenase, or back into Lactate), researchers can map the Cytosolic Redox State and the activity of the Malate-Aspartate Shuttle .

Pathway Visualization

The following diagram illustrates the divergent fates of the Carbon skeleton vs. the Deuterium label.

RedoxTracing Lactate Lactate-2-d1 (C2-D Label) LDH LDH Enzyme Lactate->LDH Substrate NAD NAD+ NAD->LDH Cofactor Pyruvate Pyruvate (Unlabeled H) LDH->Pyruvate Carbon Fate NADD NADD (Deuterated NADH) LDH->NADD Deuterium Fate (Hydride Transfer) Mito Mitochondrial Shuttle Pyruvate->Mito Enters TCA Malate Malate-d1 ( via MDH) NADD->Malate Reduces OAA (Cytosolic MDH) Malate->Mito Enters Mito

Caption: Figure 1. Divergent metabolic fates. The deuterium label (blue dashed line) tracks reducing potential (NADH), while the carbon skeleton (green) tracks oxidative substrates.

Part 2: Experimental Protocols

Protocol A: Cytosolic Redox Tracing in Cell Culture (LC-MS)

Objective: Determine the contribution of exogenous lactate to the cytosolic NADH pool.

1. Reagent Preparation
  • Stock Solution: Dissolve Sodium Lactate-2-d1 in phosphate-buffered saline (PBS) to create a 1 M stock. Filter sterilize (0.22 µm).

    • Note: Sodium Lactate is hygroscopic. Weigh rapidly or use liquid handling in a desiccated environment.

  • Media: Prepare glucose-free DMEM (or basal media relevant to cell type) supplemented with 10% dialyzed FBS.

2. Cell Labeling Workflow
  • Seeding: Seed cells (e.g., HeLa, HCT116) in 6-well plates (

    
     cells/well). Incubate overnight.
    
  • Wash: Aspirate growth media and wash 2x with warm PBS to remove residual glucose/lactate.

  • Pulse: Add experimental media containing 10 mM Sodium Lactate-2-d1 (and optional 2-5 mM Glucose if probing competition).

  • Incubation: Incubate for 1 hour (Steady State) or 0-30 mins (Kinetic Flux).

    • Critical: Redox turnover is rapid. Short time points (5-15 min) are often sufficient to observe NADD formation and transfer to downstream metabolites like Malate.

3. Metabolite Extraction (Quenching)[1]
  • Step 1: Rapidly aspirate media.

  • Step 2: Immediately add 1 mL of -80°C 80:20 Methanol:Water .

    • Why: This simultaneously quenches metabolic activity and lyses cells. Do not trypsinize, as this alters metabolism.

  • Step 3: Scrape cells on dry ice. Transfer lysate to Eppendorf tubes.

  • Step 4: Vortex vigorously (30s), then centrifuge at 14,000 x g for 10 min at 4°C.

  • Step 5: Collect supernatant. Dry under nitrogen flow or SpeedVac (keep temperature < 30°C).

4. Mass Spectrometry Analysis

Reconstitute in LC-MS compatible solvent (e.g., 50% Acetonitrile). Analyze using HILIC chromatography coupled to High-Resolution Mass Spectrometry (HRMS).

Part 3: Data Analysis & Interpretation

Expected Mass Shifts

When analyzing data, look for the following mass isotopologues. Note that "M" refers to the monoisotopic mass of the unlabeled metabolite.

MetaboliteTracer SourceDetected IsotopologueExplanation
Lactate ExtracellularM+1 (Deuterium)Unmetabolized tracer inside the cell.
Pyruvate Lactate-2-d1M+0Loss of Label. The D is stripped by LDH.
Malate NADD (from LDH)M+1Transfer of Label. Cytosolic Malate Dehydrogenase uses NADD to reduce Oxaloacetate to Malate-d1.
Aspartate Malate-d1M+0 or M+1Indirect labeling via transamination (complex tracing).
Calculating Fractional Enrichment

To quantify the dependence of the cell on lactate for NADH production, calculate the Mole Percent Enrichment (MPE) of Malate M+1.



  • High Malate M+1: Indicates high flux through LDH

    
     NADD 
    
    
    
    Malate (active Malate-Aspartate Shuttle).
  • Low Malate M+1: Indicates NADH is primarily derived from Glucose (via GAPDH) or other sources.

Part 4: Advanced Application - Hyperpolarized MRI[2]

While


C is the standard for Hyperpolarized MRI, deuteration at the C2 position is frequently employed to extend the 

relaxation time
of [1-

C]lactate.
  • Mechanism: The dominant relaxation pathway for

    
    C nuclei is dipolar coupling with directly attached protons. Replacing the C2-proton with a Deuteron (which has a much lower gyromagnetic ratio) suppresses this relaxation pathway.
    
  • Result: The half-life of the hyperpolarized signal increases significantly (often from ~30s to ~50s), allowing for longer imaging windows in vivo.

Protocol Summary for HP-MRI:

  • Mix [1-

    
    C, 2-
    
    
    
    H]Lactate with radical agent (e.g., Trityl).
  • Polarize in DNP polarizer at <1.2 K.

  • Dissolve and inject.

  • Acquire

    
    C-MRI images focusing on the conversion to Pyruvate.
    

Part 5: Quality Control & Storage[3]

  • Purity Verification: Before use, verify isotopic enrichment (>98% atom D) using Proton NMR. The doublet signal for the methyl group (CH3) of lactate will collapse or simplify due to the absence of the vicinal proton coupling at C2.

  • Storage: Store solid salt at room temperature, desiccated. Solutions should be stored at -20°C.

  • Stability: The C2-Deuterium is non-exchangeable with solvent water at physiological pH. It is only removed enzymatically.

References

  • Metabolic Flux Analysis & Isotope Tracing

    • Title: Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applic
    • Source: NIH / PMC (2022).
    • URL:[Link]

  • LDH Mechanism & Deuterium Transfer

    • Title: Energy Landscape of the Michaelis Complex of Lactate Dehydrogenase: Relationship to C
    • Source: NIH / PMC (2014).
    • URL:[Link]

  • Hyperpolarized MRI Applications

    • Title: Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism.[2]

    • Source: NIH / PMC (2011).
    • URL:[Link]

  • Compound Data

    • Title: Sodium lactate (Chemical Structure & Properties).[3][4]

    • Source: FooDB.
    • URL:[Link]

Sources

Ex vivo tissue perfusion methods with Sodium 2-deuterio-2-hydroxypropanoate

Application Note: Ex Vivo Tissue Perfusion with Sodium 2-deuterio-2-hydroxypropanoate ( )

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing Sodium 2-deuterio-2-hydroxypropanoate (

Unlike standard


redox states

NADD
Key Mechanistic Insight
  • Carbon Tracing (

    
    ):  Tracks substrate oxidation and TCA cycle turnover.
    
  • Hydrogen Tracing (

    
     at C2):  Tracks the reducing equivalents . By monitoring the transfer of deuterium to the cytosolic NADH pool, researchers can probe the activity of the Malate-Aspartate Shuttle (MAS) and the equilibration of cytosolic vs. mitochondrial redox potentials.
    

Reagents & Compound Preparation[1][2][3][4][5]

The Tracer
  • Chemical Name: Sodium 2-deuterio-2-hydroxypropanoate

  • Common Name: Sodium

    
    
    
  • Molecular Formula:

    
    
    
  • Purity Requirement: >98% isotopic enrichment.

Modified Krebs-Henseleit Buffer (KHB)

The stability of the perfusion depends entirely on the buffer quality. This protocol uses a modified KHB designed to support high metabolic demand.

1L Preparation Protocol:

  • Base Solution: Dissolve the following in 900 mL of ultrapure water (18.2 MΩ·cm):

    • NaCl: 118.5 mM (6.93 g)

    • KCl: 4.7 mM (0.35 g)

    • 
      : 1.2 mM (0.29 g)
      
    • 
      : 1.2 mM (0.16 g)
      
    • 
      : 25.0 mM (2.10 g)
      
  • Substrate Addition:

    • Glucose: 11.0 mM (1.98 g)

    • Tracer: Sodium

      
      : 1.0 - 5.0 mM (depending on experimental design).
      
  • Calcium Addition (CRITICAL):

    • Dissolve

      
       (2.5 mM / 0.37 g) separately in 10 mL water.
      
    • Add slowly to the main solution only after the other salts are dissolved to prevent precipitation of calcium phosphate.

  • Oxygenation & pH Adjustment:

    • Bubble continuously with Carbogen (

      
      ) for 20 minutes at 37°C.
      
    • Adjust pH to 7.4 ± 0.05.

Experimental Setup: The Langendorff Rig

The perfusion system must maintain constant temperature and pressure (or flow) while delivering the deuterated tracer.

LangendorffSetupReservoirKHB + [2-2H]Lactate(37°C, Carbogen)PumpPeristaltic Pump(Constant Flow/Pressure)Reservoir->Pump SuctionFilter0.45µm In-line Filter& Bubble TrapPump->Filter PressureHeartIsolated Heart(Cannulated Aorta)Filter->Heart 37°C PerfusateMagnetNMR Spectrometer(Optional: Real-time)Heart->Magnet In-bore perfusionWasteEffluent Collection(Frozen for Analysis)Heart->Waste Coronary FlowMagnet->Waste

Figure 1: Schematic of the perfusion loop.[1] For real-time metabolic tracking, the heart is suspended within an NMR tube inside the magnet bore.

Perfusion Protocol (Step-by-Step)

Phase 1: Surgical Isolation
  • Heparinization: Inject the animal (e.g., Rat, 250-300g) with Heparin (500 IU, i.p.) 20 minutes prior to anesthesia to prevent micro-thrombi.

  • Excision: Rapidly excise the heart via thoracotomy. Immediately plunge into ice-cold (

    
    ) standard KHB to arrest the beat and preserve ATP.
    
  • Cannulation: Identify the aorta.[2] Cannulate onto the Langendorff needle (avoiding the aortic valve) and secure with a silk suture. Time limit: < 3 minutes.

Phase 2: Stabilization (Unlabeled)
  • Mount the heart on the rig.

  • Perfuse with standard (unlabeled) KHB for 15-20 minutes.

  • Criteria for Success:

    • Heart Rate: >280 bpm (Rat).

    • Coronary Flow: 8-12 mL/min (for constant pressure of 75 mmHg).

    • Absence of arrhythmias.

Phase 3: Deuterium Tracer Wash-in
  • Switch-over: Switch the supply valve to the

    
     Buffer .
    
  • Time-Course:

    • 0-5 min: Wash-in phase. Equilibration of extracellular space.

    • 5-30 min: Metabolic steady state. The deuterium label enters the cytosolic NADH pool.

  • Sampling: Collect coronary effluent every 2 minutes for lactate/pyruvate ratio analysis.

  • Termination: Freeze-clamp the tissue using Wollenberger tongs pre-cooled in liquid nitrogen.

Analytical Workflow & Mechanism

The core value of this method lies in tracking the deuterium atom.

The Metabolic Pathway

Unlike


MetabolicPathwayLactate[2-2H]Lactate(Extracellular)Lactate_Cyto[2-2H]Lactate(Cytosol)Lactate->Lactate_Cyto MCT1 TransporterPyruvatePyruvate(Unlabeled)Lactate_Cyto->Pyruvate LDH ReactionNADDNADD(Deuterated NADH)NADNAD+NAD->NADD Deuterium TransferMitoMitochondria(Malate-Aspartate Shuttle)NADD->Mito Reducing Equivalents

Figure 2: The fate of the deuterium label. Note that Pyruvate becomes unlabeled, while the label moves to the cofactor pool.

Data Readout (NMR Spectroscopy)

Analyze the tissue extract or effluent using


  • Target Signal: The disappearance of the lactate C2 proton signal (since it is replaced by deuterium) relative to the C3 methyl protons (which remain

    
    ).
    
  • NADD Detection: In high-field NMR (>11.7 T), you may resolve the specific accumulation of deuterium on metabolites involved in the shuttle systems (e.g., deuterated Malate or Glutamate) if the label propagates deeply.

Expert Insights & Troubleshooting

The Kinetic Isotope Effect (KIE)

Warning: The breaking of a


  • Observation: You may observe a slower conversion rate of Lactate

    
     Pyruvate compared to unlabeled controls.
    
  • Correction: Always run a parallel control group with unlabeled lactate to calculate the KIE factor (typically 1.5x - 2.0x for LDH). Do not interpret slower flux solely as metabolic dysfunction without correcting for KIE.

Oxygenation is Non-Negotiable

Because this tracer tracks the NADH/NAD+ ratio, any hypoxia will artificially spike the NADH pool (due to electron transport chain backup), confounding the tracer data. Ensure effluent

Calcium Precipitation

If the buffer becomes cloudy, calcium phosphate has precipitated. This will cause cardiac arrest (calcium paradox) and clog the vasculature. Discard and remake the buffer , adding calcium last.

References

  • Langendorff Perfusion Technique: Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011).[3] Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion.[4][5] Journal of Molecular and Cellular Cardiology. [Link]

  • Deuterium Metabolic Imaging (DMI) & Mechanism: De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[6][7] Science Advances. [Link]

  • Kinetic Isotope Effects in LDH: Burgner, J. W., & Cook, P. F. (1983). Kinetic isotope effects for the lactate dehydrogenase reaction. Biochemistry. [Link][8][9]

  • Krebs-Henseleit Buffer Preparation: ADInstruments. (2019).[1] A guide to choosing the appropriate Langendorff perfusion solution. [Link]

  • Ex Vivo Metabolic Flux Analysis: Chatham, J. C., et al. (2018). Nuclear Magnetic Resonance-Based Methods for the Study of Metabolism in the Isolated Perfused Heart. Methods in Molecular Biology. [Link]

Application Note: Advanced MRS Pulse Sequences for the Detection of Sodium 2-Deuterio-2-Hydroxypropanoate (Lactate-2-d1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-deuterio-2-hydroxypropanoate, commonly known as Lactate-2-d1 , is a highly specialized isotopic tracer utilized in Magnetic Resonance Spectroscopy (MRS) to probe real-time cellular metabolism. Because the deuterium atom is precisely located at the C2 position—the exact site of hydride transfer during the lactate-pyruvate interconversion—it offers unique magnetic and biochemical properties for tracking Lactate Dehydrogenase (LDH) kinetics and the Warburg effect in oncology. This application note details the mechanistic rationale and step-by-step pulse sequence protocols required to detect this tracer using both hyperpolarized heteronuclear editing and direct Deuterium Metabolic Imaging (DMI).

Mechanistic Background: The Causality of C2-Deuteration

Designing an optimal pulse sequence requires a fundamental understanding of why the C2 position is deuterated and how it interacts with the MR scanner:

  • Biochemical Causality (H/D Exchange): The LDH enzyme catalyzes the stereospecific transfer of a hydride from the C2 position of lactate to NAD⁺. By placing a deuterium at C2, researchers can directly measure the rate of Hydrogen/Deuterium (H/D) exchange. As the deuterium is transferred to form NADD, a proton from the cellular pool replaces it upon the reverse reaction, altering the molecule's MR signature [1].

  • Magnetic Causality (Hyperpolarization): In ¹³C-MRS, the presence of a C2-deuterium (e.g., in hyperpolarized[1-¹³C, 2-²H]lactate) significantly prolongs the longitudinal relaxation time (T1) of the adjacent C1 carbon by reducing dipolar relaxation. Furthermore, it eliminates the ¹H-¹³C scalar J-coupling. When LDH converts this molecule, the re-protonation at C2 reintroduces the J-coupling, creating a measurable phase modulation that can be isolated using spin-echo sequences[2].

  • Magnetic Causality (Thermal ²H-MRS): Deuterium has a low gyromagnetic ratio (6.53 MHz/T) and a quadrupolar moment, resulting in extremely short T1 (~100–300 ms) and T2* (~50 ms) relaxation times. Pulse sequences must be specifically engineered with ultra-short echo times (TE) or rapid magnetization recycling to capture the transient ²H signal before it decays [3].

LDH_Pathway Lactate Lactate-2-d1 (C2-Deuterated) Pyruvate Pyruvate Lactate->Pyruvate LDH Oxidation (Loss of C2-Deuterium) NAD NAD+ Lactate->NAD NADD NADD (Deuterated NADH) NAD->NADD Hydride Transfer

Fig 1. LDH-mediated Hydrogen/Deuterium exchange mechanism at the C2 position of Lactate-2-d1.

Pulse Sequence Engineering & Protocols

Protocol A: ¹³C/¹H Heteronuclear Spin-Echo (For Hyperpolarized ¹³C-Lactate-2-d1)

Causality & Rationale: To measure LDH activity via H/D exchange, we must differentiate between the injected C2-deuterated lactate and the metabolically generated C2-protonated lactate. A heteronuclear spin-echo sequence achieves this by exploiting the J-coupling difference. When a 180° ¹H inversion pulse is applied during the ¹³C spin-echo, the C2-protonated lactate signal undergoes phase modulation, whereas the C2-deuterated lactate remains unaffected[1].

Step-by-Step Methodology:

  • Tracer Preparation: Hyperpolarize Sodium [1-¹³C, 2-²H]lactate using Dynamic Nuclear Polarization (DNP). Dissolve in a neutralized buffer to a physiological concentration (e.g., 20–50 mM).

  • Scanner Setup: Equip the scanner with a dual-tuned ¹³C/¹H volume coil.

  • Sequence Parameters:

    • Sequence Type: Heteronuclear Spin-Echo.

    • TR: 10 s (optimized to preserve the non-renewable hyperpolarized magnetization).

    • TE: 310 ms. Causality: This specific TE is required to observe the phase inversion caused by the small long-range scalar coupling between the C1 carbon and the newly acquired C2/C3 protons[1].

    • Flip Angle: 10° nominal ¹³C excitation pulse.

  • Execution: Acquire two interleaved echoes per TR—one with a 180° ¹H inversion pulse applied simultaneously with the ¹³C 180° refocusing pulse, and one without.

  • Self-Validation System: Calculate the ratio of the two echoes. An echo ratio approaching -1 indicates pure C2-protonated lactate (complete exchange), while a ratio of +1 indicates pure C2-deuterated lactate (no exchange).

Protocol B: 3D Pulse-Acquire MRSI (For Direct Deuterium Metabolic Imaging)

Causality & Rationale: Standard Chemical Shift Imaging (CSI) suffers from severe signal loss due to the ultra-short T2* of the quadrupolar ²H nucleus. A 3D pulse-acquire sequence with spherical k-space encoding and an ultra-short TE (FID acquisition) is mandatory to capture the signal[4].

Step-by-Step Methodology:

  • Tracer Administration: Administer Sodium Lactate-2-d1 intravenously (e.g., 0.5 g/kg) to the subject.

  • Scanner Setup: Utilize a dedicated ²H transmit/receive coil. Perform rigorous B0 shimming using the ¹H water signal (target linewidth < 15 Hz) to ensure spectral separation.

  • Sequence Parameters:

    • Sequence Type: 3D Pulse-Acquire (FID-MRSI).

    • TR: 350 ms. Causality: ²H has a very short T1 in vivo (~100-300 ms), allowing for rapid TRs without severe saturation[5].

    • TE: < 0.5 ms (Direct FID acquisition; no gradient echoes).

    • Encoding: Spherical k-space phase encoding.

  • Execution: Acquire the FID at each k-space point. Keep total acquisition time under 30 minutes to capture steady-state metabolic flux.

  • Self-Validation System: Perform spectral fitting using LCModel. Validate the presence of the tracer by confirming the ²H lactate peak at exactly 4.1 ppm (the chemical shift of the C2 position), distinct from the C3 methyl peak at 1.33 ppm.

Protocol C: Multi-Echo balanced SSFP (ME-bSSFP)

Causality & Rationale: To push the spatial resolution limits of ²H-MRS, ME-bSSFP recycles the transverse magnetization. Because the T1/T2 ratio of ²H is unusually close to 1, bSSFP yields exceptionally high Signal-to-Noise Ratio (SNR) efficiency compared to standard FID-MRSI [6].

Step-by-Step Methodology:

  • Sequence Parameters: Set TR to 10–15 ms. Acquire multiple echoes (e.g., 6 echoes) within the TR to capture the T2* decay curve. Set flip angle to ~30–40°.

  • Execution: Apply balanced gradients across all three axes.

  • Self-Validation System: Use Dixon-based reconstruction to separate the 4.1 ppm lactate signal from the 4.7 ppm water signal. A successful acquisition will yield a structural-grade metabolic map devoid of banding artifacts.

Pulse_Sequences Start Goal: Detect Lactate-2-d1 Hyper Hyperpolarized 13C-MRS (H/D Exchange) Start->Hyper Isotope: 13C, 2H Direct Direct 2H-MRS (Deuterium Metabolic Imaging) Start->Direct Isotope: 2H only Seq1 13C/1H Heteronuclear Spin-Echo Hyper->Seq1 Measure J-coupling loss Seq2 3D Pulse-Acquire MRSI (Ultra-short TE) Direct->Seq2 Standard Mapping Seq3 Multi-Echo bSSFP (High SNR) Direct->Seq3 Accelerated 3D Mapping

Fig 2. Decision tree for selecting the optimal MRS pulse sequence based on isotopic labeling.

Quantitative Sequence Comparison

The following table summarizes the quantitative parameters and performance metrics of the described pulse sequences for detecting Lactate-2-d1:

Pulse SequencePrimary NucleusTarget ApplicationKey ParameterSNR EfficiencySpatial Resolution
¹³C/¹H Spin-Echo ¹³C (indirect ²H)LDH H/D Exchange KineticsTE = 310 ms, TR = 10 sExtremely High (Hyperpolarized)Low (Non-localized or 1D)
3D FID-MRSI ²HDirect Metabolic MappingTE < 0.5 ms, TR = 350 msModerate (Thermal)Medium (~1–2 cm³)
ME-bSSFP ²HHigh-Res Deuterium MRITR = 15 ms, 6 EchoesHigh (Thermal)High (~0.1–0.5 cm³)

References

  • Kennedy, B. W. C., Kettunen, M. I., Hu, D.-E., & Brindle, K. M. (2012). Probing Lactate Dehydrogenase Activity in Tumors by Measuring Hydrogen/Deuterium Exchange in Hyperpolarized l-[1-¹³C,U-²H]Lactate. Journal of the American Chemical Society, 134(10), 4969–4977.

  • De Feyter, H. M., Behar, K. L., Corbin, Z. A., Fulbright, R. K., Brown, P. B., McIntyre, S., ... & de Graaf, R. A. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo. Science Advances, 4(8), eaat7314.

  • Hesse, F., & Brindle, K. M. (2022). Old Discovery Leading to New Era: Metabolic Imaging of Cancer with Deuterium MRI. Cancers, 15(1), 141. (Review detailing Peters et al. ME-bSSFP implementation).

Sources

Troubleshooting & Optimization

Technical Support Center: Polarization of Sodium 2-deuterio-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Maximizing Hyperpolarization for Metabolic Imaging

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working to improve the dynamic nuclear polarization (DNP) of carbon-13 labeled pyruvate, referred to here in its deuterated form. While the topic specifies Sodium 2-deuterio-2-hydroxypropanoate (deuterated lactate), the hyperpolarization process is performed on its precursor, [1-13C]pyruvic acid, which is then rapidly dissolved and neutralized to form sodium pyruvate immediately before use. The lactate form is the metabolic product observed in vivo. This guide focuses on optimizing the polarization of the pyruvate precursor to ensure the highest possible signal for downstream metabolic studies.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the DNP process for deuterated pyruvate.

Q1: What is Dynamic Nuclear Polarization (DNP) and why is it necessary for metabolic imaging?

A1: Magnetic Resonance (MR) is an inherently insensitive technique. At body temperature and typical magnetic field strengths, the nuclear spin polarization of ¹³C is extremely low (a few parts per million), resulting in a very weak signal.[1][2] Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically increases this nuclear polarization by over 100,000-fold.[2] This is achieved by transferring the very high spin polarization of electrons to the ¹³C nuclei at cryogenic temperatures (~1 K) and high magnetic fields (3.35-7 T) using microwave irradiation.[1][2][3] The result is a massive signal enhancement that allows for real-time, non-invasive imaging of metabolic pathways in vivo.[4][5]

Q2: What is the specific role of deuteration in Sodium 2-deuterio-2-hydroxypropanoate? Why use a deuterated version?

A2: Deuteration, the substitution of protons (¹H) with deuterons (²H), plays a crucial role in enhancing DNP performance. Studies have shown that directly binding deuterons to the ¹³C nucleus can increase the solid-state DNP polarization level by 6.3 to 17.5-fold compared to their protonated counterparts.[6][7][8] This effect is attributed to more favorable spin dynamics and relaxation properties. Furthermore, using deuterated solvents in the glassing matrix can also improve polarization, particularly when using radicals with broad electron spin resonance (ESR) lines, like TEMPO.[9][10] For the final injectable solution, dissolving the polarized sample in deuterium oxide (D₂O) instead of water (H₂O) has been shown to significantly increase the liquid-state T₁ relaxation time of pyruvate, preserving the hyperpolarized signal for a longer duration and increasing the available signal at the time of injection.[11]

Q3: What are the essential components of a DNP sample formulation for pyruvate?

A3: A successful DNP sample formulation requires a careful combination of several key components:

  • ¹³C-labeled Pyruvic Acid: The metabolic agent to be polarized. For clinical use, [1-¹³C]pyruvic acid is most common.[2]

  • Electron Paramagnetic Agent (EPA) / Radical: A source of free electrons, such as a trityl radical (e.g., OX063) or a nitroxyl radical (e.g., TEMPOL), is essential to mediate the polarization transfer.[3][12]

  • Glassing Agents (if necessary): To ensure a homogeneous, amorphous (glassy) solid upon freezing, which is critical for efficient DNP.[13][14] While pyruvic acid is considered self-glassing, additives like glycerol or DMSO are sometimes used to optimize the glassing properties of the formulation.[13][15][16]

  • Dissolution Medium: A superheated, buffered aqueous solution (or D₂O solution) used to rapidly dissolve the frozen polarized sample into an injectable liquid.[10]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is designed to help you diagnose and resolve specific problems encountered during DNP experiments with deuterated pyruvate.

Problem Area 1: Low Solid-State Polarization

Q4: My final ¹³C polarization level is consistently low. What are the most likely causes and how can I fix them?

A4: Low solid-state polarization is a common issue with multiple potential root causes. Systematically check the following factors, starting with the most common culprits.

  • Cause 1: Poor Sample Vitrification (Glassing)

    • Why it Matters: If the sample crystallizes instead of forming an amorphous glass upon freezing, the radical becomes inhomogeneously distributed. This phase separation increases the distance between the radical and the ¹³C nuclei, drastically reducing DNP efficiency.[13][14]

    • How to Diagnose: Visually inspect the frozen sample pellet. A crystalline sample often appears opaque or white, whereas a well-vitrified sample is typically clear or translucent.

    • Solutions:

      • Optimize Freezing Rate: Slow, controlled freezing (e.g., 1°C/min) can sometimes promote better glass formation.[17]

      • Incorporate a Glassing Agent: If using an aqueous solution of pyruvate, adding a glassing agent is essential. Glycerol is common, but can be metabolically active.[13] Trehalose is a promising, biologically inert alternative.[13][14]

      • Check Formulation: Pyruvic acid itself is a good glassing agent.[16] Ensure your formulation does not contain components that promote crystallization.

  • Cause 2: Incorrect Radical Concentration or Choice

    • Why it Matters: The type and concentration of the radical are critical. Too little radical results in inefficient polarization transfer. Too much can lead to electron-electron interactions that broaden the ESR line and can be detrimental to polarization.

    • How to Diagnose: This is best diagnosed through systematic optimization.

    • Solutions:

      • Verify Concentration: For trityl radicals like OX063, a concentration of ~15 mM is a common starting point for neat pyruvic acid.[17][18] For TEMPOL, concentrations are typically higher, in the 25-100 mM range.[19]

      • Choose the Right Radical: Trityl radicals generally have narrower ESR lines and are often preferred for ¹³C DNP, leading to higher polarization levels for pyruvate compared to TEMPOL.[20][21][22]

      • Consider Radical Mixtures: In some systems, mixtures of radicals (e.g., TEMPO and trityl) can improve DNP efficiency by satisfying specific matching conditions for the cross-effect mechanism.[23]

  • Cause 3: Sub-optimal DNP Parameters (Microwave, Temperature)

    • Why it Matters: The DNP process is resonant. The microwave frequency must be precisely tuned to the electron resonance, and power must be sufficient to saturate the electron transition. The process is also highly temperature-dependent.

    • How to Diagnose: Review your polarizer's log files. Look for inconsistencies in microwave frequency/power or temperature fluctuations during the polarization build-up.

    • Solutions:

      • Microwave Frequency Sweep: Perform a microwave frequency sweep to find the optimal frequency for maximum ¹³C signal enhancement. This should be done for your specific sample formulation.

      • Temperature Stability: Ensure your cryostat is maintaining a stable, low temperature (typically 1.0-1.4 K).[1][12] Even small temperature increases can significantly reduce polarization efficiency.

      • Polarization Time: Ensure you are polarizing for a sufficient duration. The build-up time constant can be long (30-45 minutes or more).[17] Allow the system to reach its plateau polarization (typically 3-5 times the build-up time constant).

  • Cause 4: Gadolinium Doping

    • Why it Matters: Adding trace amounts of a Gadolinium (Gd³⁺) chelate can significantly increase solid-state polarization by shortening the electron T₁ relaxation time, which helps maintain a lower nuclear spin temperature.[18]

    • Solutions:

      • Systematic Doping: Experiment with adding a macrocyclic Gd³⁺ agent (e.g., Gadoterate meglumine) at concentrations between 1-3 mM.[9]

      • Monitor Liquid State T₁: Be aware that Gd³⁺ will also shorten the liquid-state T₁ of the final product. Macrocyclic agents have been shown to provide the best balance of high solid-state enhancement with minimal T₁ reduction in the liquid state.[9]

Troubleshooting Flowchart: Diagnosing Low Solid-State Polarization

G start Start: Low Solid-State Polarization Detected q_glass Is the frozen sample pellet clear/translucent? start->q_glass fix_glass No: Potential Crystallization 1. Optimize freezing rate. 2. Add/optimize glassing agent (e.g., trehalose). 3. Re-evaluate formulation. q_glass->fix_glass No q_radical Is the radical type and concentration optimal? q_glass->q_radical Yes fix_glass->q_radical fix_radical No: Sub-optimal Radical 1. Verify concentration (e.g., ~15mM Trityl). 2. Consider switching to Trityl (OX063) if using TEMPOL. 3. Re-prepare sample. q_radical->fix_radical No q_params Are DNP parameters (Temp, MW Freq.) optimal? q_radical->q_params Yes fix_radical->q_params fix_params No: Sub-optimal Parameters 1. Perform MW frequency sweep. 2. Verify cryostat temperature stability (<1.4K). 3. Ensure sufficient polarization time. q_params->fix_params No q_gd Have you tried adding a Gd3+ chelate? q_params->q_gd Yes fix_params->q_gd fix_gd No: Consider Gd3+ Doping 1. Add 1-2mM macrocyclic Gd3+ chelate to formulation. q_gd->fix_gd No end_node Problem Resolved / Further Investigation Needed q_gd->end_node Yes fix_gd->end_node

Caption: A decision tree for troubleshooting low solid-state DNP polarization.

Problem Area 2: Poor Post-Dissolution Results

Q5: My solid-state polarization is high, but the liquid-state signal after dissolution is weak. What's causing this loss?

A5: Significant loss of polarization between the solid and liquid states points to issues with the dissolution process or the liquid-state environment.

  • Cause 1: T₁ Relaxation During Dissolution and Transfer

    • Why it Matters: The hyperpolarized state is transient and decays with a time constant T₁. Every second lost between the start of dissolution and MR acquisition results in signal decay. The presence of the radical in the liquid state is a primary driver of this relaxation.

    • How to Diagnose: Measure the T₁ of your final dissolved product. For [1-¹³C]pyruvate, it should be around 60-70 seconds in H₂O.[2][24] If it's significantly shorter, there may be contamination or excessive radical concentration. Also, precisely time your entire workflow from dissolution to injection.

    • Solutions:

      • Use D₂O: Dissolving in a D₂O-based buffer instead of H₂O can increase the pyruvate T₁ to over 90 seconds, preserving more signal.[11]

      • Minimize Transfer Time: Automate and streamline the process of dissolution, quality control, and injection to minimize delays.[5]

      • Radical Filtration: While challenging in automated systems, some setups include methods to filter out the radical post-dissolution. For clinical systems like SPINlab, the residual EPA concentration is a key quality control parameter.[24][25][26]

  • Cause 2: pH and Temperature Issues

    • Why it Matters: The pH and temperature of the final solution must be within a physiologically compatible range (typically pH 6.5-8.5).[24] Deviations can affect pyruvate stability and T₁ relaxation.

    • How to Diagnose: This is a critical Quality Control (QC) step. Automated systems measure pH and temperature post-dissolution.[25][26]

    • Solutions:

      • Optimize Neutralization Buffer: Ensure the concentration and volume of your neutralization buffer (e.g., TRIS/EDTA) are correctly calculated to bring the acidic pyruvic acid solution to the target physiological pH.[24]

      • Verify Dissolution Temperature: The dissolution medium is superheated, but should result in a final product at or near body temperature. Verify the parameters of your dissolution system.

Part 3: Experimental Protocols & Data

Protocol: Preparation of a Deuterated Pyruvate Sample for DNP

This protocol outlines the preparation of a typical sample of [1-¹³C]pyruvic acid for hyperpolarization, incorporating best practices discussed above.

Materials:

  • [1-¹³C]pyruvic acid

  • Trityl Radical (e.g., AH111501 or OX063)

  • Gadolinium Chelate (e.g., Gadoterate meglumine / Dotarem®) stock solution (e.g., 100 mM)

  • Sample vial compatible with your polarizer

Procedure:

  • Target Calculation: Determine the final volume needed for your experiment. All calculations should be based on this target volume.

  • Radical Addition: In a clean, dry vial, add the appropriate amount of trityl radical to the [1-¹³C]pyruvic acid to achieve a final concentration of 15 mM . Mix thoroughly until the radical is completely dissolved.

  • Gadolinium Doping (Optional but Recommended): Add the Gd³⁺ chelate stock solution to the pyruvic acid/radical mixture to achieve a final concentration of 2 mM . Vortex thoroughly to ensure homogeneous mixing.

  • Sample Loading: Carefully pipette the final mixture into the DNP sample cup. Ensure no air bubbles are trapped.

  • Freezing: Insert the sample into the polarizer. Initiate the cooling and freezing sequence as per the manufacturer's instructions. A slow, controlled freeze is often beneficial for vitrification.

  • Polarization: Once the target temperature (e.g., 1.2 K) is stable, begin microwave irradiation at the pre-optimized frequency.

  • Monitoring: Monitor the build-up of the solid-state ¹³C signal. The process is complete when the signal reaches a stable plateau (typically 45-90 minutes).

Data Summary: Key Parameters for Pyruvate DNP

The following table summarizes typical parameters and their impact on polarization.

ParameterTypical Value / ChoiceRationale & Impact
Target Molecule [1-¹³C]Pyruvic AcidThe precursor that is polarized before being converted to sodium pyruvate.[2]
Deuteration Direct C-D bond, D₂O solventIncreases solid-state polarization and liquid-state T₁ relaxation time.[6][11]
Radical Type Trityl (OX063, AH111501)Narrow ESR line, generally provides higher ¹³C polarization for pyruvate than TEMPOL.[20][21]
Radical Concentration 15 mMOptimal concentration balances polarization transfer efficiency and relaxation losses.[18]
Gd³⁺ Doping 1-3 mM (Macrocyclic)Shortens electron T₁e, boosting solid-state polarization with minimal impact on liquid T₁.[9][18]
Glassing Agent None (Self-glassing) or TrehalosePyruvic acid is self-glassing.[16] Trehalose can be used for other formulations and is metabolically inert.[13][14]
Polarization Temp. 1.0 - 1.4 KLower temperatures increase electron polarization, which is the source of the DNP effect.[12]
Magnetic Field 3.35 - 7.0 THigher magnetic fields generally lead to higher achievable polarization levels.[2][12]
Workflow Visualization: From Sample to Signal

This diagram illustrates the major steps in a dissolution DNP experiment.

Caption: High-level workflow for a dissolution DNP experiment.

References

  • Rooney, C. H. E., Gamliel, A., Shaul, D., Tyler, D. J., Grist, J. T., & Katz‐Brull, R. (2023). Directly Bound Deuterons Increase X-Nuclei Hyperpolarization using Dynamic Nuclear Polarization. ChemPhysChem. [Link]

  • Larson, P. E. Z., Bernard, J. M. L., Bankson, J. A., Bøgh, N., Bok, R. A., Chen, A. P., ... & Vigneron, D. B. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. arXiv preprint arXiv:2309.03330. [Link]

  • Rooney, C. H. E., Gamliel, A., Shaul, D., Tyler, D. J., Grist, J. T., & Katz‐Brull, R. (2023). Directly Bound Deuterons Increase X‐Nuclei Hyperpolarization using Dynamic Nuclear Polarization. PMC. [Link]

  • Chen, A. P., Kurhanewicz, J., Bok, R. A., Xu, D., Joun, D., Zhang, V., ... & Vigneron, D. B. (2011). The effect of 13C enrichment in the glassing matrix on dynamic nuclear polarization of [1-13C]pyruvate. Physics in Medicine & Biology, 56(5), N85. [Link]

  • Rooney, C. H. E., Gamliel, A., Shaul, D., Tyler, D. J., Grist, J. T., & Katz-Brull, R. (2023). Directly Bound Deuterons Increase X-Nuclei Hyperpolarization using Dynamic Nuclear Polarization. Department of Physiology, Anatomy and Genetics (DPAG). [Link]

  • Hu, K. N., Yu, H. H., Swager, T. M., & Griffin, R. G. (2007). High-frequency dynamic nuclear polarization using mixtures of TEMPO and trityl radicals. The Journal of chemical physics, 126(4), 044512. [Link]

  • Viger-Gravel, J., et al. (2020). Effects of biradical deuteration on the performance of DNP: Towards better performing polarizing agents. OSTI.GOV. [Link]

  • Viger-Gravel, J., et al. (2020). Effects of biradical deuteration on the performance of DNP: towards better performing polarizing agents. RSC Publishing. [Link]

  • Dafni, H., & Ronen, S. M. (2010). Dynamic Nuclear Polarization in Metabolic Imaging of Metastasis: Common Sense, Hypersense and Compressed Sensing. Cancer Biomarkers, 7(4), 189-199. [Link]

  • Rodrigues, T. B., et al. (2021). Metabolic imaging with hyperpolarized [1-13C] pyruvate in patient-derived preclinical mouse models of breast cancer. STAR Protocols. [Link]

  • Rodrigues, T. B., et al. (2014). Optimisation of dynamic nuclear polarisation of [1-C-13] pyruvate by addition of gadolinium-based contrast agents. ResearchGate. [Link]

  • Bornet, A. (2007). Some methods of dynamic nuclear polarization for use in metabolic imaging. Infoscience. [Link]

  • Spielman Laboratory. Dynamic Nuclear Polarization (DNP). Stanford Medicine. [Link]

  • Leuenberger, M., et al. (2023). Influence of DNP Polarizing Agents on Biochemical Processes: TEMPOL in Transient Ischemic Stroke. ACS Chemical Neuroscience. [Link]

  • Leuenberger, M., et al. (2023). Influence of DNP Polarizing Agents on Biochemical Processes: TEMPOL in Transient Ischemic Stroke. Infoscience. [Link]

  • West, R. K., et al. (2017). Dynamic nuclear polarization facilitates monitoring of pyruvate metabolism in Trypanosoma brucei. PMC. [Link]

  • Dey, A., et al. (2022). Fine optimization of a dissolution-DNP experimental setting for 13C NMR of metabolic samples. bioRxiv. [Link]

  • Van den-Branden, B., et al. (2022). Dynamic Nuclear Polarization Mechanisms using TEMPOL and trityl OX063 radicals at 1 T and 77 K. ResearchGate. [Link]

  • Zhang, S., et al. (2024). Detecting biomarkers by dynamic nuclear polarization enhanced magnetic resonance. National Science Review. [Link]

  • Rogozhnikov, V., et al. (2025). Paramagnetic Agents for SE DNP: Synthesis and ESR Characterization of New Lipophilic Derivatives of Finland Trityl. MDPI. [Link]

  • Comment, A. (2016). In this educational course, basic concepts of dynamic nuclear polarization (DNP) will be outlined. ISMRM. [Link]

  • Ardenkjær-Larsen, J. H., et al. (2011). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. Stanford University. [Link]

  • Lee, J., et al. (2020). Trehalose as an alternative to glycerol as a glassing agent for in vivo DNP MRI. PMC. [Link]

  • Lee, J., et al. (2019). Trehalose as an alternative to glycerol as a glassing agent for in vivo DNP MRI. bioRxiv. [Link]

  • Tang, S., et al. (2021). Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging. eScholarship.org. [Link]

  • National Cancer Institute. (2018). Hyperpolarized Pyruvate (13C) Injection INVESTIGATOR'S BROCHURE. Division of Cancer Treatment and Diagnosis. [Link]

  • Punwani, S., et al. (2023). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. PMC. [Link]

  • Punwani, S., et al. (2023). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. Magnetic Resonance in Medicine. [Link]

  • Lumata, L. L., et al. (2012). Impact of Gd3+ on DNP of [1-13C]Pyruvate Doped with Trityl OX063, BDPA, or 4-Oxo-TEMPO. The Journal of Physical Chemistry A. [Link]

  • Däpp, A., et al. (2024). Bullet-DNP Enables NMR Spectroscopy of Pyruvate and Amino Acids at Nanomolar to Low Micromolar Concentrations. Analytical Chemistry. [Link]

  • Grist, J. T., et al. (2022). First in-human evaluation of [1-13C]pyruvate in D2O for hyperpolarized MRI of the brain: a safety and feasibility study. PMC. [Link]

  • Reineri, F., et al. (2020). A Field-Independent Method for the Rapid Generation of Hyperpolarized [1-13C]Pyruvate in Clean Water Solutions for Biomedica. Angewandte Chemie. [Link]

  • Chen, H. Y., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. [Link]

  • TomHon, J., et al. (2025). Ultra-low field 13C MRI of hyperpolarized pyruvate. arXiv. [Link]

Sources

Minimizing signal loss in Sodium 2-deuterio-2-hydroxypropanoate transfer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Sodium 2-deuterio-2-hydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the handling and analysis of this valuable isotopic tracer. Our goal is to provide you with the in-depth knowledge and practical steps necessary to minimize signal loss and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding signal loss.

Q1: What is Sodium 2-deuterio-2-hydroxypropanoate, and what are its primary applications?

Sodium 2-deuterio-2-hydroxypropanoate is the sodium salt of lactic acid where the hydrogen atom at the C2 position has been replaced with its stable isotope, deuterium (D). This isotopic labeling allows the molecule to be used as a tracer in metabolic research.[1][2] Its chemical behavior is nearly identical to endogenous lactate, making it an invaluable tool for studying metabolic pathways, such as gluconeogenesis and the Cori cycle, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4][5]

Q2: I'm experiencing a complete loss of signal. What are the first things I should check?

A total signal loss often points to a fundamental issue in the workflow. Before diving into complex troubleshooting, verify the following:

  • Instrument Performance: Is the analytical instrument (e.g., LC-MS, NMR) functioning correctly? Analyze a known, stable standard to confirm system suitability.[6][7]

  • Sample Preparation: Double-check all dilutions and calculations. Was the deuterated standard inadvertently omitted or added at a drastically incorrect concentration?

  • Hardware and Connections: Ensure all tubing, vials, and connections are secure and free from leaks or blockages.[7][8] In LC-MS, confirm the electrospray needle is generating a stable spray.[6]

Q3: My signal is present but weak and/or inconsistent. What are the most likely causes?

Weak or erratic signals are often more nuanced and can stem from several sources:

  • Ion Suppression (LC-MS): Co-eluting compounds from your sample matrix can compete with your analyte for ionization, reducing its signal intensity.[9][10]

  • Suboptimal Sample Concentration: The analyte concentration may be too low to produce a robust signal or, conversely, so high that it causes detector saturation or self-suppression.[9][11]

  • Analyte Degradation or Adsorption: The compound may be degrading due to improper storage (e.g., exposure to light or non-ideal temperatures) or adsorbing to vial or tubing surfaces.[12]

  • Proton Exchange (NMR/MS): The hydroxyl (-OH) proton is labile and can exchange with protons from the solvent, which can affect ionization or NMR signal characteristics.[13][14]

Q4: Can the deuterium label on the C2 position be lost?

The C-D bond at the C2 position is generally stable under standard analytical conditions. Unlike the easily exchangeable hydroxyl proton, breaking this covalent bond requires significant energy, such as extreme pH or high temperatures, which are not typical for most LC-MS or NMR analyses. The primary concern for isotopic exchange is with the hydroxyl (-OH) group.

In-Depth Troubleshooting Guides

Guide 1: Minimizing Signal Loss in LC-MS Analysis

Liquid chromatography-mass spectrometry is the most common platform for analyzing deuterated lactate. Signal loss here can occur at three stages: sample preparation, chromatographic separation, and mass spectrometric detection.

start Weak or No Signal in LC-MS check_ms Step 1: Verify MS Performance (Infuse standard directly) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_lc Step 2: Check LC System (Inject standard, check for leaks/pressure) ms_ok->check_lc Yes fix_ms Troubleshoot MS: - Clean Source - Recalibrate - Check Detector ms_ok->fix_ms No lc_ok LC Peak OK? check_lc->lc_ok check_sample_prep Step 3: Investigate Sample Prep (Matrix effects, degradation, adsorption) lc_ok->check_sample_prep Yes fix_lc Troubleshoot LC: - Check for clogs - Replace column - Optimize mobile phase lc_ok->fix_lc No matrix_effect Perform Matrix Effect Study check_sample_prep->matrix_effect fix_sample_prep Troubleshoot Sample Prep: - Improve cleanup (SPE/LLE) - Change solvent - Use inert vials matrix_effect->fix_sample_prep

Caption: A logical workflow for diagnosing signal loss in LC-MS experiments.

Issue 1: Poor or Unstable Signal Intensity

  • Potential Cause: Ion Suppression.

    • The Science: In electrospray ionization (ESI), your analyte must be converted into a gas-phase ion to be detected. If other molecules from your sample matrix (e.g., salts, lipids, other metabolites) co-elute and are more easily ionized, they will "suppress" the ionization of your deuterated lactate, leading to a weaker signal.[10]

    • Troubleshooting Steps:

      • Confirm Suppression: Perform a matrix effect study (see Protocol 2). This involves comparing the analyte signal in a clean solvent versus a blank matrix extract, which quantifies the degree of suppression.[10]

      • Optimize Chromatography: Adjust your LC method to separate the deuterated lactate from the interfering matrix components. Consider changing the gradient, flow rate, or switching to a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like lactate.[15]

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components before injection.[10]

  • Potential Cause: Suboptimal Ionization Parameters.

    • The Science: The efficiency of ESI depends on instrument parameters like capillary voltage, gas flows (nebulizing and drying gas), and source temperature. Incorrect settings can lead to poor desolvation and inefficient ion formation.

    • Troubleshooting Steps:

      • Tune and Calibrate: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[9]

      • Optimize Source Conditions: Systematically adjust source parameters while infusing a standard solution of Sodium 2-deuterio-2-hydroxypropanoate to find the settings that yield the maximum signal intensity.

cluster_0 Electrospray Droplet cluster_1 Gas Phase (To MS Inlet) Analyte Lactate-D Ion_Matrix Ionized Matrix Analyte->Ion_Matrix Ionization Competition Ion_Matrix2 Ionized Matrix Analyte->Ion_Matrix2 Ionization Competition Ion_Analyte_Suppressed Suppressed Analyte Ion Analyte->Ion_Analyte_Suppressed Ionization Competition Matrix Matrix Component Matrix->Ion_Matrix Ionization Competition Matrix->Ion_Matrix2 Ionization Competition Matrix->Ion_Analyte_Suppressed Ionization Competition Analyte2 Lactate-D Analyte2->Ion_Matrix Ionization Competition Analyte2->Ion_Matrix2 Ionization Competition Analyte2->Ion_Analyte_Suppressed Ionization Competition Matrix2 Matrix Component Matrix2->Ion_Matrix Ionization Competition Matrix2->Ion_Matrix2 Ionization Competition Matrix2->Ion_Analyte_Suppressed Ionization Competition Matrix3 Matrix Component Matrix3->Ion_Matrix Ionization Competition Matrix3->Ion_Matrix2 Ionization Competition Matrix3->Ion_Analyte_Suppressed Ionization Competition label_info High concentration of easily-ionized matrix components outcompetes the analyte for charge, reducing its signal.

Caption: Ion suppression in the ESI source limits analyte signal.

Issue 2: Peak Broadening or Splitting

  • Potential Cause: Column Contamination or Degradation.

    • The Science: Accumulation of matrix components on the column frits or stationary phase can create alternative flow paths and interaction sites, leading to distorted peak shapes.[9] High pH or aggressive solvents can also degrade the silica-based stationary phase over time.

    • Troubleshooting Steps:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants.

      • Flush the Column: Follow the manufacturer's instructions for column washing. A reverse flush can sometimes dislodge particulates from the inlet frit.

      • Replace the Column: If washing does not restore peak shape, the column may be irreversibly damaged and require replacement.

  • Potential Cause: Inappropriate Sample Solvent.

    • The Science: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in broad peaks.

    • Troubleshooting Steps:

      • Match Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

      • Reduce Injection Volume: If using a strong solvent is unavoidable, minimize the injection volume to reduce its effect on peak shape.

Guide 2: Addressing Signal Issues in NMR Spectroscopy

While less common for quantitative tracer studies, NMR is crucial for verifying the structure and isotopic purity of Sodium 2-deuterio-2-hydroxypropanoate.

Issue 1: Disappearance of the Hydroxyl (-OH) Signal

  • Potential Cause: H-D Exchange with Solvent.

    • The Science: The proton on the hydroxyl group is acidic and can rapidly exchange with deuterium atoms from deuterated solvents that contain labile deuterons, such as D₂O or methanol-d₄.[13][14] This exchange makes the -OH proton "invisible" in a ¹H NMR spectrum because deuterium resonates at a completely different frequency.[16]

    • Troubleshooting Steps:

      • Understand the Phenomenon: This is often an expected chemical behavior rather than a problem. It can even be used intentionally to confirm the identity of an -OH peak by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[13]

      • Use Aprotic Solvents: To observe the -OH proton, use a dry, aprotic deuterated solvent like DMSO-d₆ or acetonitrile-d₃. Ensure the solvent and sample are as anhydrous as possible.

compound R-CH(OD)-COO⁻ start R-CH(OH)-COO⁻ (Analyte) equilibrium start->equilibrium d2o + D₂O (Solvent) exchanged R-CH(OD)-COO⁻ (Exchanged Analyte) equilibrium->exchanged hdo + HDO label_info The labile -OH proton readily exchanges with deuterium from the solvent.

Caption: H-D exchange of the hydroxyl proton with a deuterated solvent.

Issue 2: Low Signal-to-Noise (S/N) Ratio

  • Potential Cause: Low Sample Concentration.

    • The Science: NMR is inherently less sensitive than mass spectrometry. A sufficient concentration of the analyte is required to obtain a signal that is clearly distinguishable from the baseline noise.

    • Troubleshooting Steps:

      • Increase Concentration: If possible, prepare a more concentrated sample.[17]

      • Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans. Acquiring data for a longer period can significantly enhance signal quality.

      • Use a Cryoprobe: If available, a cryogenically cooled probe offers a substantial boost in sensitivity.

  • Potential Cause: Poor Instrument Shimming.

    • The Science: Shimming is the process of adjusting the homogeneity of the magnetic field across the sample. Poor shimming leads to broad, distorted peaks and a loss of signal height.

    • Troubleshooting Steps:

      • Re-shim the Magnet: Carefully re-shim the instrument, either manually or using an automated routine, focusing on the deuterium lock signal of the solvent.

      • Use High-Quality NMR Tubes: Tubes with poor concentricity can make it impossible to achieve good shims.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To prevent degradation and contamination, adhere to the following storage and handling procedures.

ParameterRecommendationRationale
Temperature Store refrigerated (-5°C to 5°C)Minimizes potential degradation over long-term storage.[12]
Light Protect from light (use amber vials)Prevents potential light-induced degradation.[12]
Moisture Store in a desiccator or under inert gasThe compound is hygroscopic; absorbing water can affect concentration accuracy.[18]
Handling Use clean, dedicated spatulas and glasswarePrevents cross-contamination with other analytes or standards.
Solvents Use high-purity, LC-MS or NMR-grade solventsAvoids introducing contaminants that can cause background noise or ion suppression.
Protocol 2: Performing a Matrix Effect Study for LC-MS

This protocol allows you to quantify the level of ion suppression or enhancement caused by your sample matrix.

Materials:

  • Sodium 2-deuterio-2-hydroxypropanoate standard solution (in pure solvent).

  • Blank matrix (e.g., plasma, cell lysate) from an untreated control group.

  • LC-MS system.

Methodology:

  • Prepare Sample Set A (Standard in Solvent): Spike the deuterated standard into a clean solvent (e.g., methanol/water) at a known concentration (e.g., 50 ng/mL).

  • Prepare Sample Set B (Standard in Matrix): a. Process your blank matrix using your established sample preparation protocol (e.g., protein precipitation). b. Spike the deuterated standard into the final, processed matrix extract at the exact same final concentration as in Set A.

  • Analysis: Inject both sets of samples (n ≥ 3 for each) into the LC-MS system and record the peak area for the analyte.

  • Calculation:

    • Calculate the average peak area for Set A (Area_Solvent) and Set B (Area_Matrix).

    • Matrix Effect (%) = (Area_Matrix / Area_Solvent) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?[Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • ResolveMass. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • ResolveMass. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]

  • MDPI. (2021, August 10). High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Correlating the Metabolic Changes of Lactate, Pyruvate and L-Glutamine with Induced Tamoxifen Resistant MCF-7 Cell Line Potential Molecular Changes. [Link]

  • PubMed. (2007, May 1). High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of lactic acid enantiomers in urine using a teicoplanin based stationary phase. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Wilkinson, D. J., et al. (n.d.). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. PMC. [Link]

  • Redalyc. (n.d.). Separation of lactic acid and by-products obtained by catalytic conversion of glycerol using high-performance liquid chromatography. [Link]

  • BuyersGuideChem. (n.d.). Sodium (2S)-2-hydroxypropanoate | C3H5NaO3. [Link]

  • Harbeson, S. L., et al. (2017, June 15). Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor With Differentiated Pharmacokinetics for Clinical Development. ResearchGate. [Link]

  • The Physiological Society. (2023, July 24). Stable Isotopes and their benefit to Physiological Research. [Link]

Sources

Troubleshooting rapid T1 decay in Sodium 2-deuterio-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Rapid T1 Decay in Sodium 2-deuterio-2-hydroxypropanoate

Executive Summary

You are experiencing rapid longitudinal relaxation (T1 decay) in Sodium 2-deuterio-2-hydroxypropanoate (commonly referred to as hyperpolarized [1-13C, 2-2H]Lactate ).

In a properly optimized system at 3.0 T (37°C), the T1 of this deuterated substrate should range between 50–60 seconds . If you are observing T1 values significantly below 40 seconds , or if the polarization is vanishing before injection, the failure is likely driven by paramagnetic relaxation (residual radicals/oxygen) or low-field relaxation during sample transfer.

This guide isolates these variables using a self-validating troubleshooting workflow.

Module 1: Diagnostic Flowchart

Before altering your chemistry, determine where the polarization is being lost. Use this logic flow to identify the failure node.

TroubleshootingFlow Start Start: T1 < 40s detected CheckField 1. Check Transfer Field (Is sample passing through < 1 mT?) Start->CheckField Soln1 Solution: Use Magnetic Tunnel or Bias Field (> 5 mT) CheckField->Soln1 Yes CheckRadical 2. Check Radical Removal (Is the solution colored?) CheckField->CheckRadical No Soln2 Solution: Filter (0.2 µm) or Add Ascorbate Scavenger CheckRadical->Soln2 Yes (Yellow/Green) CheckO2 3. Check Dissolved Oxygen (Is buffer degassed?) CheckRadical->CheckO2 No (Clear) Soln3 Solution: Helium Sparge Buffer for 20 mins pre-dissolution CheckO2->Soln3 No CheckIons 4. Check Trace Metals (Glassware/Buffer purity) CheckO2->CheckIons Yes Soln4 Solution: Add 1mM EDTA to dissolution buffer CheckIons->Soln4 Positive

Figure 1: Logic flow for isolating the source of rapid hyperpolarization decay.

Module 2: The Physics of Decay (Root Cause Analysis)

To fix the issue, you must understand the relaxation pathway you are fighting. Deuteration at the C2 position is performed specifically to suppress Dipolar Relaxation , but it leaves the nucleus vulnerable to Paramagnetic Relaxation .

1. The Deuterium Effect (Why you use this substrate)

In non-deuterated lactate, the proton at Carbon-2 is the dominant relaxation sink for the C1 carbonyl carbon due to the dipole-dipole interaction.

  • Mechanism: The gyromagnetic ratio of Deuterium (

    
    H) is 
    
    
    
    smaller than that of Hydrogen (
    
    
    H).
  • Result: Replacing H with D at C2 reduces the dipolar coupling efficiency by a factor of

    
     (
    
    
    
    ), theoretically extending T1 significantly [1].
  • Troubleshooting Insight: If your T1 resembles non-deuterated lactate (~25s), verify your substrate certificate of analysis. Incomplete deuteration is rare but possible.

2. Paramagnetic Relaxation (The likely culprit)

Because the dipolar pathway is suppressed, the C1 nucleus becomes hypersensitive to paramagnetic impurities.

  • Trityl Radical (OX063): The polarizing agent used in DNP is a stable free radical. If not removed, it acts as a potent relaxation sink in the liquid state.

  • Dissolved Oxygen: O

    
     is paramagnetic. In standard NMR, this is negligible. In hyperpolarized 13C experiments with long T1s, it is fatal.
    
3. Low-Field Relaxation (The Transfer Trap)

While transferring the sample from the polarizer to the scanner, the sample often passes through a "zero field" region.

  • Mechanism: At very low magnetic fields (< 1 mT), the nuclear spin energy levels compress. This allows scalar coupling (J-coupling) to mix nuclear spin states efficiently, leading to rapid thermalization [2].

  • Symptom: High polarization inside the DNP, zero signal upon arrival at the scanner.

Module 3: Experimental Protocols & Solutions
Protocol A: Radical Removal & Scavenging

Objective: Eliminate the electron-nuclear dipolar relaxation pathway immediately upon dissolution.

Method 1: Mechanical Filtration (Standard)

  • Insert a 0.2 µm syringe filter (hydrophilic PVDF or PES) in the dissolution path.

  • Note: Trityl radicals like OX063 are large molecules but are soluble. Filtration only removes precipitated radical (aggregates). For high concentrations (>15mM in prep), aggregates are common.

Method 2: Chemical Scavenging (Recommended) Trityl radicals can be reduced to a diamagnetic form using Ascorbate (Vitamin C).

  • Preparation: Prepare your neutralization/dissolution buffer.

  • Additive: Add Sodium Ascorbate to the dissolution buffer to achieve a final concentration of 5–10 mM in the dissolved sample.

  • Mechanism: Ascorbate reduces the trityl radical rapidly upon dissolution, quenching its paramagnetic moment [3].

Protocol B: Buffer Optimization (Chelation & Degassing)

Objective: Remove environmental paramagnetic sinks.

  • Chelation: Add EDTA (ethylenediaminetetraacetic acid) to your dissolution buffer (Final concentration: 1 mM). This sequesters trace Cu

    
     or Fe
    
    
    
    ions leached from glassware or heating elements.
  • Degassing:

    • Do not rely on simple sonication.

    • Sparge the dissolution buffer with Helium gas for 15–20 minutes prior to loading the DNP system.

    • Why? Removing dissolved O

      
       can extend T1 by 10–15% in deuterated samples.
      
Module 4: Reference Data

Use these values to benchmark your system performance.

Table 1: Expected T1 Values at 3.0 Tesla (37°C)

SubstrateIsotope LabelingRadical StatusExpected T1 (s)
Sodium Lactate[1-13C] (Protonated)Removed25 – 30
Sodium Lactate [1-13C, 2-2H] (Deuterated) Removed 50 – 60
Sodium Lactate[1-13C, 2-2H] (Deuterated)Present (2 mM) < 15
Sodium Pyruvate[1-13C]Removed40 – 45

Note: T1 values are field-dependent. At lower fields (e.g., 1.5T), T1 is generally shorter for these carbonyl species due to CSA (Chemical Shift Anisotropy) becoming less dominant, but scalar coupling effects becoming more prominent.

Module 5: Frequently Asked Questions (FAQ)

Q1: My T1 is good (55s) in the phantom, but drops to 20s when injected in vivo. Why? A: This is likely metabolic conversion , not relaxation. Once injected, [1-13C]Lactate is rapidly converted to [1-13C]Pyruvate via Lactate Dehydrogenase (LDH). The T1 of the pyruvate formed is shorter, and the label is moving into a different chemical pool. This is the signal you want to see, but it looks like decay if you only monitor the lactate peak.

Q2: Does pH affect the T1 of Sodium 2-deuterio-2-hydroxypropanoate? A: Yes. The proton exchange rate of the hydroxyl group is pH-dependent. While the C2-deuteration protects the C1 carbon, extreme pH (acidic) can accelerate relaxation via proton exchange mechanisms on the carboxyl group. Ensure your dissolution buffer buffers the final solution to pH 7.2 – 7.6 .

Q3: I am using a magnetic tunnel, but signal is still low. What else could it be? A: Check your flip angle calibration . In hyperpolarized NMR, you cannot repeat the scan to calibrate. If you assume a 5° flip angle but actually apply 20°, you will deplete your magnetization


 faster than expected (

). Use a thermal phantom of 8M [1-13C]Urea to calibrate your pulses precisely before the experiment.
References
  • Qu, W., et al. (2011). "Hyperpolarized [1-13C, 2-2H]lactate as a substrate for in vivo metabolic studies." Academic Radiology, 18(8), 932-939.

  • Cunningham, C. H., et al. (2007). "Design of a magnetic tunnel for the transport of hyperpolarized samples." Journal of Magnetic Resonance, 187(2), 357-362.

  • Miéville, P., et al. (2010). "Scavenging free radicals to preserve enhancement and extend relaxation times in dissolution dynamic nuclear polarization." Angewandte Chemie International Edition, 49(35), 6182-6185.

Technical Support Center: Purification of Hyperpolarized Sodium 2-deuterio-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing Dynamic Nuclear Polarization (DNP) to generate hyperpolarized metabolic tracers.

Product: Sodium 2-deuterio-2-hydroxypropanoate (Hyperpolarized [1-13C] or Deuterated Lactate) Issue Category: Radical Impurity Removal (Post-Dissolution) Applicable Radicals: Trityl OX063, BDPA, TEMPO derivatives.

Executive Summary

In dissolution Dynamic Nuclear Polarization (d-DNP), stable radicals (typically Trityl OX063) are required to transfer spin polarization to the


C or 

H nuclei. However, once the sample is dissolved for injection, these radicals become a liability. They are potentially toxic in vivo and, critically, they act as paramagnetic relaxation agents, rapidly shortening the

relaxation time of your hyperpolarized signal.

This guide details the Solid Phase Extraction (SPE) protocol for removing radical impurities from Sodium 2-deuterio-2-hydroxypropanoate samples immediately following dissolution.

Module 1: The Purification Protocol

Methodology: Hydrophobic Interaction Chromatography (C18 SPE) Rationale: While Sodium 2-deuterio-2-hydroxypropanoate is a small, highly polar molecule, the Trityl OX063 radical possesses a bulky, hydrophobic trityl core despite its carboxylate solubility groups. We exploit this difference in hydrophobicity to retain the radical on a C18 silica matrix while the lactate passes through.

Required Materials
  • Cartridge: C18 Sep-Pak (Waters) or equivalent Hydrophobic Lipophilic Balanced (HLB) cartridge.

  • Conditioning Solvent: Ethanol (absolute) and degassed water.

  • Dissolution Buffer: TRIS/NaOH + EDTA (to chelate potential Gd

    
     traces).
    
Step-by-Step Workflow
  • Cartridge Activation (Pre-Experiment):

    • Flush the C18 cartridge with 10 mL Ethanol to solvate the carbon chains.

    • Equilibrate with 20 mL sterile water. Crucial: Do not let the cartridge dry out.

  • Dissolution & Transfer:

    • Trigger dissolution of the frozen sample (Lactate + Radical + Glassing Agent).

    • Drive the solution through the transfer line using helium gas pressure (typically 6–9 bar).

  • In-Line Filtration:

    • The dissolved hyperpolarized solution must pass through the activated C18 cartridge before entering the receiver vessel.

    • Flow Rate Control: Ensure the flow is rapid (>5 mL/s) to minimize

      
       loss, but controlled enough to allow radical adsorption.
      
  • Receiver Collection:

    • Collect the eluate in a receiver flask containing a neutralization buffer (if acid dissolution was used) or a stabilization buffer.

Workflow Visualization

DNP_Purification cluster_impurity Impurity Fate Start Frozen Sample (Lactate + OX063) Dissolution Dissolution (Hot Buffer/Steam) Start->Dissolution DNP Process Transfer Transfer Line Dissolution->Transfer He Pressure Filter C18 SPE Cartridge (Traps Radical) Transfer->Filter In-line Receiver Receiver Vessel (Pure Lactate) Filter->Receiver Eluate Waste Trapped Radical (Retained on C18) Filter->Waste Hydrophobic Binding QC QC Check (UV-Vis / EPR) Receiver->QC Aliquot

Caption: Logical flow of radical removal during the dissolution-transfer phase. The C18 cartridge acts as a selective gatekeeper.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users handling deuterated lactate samples.

Q1: The final solution still has a greenish tint. Is it safe to use?

Diagnosis: Radical Breakthrough. Technical Cause: The Trityl OX063 radical is intensely green. Any visible color indicates a concentration >1–2 µM, which is sufficient to shorten


 significantly.
Root Causes & Solutions: 
  • Cartridge Saturation: You may have exceeded the binding capacity of the C18 cartridge. Action: Use a larger cartridge (e.g., Sep-Pak Plus instead of Light) or arrange two in series.

  • Channeling: High pressure caused the liquid to create a channel through the silica bed, bypassing the interaction surface. Action: Ensure the cartridge is tightly packed and pre-wetted correctly.

  • Matrix Interference: High concentrations of glycerol (glassing agent) can sometimes interfere with hydrophobic binding. Action: Dilute the dissolution buffer slightly to reduce viscosity.

Q2: My Lactate yield is significantly lower than expected (>50% loss).

Diagnosis: Non-Specific Binding. Technical Cause: While lactate is polar, it can get trapped in the dead volume of the filter or bind non-specifically if the pH is incorrect. Root Causes & Solutions:

  • Dead Volume: Standard cartridges can hold 0.5–1.0 mL of liquid. Action: Follow the dissolution bolus with a small "chaser" of buffer to push the remaining sample out of the cartridge.

  • pH Mismatch: Ensure the dissolution buffer pH is near neutral (pH 7–8). At very low pH, lactate becomes protonated (lactic acid), becoming slightly more hydrophobic and potentially interacting with the column.

Q3: The sample is clear, but relaxation is shorter than historical controls.

Diagnosis: Micro-leaching or Paramagnetic Contamination. Technical Cause: Invisible residual radicals or paramagnetic ions (Gd


) are present.
Root Causes & Solutions: 
  • Gadolinium: If you used a Gd-doping agent (e.g., Dotarem) to enhance polarization, C18 will not remove it. Action: You must add EDTA (ethylenediaminetetraacetic acid) to the dissolution buffer to chelate free Gd

    
    , or use a cation exchange cartridge in series with the C18.
    
  • Oxygen: Dissolved oxygen is paramagnetic. Action: Ensure all buffers are degassed and the receiver vessel is flushed with Nitrogen or Helium.

Module 3: Verification Protocols

Trust but verify. Do not inject a sample without confirming radical removal.

Protocol A: UV-Vis Spectrophotometry (Rapid)
  • Principle: Trityl OX063 absorbs strongly at 460 nm (approximate).

  • Procedure:

    • Blank the spectrophotometer with your buffer.

    • Measure absorbance of the final sample at 460 nm.

    • Pass Criteria: Absorbance < 0.01 AU (corresponds to < 1 µM radical, depending on path length).

Protocol B: Relaxation Decay (Functional)
  • Principle: Paramagnetic impurities cause rapid relaxation.

  • Procedure:

    • Acquire a low-flip-angle NMR spectrum every 3 seconds.

    • Fit the signal decay to an exponential:

      
      .
      
    • Pass Criteria:

      
       should match the literature value for pure deuterated lactate (approx. 50–60s at 3T, depending on deuteration position and field strength). A 
      
      
      
      < 30s indicates residual paramagnetic impurities.
Troubleshooting Matrix
ObservationUV-Vis (460nm)T1 RelaxationDiagnosisAction
Green Solution High (>0.1)Very ShortFilter FailureReplace C18; Check flow rate.
Clear Solution Low (<0.01)ShortGd3+ / OxygenAdd EDTA; Degas buffers.
Clear Solution Low (<0.01)NormalSuccessProceed to experiment.

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163.

  • Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[1][2][3][4] Biochemistry, 53(48), 7333–7357.

  • Lumata, L., et al. (2013).[5] Electron spin resonance studies of trityl OX063 at multiple magnetic fields. Physical Chemistry Chemical Physics, 15, 9800-9807.

  • Lankone, R. S., et al. (2020).[6] UV-Vis quantification of hydroxyl radical concentration and dose using principal component analysis.[6][7][8] Talanta, 217, 121063. (Demonstrates UV-Vis sensitivity for radical detection).

Sources

Enhancing spectral resolution of Sodium 2-deuterio-2-hydroxypropanoate peaks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-deuterio-2-hydroxypropanoate (Sodium Lactate-2-d1) presents a unique challenge in proton (


H) NMR spectroscopy. Unlike standard lactate, where the methyl group appears as a doublet (

Hz) due to coupling with the C2-methine proton, the C2-deuterium substitution alters the spin physics.

Users frequently report "broadened," "unresolved," or "blob-like" methyl signals. This is not necessarily an instrument failure but a consequence of heteronuclear scalar coupling (


H-

H)
and quadrupolar relaxation . This guide provides the protocols to resolve these peaks into a clean 1:1:1 triplet or collapse them into a sharp singlet via decoupling.

Module 1: Diagnostic & Physics (The "Why")

Q: Why does my methyl peak look like a broad, shapeless bump instead of a sharp doublet?

A: You are observing the physics of the deuterium isotope effect. In standard lactate (


), the methyl protons couple to the single proton at C2.
In your sample (

), the C2 proton is replaced by Deuterium (

H, Spin

).
  • Coupling Constant Reduction: The gyromagnetic ratio of deuterium is roughly 6.5x lower than hydrogen. The coupling constant scales accordingly:

    • 
       Hz (Standard Lactate)
      
    • 
       Hz (Deuterated Lactate)
      
  • Multiplicity Change: Deuterium is Spin 1. The multiplicity rule is

    
    .
    
    • 
      .
      
    • The methyl signal splits into a 1:1:1 triplet .

  • The Resolution Trap: Because

    
     is so small (~1.1 Hz), any field inhomogeneity or fast relaxation will blur this triplet into a single broad peak. If your linewidth is >1.5 Hz, you lose the fine structure.
    

Module 2: Hardware & Acquisition Optimization

Q: How do I shim a high-salt sample like Sodium Lactate?

A: Sodium lactate is an electrolyte. Dissolved in


, it creates a conductive sample that affects the probe's Quality Factor (Q) and induces dielectric heating. Standard "gradient shimming" often fails to optimize higher-order terms for salt solutions.

Protocol: The "Salt-Shim" Workflow

StepActionTechnical Rationale
1 Tune & Match (ATM) Critical: Salt changes the impedance of the coil. You must re-tune/match the probe with the sample inside. Failure to do this results in poor sensitivity and 90° pulse errors.
2 Temperature Equilibration Allow 5-10 mins for the sample to equilibrate. Salt solutions suffer from convection currents if there is a temp gradient, ruining resolution.
3 Z1/Z2 Optimization Run standard gradient shimming (e.g., topshim).
4 Manual Z3/Z4 The Secret Sauce: Automated routines rarely nail Z3/Z4 for conductive samples. Manually adjust Z3 while observing the lock level. If the lock signal oscillates, you are seeing convection; enable the variable temperature (VT) gas flow to stabilize it.
Q: The lock signal is unstable. Is my sample too concentrated?

A: Likely yes, or the lock power is too high.

  • Saturation: High salt concentrations can shorten

    
     relaxation times, but if you use high lock power on a conductive sample, you can saturate the deuterium signal.
    
  • Fix: Reduce Lock Power by 3–6 dB. If the lock signal "bounces," it is a sign of radiation damping or saturation.[1]

Module 3: Advanced Pulse Sequences (The Fix)

Q: How do I collapse the triplet into a sharp singlet?

A: The most effective way to enhance resolution is to remove the


 coupling entirely using Deuterium Decoupling (

)
.

Prerequisites:

  • Probe must have a deuterium channel (usually the Lock channel) capable of pulsing.[2]

  • Spectrometer must be wired to route RF to the deuterium lock channel during acquisition.

Workflow: Setting up


 Decoupling 
  • Channel Selection: Set the second channel (f2) to nucleus

    
    H.
    
  • Offset Calculation (O2):

    • The deuterium chemical shift of the C2 position is approximately 4.1 ppm (similar to the proton shift).

    • Set the decoupler offset (O2P) to 4.1 ppm.

  • Pulse Sequence: Use a sequence like zg (Bruker) modified for decoupling, or zjg (inverse gated).

    • Note: You want decoupling only during acquisition (to remove J-coupling) but potentially not during the delay (to avoid NOE complications if quantification is needed, though for resolution, continuous decoupling zg30 is fine).

  • Decoupling Scheme: Select WALTZ-16 or GARP for the deuterium channel.

  • Power Level: Deuterium requires significantly higher power than protons due to the low

    
    . Ensure your probe power limits are respected.
    

Visualizing the Pulse Sequence Logic:

PulseSequence cluster_0 Spectrometer Channels Start Start D1 Relaxation Delay (D1) Start->D1 Pulse 90° 1H Pulse D1->Pulse Acq Acquisition (FID) Pulse->Acq Process FT & Phasing Acq->Process Decouple 2H Decoupling (WALTZ-16) Decouple->Acq Active during Acq

Caption: Logic flow for 1H observation with 2H decoupling. The decoupling gate must be active during the acquisition window to collapse the J-coupling.

Module 4: Sample Preparation & Chemical Handling

Q: Does pH affect the resolution of the deuterated peak?

A: Indirectly, yes. Lactate chemical shifts are pH-sensitive (titration shift). While the methyl group is less sensitive than the methine, a sample with unstable pH (drifting) during a long acquisition will cause peak smearing.

  • Recommendation: Buffer your solution (Phosphate buffer, pH 7.0-7.4) to lock the chemical shift.

  • Viscosity: If you are dissolving sodium lactate powder, ensure the concentration is < 100 mM. High viscosity broadens lines via dipolar relaxation, making the small 1.1 Hz triplet impossible to resolve regardless of shimming.

Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your spectral issues.

Troubleshooting Problem Problem: Broad Methyl Peak CheckLW Check Linewidth (Hz) Problem->CheckLW IsTriplet Is it a triplet? CheckLW->IsTriplet LW < 2 Hz Shim Action: Optimize Shims (Z1-Z4) CheckLW->Shim LW > 2 Hz Decouple Action: Enable 2H Decoupling IsTriplet->Decouple Yes (1:1:1 pattern) Temp Action: Increase Temp (+5-10°C) IsTriplet->Temp No (Unresolved Blob) Shim->CheckLW

Caption: Decision matrix for resolving Sodium 2-deuterio-2-hydroxypropanoate peaks. Prioritize shimming before advanced decoupling.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling and Decoupling).

  • UC Davis NMR Facility. (2023). Troubleshooting Guide for Varian/Agilent NMR Spectrometers. (Specifics on shimming salt solutions).

  • Day, S. E., et al. (2007). "Detecting tumor response to treatment using hyperpolarized 13C magnetic resonance imaging and spectroscopy." Nature Medicine, 13, 1382–1387. (Discusses lactate isotope shifts and dynamics).

  • Reich, H. J. (2023). NMR Data: Proton-Deuterium Coupling Constants. University of Wisconsin-Madison.

  • Bruker BioSpin. (2024). TopSpin User Manual: Deuterium Decoupling Setup.

Sources

Storage conditions to prevent degradation of Sodium 2-deuterio-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 2-deuterio-2-hydroxypropanoate

A Guide to Ensuring Isotopic and Chemical Integrity Through Proper Storage and Handling

Core Principles of Compound Stability

Sodium 2-deuterio-2-hydroxypropanoate is the sodium salt of deuterated lactic acid, a stable, non-radioactive isotopically labeled compound.[1] Its stability is primarily influenced by four key factors. Understanding these is crucial for preventing degradation and ensuring the validity of its use as a metabolic tracer.[2]

  • Hygroscopicity: The primary vulnerability of this compound is its hygroscopic nature, inherited from its non-labeled analogue, sodium lactate.[3][4][5] It readily attracts and absorbs moisture from the atmosphere. This can lead to the physical clumping of the powder, inaccuracies in weighing, and concentration changes in prepared solutions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including potential degradation pathways. While stable at ambient temperatures for short periods, long-term storage at elevated temperatures can compromise the compound. Conversely, extremely low temperatures are recommended for long-term preservation.[6][7]

  • pH: As a salt of a weak acid (lactic acid) and a strong base (sodium hydroxide), solutions of Sodium 2-deuterio-2-hydroxypropanoate are slightly alkaline. While it acts as a buffer, exposure to strongly acidic or alkaline conditions can catalyze hydrolysis or other unwanted reactions.[8][9][10] Maintaining a near-neutral pH is critical for the stability of solutions.

  • Light: Although not as critical as for highly photosensitive molecules, prolonged exposure to high-intensity UV light can contribute to the degradation of many organic compounds.[11][12] Standard laboratory best practice dictates protection from light during long-term storage.

Recommended Storage & Handling Protocols

To maintain the chemical purity and isotopic enrichment of Sodium 2-deuterio-2-hydroxypropanoate, adhere to the following protocols.

Protocol 1: Initial Receipt and Inspection
  • Verify Container Integrity: Upon receipt, inspect the container for any damage to the seal. A compromised seal could have exposed the product to atmospheric moisture.

  • Log Information: Record the date of receipt, lot number, and initial appearance of the compound (e.g., "white crystalline powder").

  • Equilibrate Before Opening: If the compound was shipped cold, allow the sealed container to warm to ambient temperature for at least 1-2 hours before opening. This prevents condensation from forming on the cold product.

Protocol 2: Long-Term and Short-Term Storage

The appropriate storage conditions depend on the form of the compound and the intended duration of storage.

Parameter Solid Compound (Long-Term) Solid Compound (Short-Term / In-Use) Aqueous Stock Solution
Temperature -20°C to -80°C[6]2-8°C (Refrigerated)[11][13]-20°C to -80°C
Atmosphere Dry, Inert (Argon or Nitrogen)[11][14]Tightly Sealed ContainerTightly Sealed, Minimal Headspace
Container Amber glass or opaque HDPE vial[11][12]Original, tightly sealed containerSterile, conical tubes or vials
Light Store in the dark[7][11]Store in the darkStore in the dark or in an amber vial
Best Practice Aliquot into smaller, single-use vials to minimize freeze-thaw cycles and moisture exposure.Use a desiccator for storage between uses to mitigate moisture absorption.Flash-freeze aliquots in liquid nitrogen before transferring to -80°C to maintain homogeneity.

Frequently Asked Questions (FAQs)

Q1: My solid Sodium 2-deuterio-2-hydroxypropanoate has become clumpy and sticky. What happened and can I still use it?

A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[3][5] The clumping indicates that the material has been exposed to ambient humidity. While the molecule itself may not have chemically degraded, its water content is now higher, which will lead to significant errors when weighing it to prepare solutions of a specific concentration. For non-quantitative applications, it may be usable, but for any experiment requiring precise concentrations, it is highly recommended to use a fresh, unopened vial.

Q2: Is there a risk of the deuterium label exchanging with hydrogen from water?

A: The C-D bond at the 2-position is generally stable under standard laboratory and physiological conditions. Unlike the easily exchangeable hydrogen on the hydroxyl (-OH) group, this carbon-bound deuterium is not readily exchanged with protons from water or other protic solvents.[2] However, exposure to extreme pH (strong acid or strong base) or high temperatures over extended periods could potentially facilitate this exchange, compromising the isotopic purity of the compound. Adhering to the recommended neutral pH and low-temperature storage conditions minimizes this risk.

Q3: What is the best solvent to use for preparing a stock solution, and how should I store it?

A: High-purity, sterile water (e.g., Milli-Q or WFI-grade) is the recommended solvent. To prepare a stock solution, bring the sealed vial of the solid compound to room temperature before opening. Weigh the required amount quickly and dissolve in the appropriate volume of water. For long-term storage, it is critical to filter-sterilize the solution (using a 0.22 µm filter), aliquot it into single-use sterile tubes, and store it frozen at -20°C or, preferably, -80°C.[6] This prevents microbial growth and minimizes freeze-thaw cycles that can affect stability.

Q4: I suspect my compound or stock solution has degraded. How can I confirm its purity?

A: The most direct methods to assess purity and isotopic enrichment are analytical.

  • Mass Spectrometry (MS): Can confirm the correct molecular weight, indicating that the deuterium label is intact.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to check for the absence of a proton signal at the C2 position, confirming high deuteration. ¹³C-NMR can also be used to verify the overall structure. Comparing the analytical data of a suspect sample to that of a new, certified standard is the definitive way to identify degradation or contamination.[2]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or unexpected results in metabolic tracing experiments. 1. Chemical Degradation: Improper storage (high temperature, wrong pH) has altered the molecule.[9] 2. Isotopic Exchange: Exposure to harsh conditions has lowered the deuterium enrichment. 3. Incorrect Concentration: Moisture absorption by the solid led to weighing errors.[3][5]1. Acquire a new, unopened vial of the compound. 2. Review and strictly adhere to the recommended storage protocols for the new material. 3. If possible, re-analyze a retained sample of the old batch by MS or NMR to confirm degradation.
Solid compound is difficult to handle and weigh accurately. Moisture Absorption: The hygroscopic compound has absorbed water from the air, making it sticky or syrupy.[15]1. If possible, handle the compound in a controlled, low-humidity environment (e.g., a glove box). 2. For future use, store the main vial inside a desiccator, even when refrigerated. 3. Discard the vial if accuracy is paramount, as the water content is unknown.
The pH of a prepared aqueous solution has shifted significantly over time. 1. Microbial Contamination: Bacteria or fungi are growing in the solution, altering the pH through their metabolic byproducts. 2. Chemical Degradation: The compound is breaking down into acidic or more basic byproducts.1. Discard the solution immediately. 2. When preparing a new stock solution, use sterile water and sterile techniques. 3. Filter-sterilize the final solution before aliquoting and freezing to ensure long-term stability.[6]
Precipitate forms in a thawed stock solution. Incomplete Dissolution or Supersaturation: The compound may not have been fully dissolved initially, or the concentration is too high to remain in solution at lower temperatures.1. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. 2. If it redissolves, ensure it is fully dissolved before the next use. 3. If it does not redissolve, it may indicate contamination or degradation. Prepare a fresh solution at a slightly lower concentration.

Visual Workflow: Troubleshooting Compound Integrity

This diagram outlines the decision-making process when encountering issues with Sodium 2-deuterio-2-hydroxypropanoate.

Troubleshooting_Flow start Experiencing Issues with Compound? physical_issue Physical Appearance Change? (Clumped, Discolored) start->physical_issue Yes data_issue Inconsistent Analytical Data? (NMR, MS, Bio-Assay) start->data_issue No hygroscopic Probable Cause: Moisture Absorption physical_issue->hygroscopic check_storage Step 1: Review Storage History (Temp, Age, Thaw Cycles) data_issue->check_storage handle_inert Action: Handle in Dry/Inert Atmosphere (Glovebox) hygroscopic->handle_inert discard_physical If accuracy is critical, discard and use new vial. handle_inert->discard_physical improper_storage History Shows Deviation? check_storage->improper_storage degradation_likely Probable Cause: Chemical/Isotopic Degradation improper_storage->degradation_likely Yes check_protocol Probable Cause: Experimental Protocol Issue improper_storage->check_protocol No analyze_purity Action: Analyze Purity (MS, NMR) degradation_likely->analyze_purity purity_fail Purity Confirmed Low? analyze_purity->purity_fail discard_data Discard and use new vial. Implement strict storage protocols. purity_fail->discard_data Yes review_exp Action: Review experimental setup and controls. purity_fail->review_exp No, Purity OK check_protocol->review_exp

Caption: Troubleshooting decision tree for Sodium 2-deuterio-2-hydroxypropanoate.

References

  • MT ROYAL. (n.d.). Sodium Lactate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sodium lactate – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Lactate?. Retrieved from [Link]

  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Chemwin. (n.d.). Specification for storage and transport of p-hydroxybenzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM LACTATE. Retrieved from [Link]

  • Corbin, D. (2026, January 8). Sodium Lactate Preserves Food Stability in Tropical Supply Chains. Retrieved from [Link]

  • CERES Remediation Products. (n.d.). Sodium Lactate 60%. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium lactate. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Glycolic Acid. Retrieved from [Link]

  • BASF. (2026, March 6). Safety data sheet. Retrieved from [Link]

  • The, K. A., & B.K., G. (2025, August 5). Chemistry of Sodium Lactate Formation under Simulated Alumina Refinery Conditions. Retrieved from [Link]

  • Medikonda.com. (2025, December 15). Best Practices for Storing Glycolic Acid. Retrieved from [Link]

  • Cosmacon. (n.d.). Hydroxy Acids - AHA - BHA - LHA - PHA. Retrieved from [Link]

  • RTI International. (n.d.). Isotope Labeling Services and Capabilities. Retrieved from [Link]

  • SCIRP. (n.d.). Effects of Sodium Lactate on the Survival of Listeria Monocytogenes, Escherichia coli O157:H7, and Salmonella spp. in Cooked Ham at Refrigerated and Abuse Temperatures. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Effects of Sodium Lactate on the Survival of Listeria Monocytogenes , Escherichia coli O157:H7, and Salmonella spp. in Cooked Ham at Refrigerated and Abuse Temperatures. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • SciELO. (n.d.). Effects of sodium lactate on glycolytic activity and color stability of fresh beef during chilled storage. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Sodium (2S)-2-hydroxypropanoate | C3H5NaO3. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

Sources

Overcoming chemical shift artifacts in deuterated lactate imaging

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Chemical Shift Artifacts in Deuterated Lactate Imaging

Welcome to the DMI Application Support Hub

Current Status: Online | Tier: Advanced Spectroscopy | Agent: Senior Application Scientist

Scope: This guide addresses the Chemical Shift Displacement Artifact (CSDA) and associated spectral contamination issues in Deuterium Metabolic Imaging (DMI), specifically when imaging the conversion of


-glucose to 

-lactate.

The Physics of the Problem: Deuterium (


H) has a gyromagnetic ratio (

) approximately 6.5 times lower than that of protons (

H).[1] Consequently, the frequency dispersion (in Hz) between metabolites is very narrow. Standard MRI gradients designed for protons often fail to spatially register deuterium signals correctly, causing the "Lactate" map to shift spatially relative to the "Water" or "Glucose" map.
Module 1: Diagnostic Triage

Use this section to identify if your artifact is geometric (CSDA) or spectral (Bleed).

Q: My lactate signal appears spatially shifted from the tumor location seen on


H MRI. Is this motion or physics? 

A: If the shift occurs along the readout or slice-selection direction, it is likely CSDA . In DMI, the chemical shift difference between Water (4.7 ppm) and Lactate (1.3 ppm) is


 ppm.
  • At 7T:

    
     Hz.
    
  • At 3T:

    
     Hz.
    

If you use a slice-selective pulse with a bandwidth of 1 kHz (common for standard pulses), a 155 Hz shift results in a spatial displacement of ~15% of the slice thickness. The lactate signal effectively originates from a different physical slice than the water signal.

Q: I see "ringing" or signal bleeding from the brain ventricles (water) into the cortex (lactate).

A: This is likely Point Spread Function (PSF) Bleed , not CSDA. Because DMI is often acquired at low resolution (e.g.,


 matrix), the "tails" of the massive water signal (10-50 M concentration) can bleed into the tiny lactate signal (mM range) in adjacent voxels.
  • Fix: Apply k-space weighting (Hamming/Hanning filter) during reconstruction (See Module 3).

Module 2: Acquisition Protocols (The Fix)

The "Gold Standard" solution to CSDA in DMI is to eliminate the gradients that cause it.

Q: How do I completely eliminate Chemical Shift Displacement Artifacts?

A: You must abandon Slice-Selective Excitation in favor of 3D Phase-Encoded FID-CSI . In a 3D CSI (Chemical Shift Imaging) sequence, spatial localization is performed purely by phase encoding. Phase encoding does not rely on frequency differences during signal readout or excitation, meaning CSDA is physically impossible in the spatial domain.

Protocol: 3D FID-CSI Setup

Recommended for 3T, 7T, and 9.4T systems.

  • Pulse Sequence: Pulse-Acquire (FID) with 3D Phase Encoding.

    • Note: Do not use EPSI (Echo Planar Spectroscopic Imaging) unless you have corrected for the specific gradient delays and low

      
       bandwidth issues.
      
  • Excitation: Hard Pulse (Block pulse).

    • Duration:

      
       to 
      
      
      
      .
    • Bandwidth: A

      
       hard pulse has a bandwidth of ~2 kHz, sufficient to excite Water, Glucose, and Lactate uniformly without spatial selection.
      
  • TR (Repetition Time): Short (e.g., 200–300 ms).

    • Why: Deuterium

      
       values are very short (~300-500 ms in vivo). You can scan rapidly to accumulate averages.
      
  • Matrix: Typically

    
     to 
    
    
    
    (depending on FOV).
Visualizing the Workflow

DMI_Workflow Physics Low Gamma (6.53 MHz/T) Problem Low Bandwidth (Hz) High CSDA Physics->Problem Causes Solution 3D FID-CSI (No Readout/Slice Gradients) Problem->Solution Requires Acquisition Pulse-Acquire (Hard Pulse) Solution->Acquisition Uses Recon 4D FFT (x, y, z, freq) Acquisition->Recon Raw Data Result Zero Spatial Shift Metabolic Map Recon->Result Output

Caption: Logical flow from the physics of low gyromagnetic ratio to the selection of 3D FID-CSI to eliminate spatial artifacts.

Module 3: Post-Processing & Reconstruction

Raw DMI data is noisy and prone to Gibbs ringing. Proper reconstruction is mandatory.

Q: How do I separate the Lactate peak from the massive Water peak?

A: You must use Spectral Fitting with prior knowledge constraints.[2] Simple integration (summing area under the curve) fails because the tails of the water peak overlap with lactate.

Recommended Processing Pipeline:

  • Apodization: Apply a Hamming or Hanning window to the spatial k-space before Fourier Transform. This reduces the "bleed" (Gibbs ringing) from the water signal into the tumor voxel, albeit at the cost of slightly lower spatial resolution.

  • Zero-Filling: Zero-fill the time domain data to increase spectral point density.

  • Fitting Algorithm: Use AMARES (in jMRUI) or LCModel.

    • Constraint: Fix the frequency difference between Glucose (3.8 ppm) and Lactate (1.3 ppm) relative to Water (4.7 ppm).

    • Line Shape: Lorentzian (usually sufficient for

      
      H).
      
Data Table: Chemical Shift Parameters for DMI
MetaboliteChemical Shift (

)
Shift vs. Water (3T)Shift vs. Water (7T)T1 Relaxation (approx)
Water (HDO) 4.7 ppm0 Hz0 Hz~400 ms
Glucose (C6) 3.8 ppm-17.6 Hz-41.1 Hz~60 ms
Glx (Glu/Gln) 2.4 ppm-45.1 Hz-105.1 Hz~250 ms
Lactate (C3) 1.3 ppm-66.6 Hz-155.4 Hz~500 ms

Note: The small Hz differences highlight why high B0 field strength (7T+) is preferred for spectral separation, even though it increases susceptibility artifacts.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use a standard PRESS sequence for DMI? A: Not recommended. PRESS relies on three slice-selective pulses. The chemical shift displacement error (CSDE) will occur in all three spatial dimensions, creating a "voxel shift" where the lactate voxel volume only partially overlaps with the water voxel volume. This leads to severe quantification errors (De Feyter et al., 2018).

Q: Why is my SNR so low compared to proton MRI? A:

  • Natural Abundance: Deuterium is only 0.015% naturally abundant (though you are injecting a tracer, the background is low).

  • Physics: Signal scales with

    
    . Since 
    
    
    
    , the intrinsic sensitivity is roughly 1/275th of proton MRI.
  • Remedy: This is why we use large voxels (e.g.,

    
    ) and rapid averaging (short TR).
    

Q: I am using a surface coil. How do I correct for B1 inhomogeneity? A: Surface coils are standard for DMI to boost SNR. However, the "Hard Pulse" flip angle will vary with depth.

  • Action: Use the natural abundance HDO (water) signal acquired in a pre-scan to map the B1 profile. Normalize the lactate metabolic map by the HDO map. This corrects for coil sensitivity fall-off (Kaggie et al., 2022).

References
  • De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[3] Science Advances, 4(8), eaat7314.[3]

  • Kreis, F., et al. (2020). Measuring Tumor Glycolytic Flux in Vivo by Using Fast Deuterium MRI.[4] Radiology, 294(2), 289–296.[4]

  • Kaggie, J. D., et al. (2022).

  • Lu, M., et al. (2017).

Sources

Purification techniques for Sodium 2-deuterio-2-hydroxypropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the urgent need for robust purification strategies in modern drug development and metabolic research, this Technical Support Center provides a comprehensive guide to overcoming challenges in the synthesis of Sodium 2-deuterio-2-hydroxypropanoate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to empower researchers in achieving the highest standards of product purity.

This guide is structured to be a dynamic resource, addressing issues from the foundational to the complex. We will explore common pitfalls, from residual solvent contamination to inadequate isotopic enrichment, and provide systematic, evidence-based protocols for their resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of Sodium 2-deuterio-2-hydroxypropanoate?

A1: Impurities are highly dependent on the synthetic route. For syntheses involving the reduction of a pyruvate precursor, common impurities include:

  • Unreacted Starting Materials: Such as sodium pyruvate-d3.

  • Catalyst Residues: If heterogeneous or homogeneous catalysts are used for deuteration.

  • Side-Reaction Products: Including products from incomplete deuteration or alternative reaction pathways.

  • Solvents: Residual organic solvents from reaction or extraction steps (e.g., ethanol, diethyl ether).[1]

  • Water: The compound is hygroscopic, readily absorbing atmospheric moisture.[2]

  • Sodium Carbonate: Caustic starting materials like sodium hydroxide can absorb atmospheric CO2, introducing carbonate impurities.[2][3]

Q2: What level of chemical and isotopic purity is required for my application?

A2: The required purity is dictated by the end-use:

  • Metabolic Tracers (In Vivo/In Vitro): Require very high chemical purity (>98%) to avoid confounding biological effects and high isotopic purity (>95%) for clear signal detection and quantification in techniques like Deuterium Metabolic Imaging or Mass Spectrometry.[4][5][6]

  • NMR Internal Standards: Demand the highest possible chemical and isotopic purity (>99%) to ensure accurate quantification of analytes.[4]

  • Drug Development Intermediates: Purity requirements are stage-specific, but generally, well-characterized intermediates with >95% purity are necessary to ensure the quality of the final active pharmaceutical ingredient (API).

Q3: Which primary purification technique is most effective for this compound?

A3: Ion-exchange chromatography is a highly effective and widely used method for purifying lactic acid and its salts.[7][8] It excels at separating the charged lactate anion from neutral impurities (like residual sugars or alcohols) and other charged species.[9][10] For laboratory-scale purification demanding high purity, this is often the method of choice. Recrystallization can then be used as a final polishing step.

Q4: How can I accurately assess the final purity, including isotopic enrichment?

A4: A multi-technique approach is essential for comprehensive characterization:[11]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and identifies organic impurities. The absence or significant reduction of the proton signal at the C2 position in ¹H NMR is a primary indicator of successful deuteration.[5][12]

  • Mass Spectrometry (GC-MS or LC-MS): Determines the molecular weight and provides a quantitative assessment of isotopic incorporation by analyzing the distribution of isotopologues.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Quantifies chemical purity by separating the target compound from non-volatile impurities.[13]

  • Karl Fischer Titration: Specifically measures water content, which is critical for a hygroscopic compound.

Troubleshooting Guide

Q5: My final product is a viscous, non-crystalline oil. How can I induce solidification?

A5: Sodium lactate is known to be difficult to crystallize from aqueous solutions.[1] This issue is often caused by residual impurities or excess water acting as a plasticizer.

Causality: Impurities disrupt the crystal lattice formation. Water, due to its high polarity and hydrogen bonding capacity, can keep the salt in a supersaturated syrup-like state.

Troubleshooting Steps:

  • Ensure High Purity: First, confirm the chemical purity is high (>98%) via HPLC or NMR. If significant impurities are present, re-purify using ion-exchange chromatography.

  • Aggressive Drying: Remove residual water and solvents. This can be achieved by co-evaporation with an anhydrous solvent like toluene (as an azeotrope) or by drying under high vacuum (e.g., <1 mbar) at a slightly elevated temperature (40-50°C) for an extended period.[1]

  • Recrystallization from a Non-Aqueous Solvent System: Attempt recrystallization from a solvent system where sodium lactate has lower solubility at room temperature. A common method involves dissolving the oil in a minimal amount of hot absolute ethanol and then slowly adding a non-polar solvent like diethyl ether or acetone until turbidity is observed. Allowing this solution to cool slowly can promote crystallization.

Q6: My ¹H NMR spectrum shows a significant residual proton signal at the C2 position, indicating low deuteration. What went wrong?

A6: Low isotopic enrichment points to incomplete H-D exchange during the synthesis.

Causality: The efficiency of deuteration can be limited by factors such as catalyst activity, reaction time, temperature, or the presence of protic impurities (especially H₂O) in the reaction medium.

Troubleshooting Steps:

  • Verify Deuterated Reagents: Ensure the deuterium source (e.g., D₂O, NaBD₄) has high isotopic purity and has been handled under anhydrous conditions to prevent contamination with H₂O.

  • Optimize Reaction Conditions: If using a catalyst (e.g., Pt/C for exchange with D₂O), ensure it is active.[14] Increase the reaction time or temperature according to literature protocols for similar exchanges.

  • Repeat the Deuteration Step: Subjecting the partially deuterated product to a second round of the deuteration reaction can often drive the isotopic enrichment to the desired level.

  • Use Anhydrous Solvents: All solvents used in the reaction and workup should be rigorously dried to minimize the re-introduction of protons.

Q7: After purification by ion-exchange chromatography, my product contains unwanted cations (e.g., Ca²⁺, K⁺). How can I remove them?

A7: This indicates an issue with the ion-exchange process, likely related to the choice of resin or the regeneration procedure.

Causality: A two-step ion-exchange process is often optimal. The first step captures the lactate anion, and a second, separate step using a cation exchanger removes unwanted metal ions.[9]

Recommended Protocol: Two-Stage Ion Exchange This protocol is designed to first isolate the lactate anion and then remove contaminating cations.

**dot graph experimental_workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} } Caption: Two-stage ion-exchange chromatography workflow.

Step-by-Step Protocol:

  • Anion Exchange (Capture Step):

    • Prepare a column with a weak anion exchange resin (e.g., Amberlite IRA-96).[9]

    • Equilibrate the column with deionized water.

    • Load the aqueous solution of your crude product onto the column. The deuterated lactate will bind to the resin.

    • Wash the column with deionized water to remove neutral impurities.

    • Elute the lactate using a dilute acid solution (e.g., 0.5 M HCl). Collect the fractions containing your product.

  • Cation Exchange (Polishing Step):

    • The eluted fraction now contains 2-deuterio-2-hydroxypropanoic acid.

    • Prepare a second column with a strong cation exchange resin in its proton form (H⁺) (e.g., Amberlite IR-120).[9]

    • Load the acidic fraction onto this column. Any contaminating cations (like Ca²⁺ or residual Na⁺) will be trapped by the resin, while your deuterated lactic acid flows through.

    • Collect the flow-through.

  • Final Salt Formation:

    • Carefully titrate the purified 2-deuterio-2-hydroxypropanoic acid solution with a high-purity sodium hydroxide solution to a neutral pH (~7.0).

    • The resulting solution contains your highly purified final product, which can be concentrated via rotary evaporation.

Q8: My final product has a slight color. What is the cause and how can it be removed?

A8: A yellowish or brown tint often arises from the degradation of starting materials or impurities during the synthesis, especially if heat is applied.[15]

Causality: These colored compounds are typically complex organic molecules formed in side reactions.

Troubleshooting Steps:

  • Activated Carbon Treatment: Add a small amount (e.g., 1-2% by weight) of activated carbon to an aqueous solution of your product.[15]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: Carefully filter the solution through a fine filter medium (e.g., a 0.45 µm syringe filter or a pad of Celite®) to remove all carbon particles.

  • Solvent Removal: Remove the water under reduced pressure to recover the decolorized product.

Analytical Characterization Summary

Proper analytical characterization is a self-validating system that confirms the success of your purification protocol.

Technique Primary Purpose Key Insights for This Compound
¹H NMR Structural Confirmation & Organic PurityConfirms deuteration at C2 via disappearance of the corresponding proton signal. Quantifies organic impurities.[11]
¹³C NMR Structural ConfirmationVerifies the carbon backbone. The C2 signal will show a characteristic multiplet due to C-D coupling.[12]
LC-MS Chemical Purity & Isotopic DistributionProvides accurate molecular weight and allows for quantification of isotopic enrichment by comparing isotopologue peak intensities.[4][11]
HPLC-UV/RI Quantitative Chemical PuritySeparates and quantifies non-volatile impurities. Refractive Index (RI) detection is often needed as lactate lacks a strong UV chromophore.
Karl Fischer Titration Water ContentAccurately determines the percentage of water, which is crucial for obtaining an accurate dry weight and for inducing crystallization.
Chiral Derivatization/GC Enantiomeric PurityIf stereochemistry is critical, derivatization with a chiral agent followed by GC or HPLC analysis can determine the enantiomeric excess (e.e.).[16]

Troubleshooting Logic Diagram

This diagram provides a logical pathway for diagnosing and resolving common purification issues.

G

References

  • A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Ghaffar, T., Irshad, M., Anwar, Z., Aqil, T., Zulifqar, Z., Tariq, A., Kamran, M., Ehsan, N., & Mehmood, S. (2014). Recent trends in lactic acid biotechnology: A brief review on production to purification. Journal of Radiation Research and Applied Sciences, 7(2), 222-229.
  • Evangelista, R. L., & Nikolov, Z. L. (1996). The Role of Lactic Acid Adsorption by Ion Exchange Chromatography. Industrial & Engineering Chemistry Research, 35(8), 2739-2744.
  • Lactic acid extraction and purification process. (1997). Google Patents.
  • Use of Ion Exchange Chromatography for downstream processing in the pharmaceutical industry. (2023, March 12). YouTube. Retrieved March 7, 2026, from [Link]

  • Method of making a purified sodium lactate. (1939). Google Patents.
  • The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC. (2025, May 27). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Gibson, S. M., Lanigan, R. M., Benhamou, L., Aliev, A. E., & Sheppard, T. D. (2015). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. Organic & Biomolecular Chemistry, 13(34), 9064-9069.
  • A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. (2015, July 29). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • de Graaf, R. A., Brown, P. B., McIntyre, S., Nixon, D. C., Behar, K. L., & Rothman, D. L. (2017). Deuterium Metabolic Imaging – Back to the Future. Journal of the American Chemical Society, 139(43), 15384–15394.
  • Deuterium Magnetic Resonance Spectroscopy of Early Treatment-Induced Changes in Tumour Lactate. (n.d.). T-Space. Retrieved March 7, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • A Lactate-Derived Chiral Aldehyde for Determining the Enantiopurity of Enantioenriched Primary Amines. (2015, July 9). Rsc.org. Retrieved March 7, 2026, from [Link]

  • Stability of lactate measurements. Extracellular lactate is stable over several freeze-thaw cycles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Any ideas on how to precipitate sodium lactate out of solution without using e.g toluene? (2014, February 17). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Increasing the chiral purity of cellulosic L-lactic acid by D-Lactate oxidase-catalyzed oxidation in engineered lactic acid bacterium Pediococcus acidilactici. (2025, December 5). PubMed. Retrieved March 7, 2026, from [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Development of a crystallization process for calcium lactate recovery from a fermentation broth. (n.d.). DIAL.pr@UCLouvain. Retrieved March 7, 2026, from [Link]

  • Isolation and Purification Techniques in Natural Products Chemistry. (n.d.). Hilaris. Retrieved March 7, 2026, from [Link]

  • Selected Methods of Analysis. (n.d.). LibreTexts. Retrieved March 7, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... (2025, February 27). YouTube. Retrieved March 7, 2026, from [Link]

  • Process for preparing sodium lactate. (n.d.). Google Patents.
  • SODIUM HYDROXIDE 2N TESTING METHODS. (2024, March 26). BioSpectra. Retrieved March 7, 2026, from [Link]

  • SODIUM HYDROXIDE IN TESTING METHODS. (2025, April 8). BioSpectra. Retrieved March 7, 2026, from [Link]

  • Progress Report: Succesful Sodium Production with Inexpensive Chemicals and Continuing Optimizations. (2018, May 19). YouTube. Retrieved March 7, 2026, from [Link]

  • Help with mechanism in order to diagnose automated synthesis hardware issues. (2025, November 19). Reddit. Retrieved March 7, 2026, from [Link]

  • The various sodium purification techniques. (2025, January 14). INIS-IAEA. Retrieved March 7, 2026, from [Link]

  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. (2018, July 27). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (n.d.). Google Patents.

Sources

Validation & Comparative

Comparative Guide: Metabolic Mapping with Sodium 2-deuterio-2-hydroxypropanoate ([2-²H]Lactate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-deuterio-2-hydroxypropanoate (Sodium [2-²H]Lactate) represents a specialized class of tracers for Deuterium Metabolic Imaging (DMI) . Unlike the more common [6,6'-²H₂]Glucose (used for glycolytic mapping) or Hyperpolarized [1-¹³C]Pyruvate (used for real-time Warburg effect imaging), this specific tracer probes the Lactate Dehydrogenase (LDH) equilibrium through a unique "label loss" mechanism.

This guide evaluates the reproducibility of metabolic maps generated with [2-²H]Lactate, comparing it against the industry gold standards: Hyperpolarized ¹³C-MRI and Stable Isotope Tracing with [3,3,3-²H₃]Lactate.

Key Finding: While Hyperpolarized ¹³C offers superior sensitivity (SNR), [2-²H]Lactate DMI provides superior longitudinal reproducibility (Coefficient of Variation <15%) because it relies on thermal equilibrium rather than transient hyperpolarization states. It is the preferred tool for longitudinal drug efficacy studies where signal stability outweighs temporal resolution.

The Tracer Profile: Mechanism of Action

To understand the reproducibility metrics, one must understand the signal origin.

  • Compound: Sodium 2-deuterio-2-hydroxypropanoate.

  • Label Position: The deuterium is attached to the C2 carbon (alpha to the hydroxyl group).

  • Detection: Deuterium Magnetic Resonance Spectroscopy (²H-MRS) / DMI at 3T, 7T, or higher.[1]

  • Metabolic Fate (The "Switch"): The C2 position is chemically labile during the LDH reaction. When Lactate is converted to Pyruvate, the C2-deuteron is transferred to NAD⁺, forming NADD . It does not remain on the carbon backbone of pyruvate.

    • Reaction:[2-²H]Lactate + NAD⁺ ⇌ Pyruvate + NADD + H⁺

    • Signal Readout: The metabolic map is generated by measuring the rate of label disappearance from the lactate pool (exchange with the solvent/NAD pool) rather than the accumulation of a downstream metabolite.

Pathway Visualization (DOT)

MetabolicFate cluster_legend Signal Fate Lactate [2-²H]Lactate (Substrate) Pyruvate Pyruvate (Unlabeled) Lactate->Pyruvate LDH (Deuterium Transfer) NADD NADD (Redox Pool) Lactate->NADD ²H Transfer TCA TCA Cycle (Unlabeled Flux) Pyruvate->TCA Downstream Water HDO / D₂O (Solvent Pool) NADD->Water Exchange Legend The ²H label (Yellow) leaves the metabolic backbone, creating a 'Label Loss' map.

Figure 1: The metabolic fate of the C2-deuteron. Unlike C3-labeled lactate, the C2 label is transferred to the redox pool (NADH), making this a probe for LDH turnover rate.

Comparative Analysis: Reproducibility & Performance

This section compares Sodium [2-²H]Lactate against its primary alternatives.

Table 1: Technical Comparison Matrix
FeatureSodium [2-²H]Lactate (DMI) Hyperpolarized [1-¹³C]Pyruvate Sodium [3,3,3-²H₃]Lactate (DMI)
Primary Readout LDH Exchange Rate (Label Loss)Pyruvate-to-Lactate Flux (

)
Lactate Uptake / TCA Flux
Signal Source Thermal Equilibrium (Stable)Hyperpolarization (Transient)Thermal Equilibrium (Stable)
Reproducibility (CoV) High (<15%) Moderate (20-40%) High (<15%)
Temporal Resolution Low (mins to hours)Ultra-High (seconds)Low (mins to hours)
Hardware Req. standard MRI + ²H CoilMRI + ¹³C Coil + Polarizer standard MRI + ²H Coil
Kinetic Isotope Effect Significant (Primary KIE at C2)Negligible (Secondary)Negligible
Cost Per Scan Low ($)High (

)
Low ($)
Detailed Analysis
1. Vs. Hyperpolarized [1-¹³C]Pyruvate

HP-¹³C is the gold standard for sensitivity (10,000x enhancement). However, its reproducibility is limited by:

  • Polarization variability: The % polarization at the moment of injection varies between batches.

  • Injection timing: The signal decays with a T1 of ~60s. A 5-second delay in injection alters the quantification significantly.

  • Perfusion dependence: The bolus kinetics are heavily influenced by blood flow.

[2-²H]Lactate Advantage: DMI relies on steady-state or slow-infusion accumulation. The signal is dictated by Boltzmann statistics (field strength and temperature), which are constant. If you scan the same subject twice (test-retest), DMI yields significantly tighter confidence intervals, making it superior for verifying subtle drug effects over weeks.

2. Vs. Sodium [3,3,3-²H₃]Lactate (Methyl-labeled)
  • [3,3,3-²H₃]Lactate: The label is on the methyl group. It survives LDH conversion. It maps where the carbon goes (into the TCA cycle).

  • [2-²H]Lactate: The label is lost at LDH. It maps how fast the enzyme turns over.

  • Reproducibility Note: The [2-²H] variant is more sensitive to pH changes (which affect LDH kinetics) and the cytosolic redox state (NADH/NAD+ ratio). Therefore, biological variability may be higher, but technical reproducibility remains high.

Experimental Protocol: Self-Validating Workflow

To ensure high reproducibility (E-E-A-T), this protocol includes "Internal Validity Checks" at key steps.

Phase 1: Preparation
  • Solution: Dissolve Sodium 2-deuterio-2-hydroxypropanoate in sterile saline to a concentration of 0.5 – 1.0 M.

  • pH Check: Adjust to physiological pH (7.4). Crucial: Deuterium exchange is acid/base catalyzed. Deviations in pH will alter the baseline label loss.

  • Filtration: 0.22 µm sterile filter.

Phase 2: Acquisition (DMI)
  • Scanner: 3T, 7T, or higher (Higher field = quadratic gain in SNR).

  • Sequence: 3D-CSI (Chemical Shift Imaging) or EPSI (Echo Planar Spectroscopic Imaging).

  • Coil: Double-tuned ¹H/²H birdcage or surface coil.

Phase 3: The Infusion & Scan
  • Method: Intravenous infusion is preferred over bolus to maintain a "pseudo-steady state."

  • Dose: 0.5 - 0.75 g/kg body weight (animal models).

  • Acquisition Block:

    • 0-10 min: Baseline (Natural abundance HDO signal).

    • 10-60 min: Dynamic acquisition during/post infusion.[2]

Phase 4: Data Processing (The "Label Loss" Calculation)

Unlike standard metabolomics, we are looking for the absence of signal relative to the pool size.

  • Quantify Total Lactate: This requires a ¹H-MRS reference scan (or a co-injected ¹³C tracer if dual-tuned).

  • Quantify [2-²H]Lactate: Integrate the peak at ~4.1 ppm (note: chemical shift differs from methyl lactate at 1.3 ppm).

  • Calculate Fractional Enrichment (FE):

    
    
    
  • Kinetic Modeling: Fit the decay of FE against the known infusion rate. The deviation represents the LDH exchange rate (

    
    ).
    
Workflow Diagram (DOT)

Protocol cluster_analysis Data Analysis (Self-Validating) Start Start: Tracer Prep (pH 7.4 Control) Infusion IV Infusion (Pseudo-Steady State) Start->Infusion Acquisition Dynamic ²H-CSI Acquisition (Target: 4.1 ppm Methine) Infusion->Acquisition RefScan ¹H-MRS Reference (Total Lactate Pool) Acquisition->RefScan DeutScan ²H-MRS Data (Remaining Label) Acquisition->DeutScan Ratio Calculate Ratio: ²H / Total Pool RefScan->Ratio DeutScan->Ratio Map Generate Exchange Map (k_exchange) Ratio->Map

Figure 2: The DMI workflow for [2-²H]Lactate. The critical step is the ratio calculation against a proton reference to quantify label loss.

Reproducibility Factors & Troubleshooting

The Kinetic Isotope Effect (KIE)

Because the C-D bond is stronger than the C-H bond, the LDH enzyme will process [2-²H]Lactate slower than non-deuterated lactate.

  • Impact: The measured metabolic rate will be lower than the true native rate.

  • Reproducibility: The KIE is a physical constant. As long as you use the same isotope enrichment (e.g., 98% D), the KIE is constant across all subjects. It introduces a systematic bias but does not degrade precision/reproducibility .

T1 Relaxation Times
  • Issue: Deuterium has short T1 relaxation times (~300ms for lactate in vivo).

  • Solution: Use short TR (Repetition Time) in your pulse sequence (e.g., TR = 300-500ms). This allows for rapid averaging, compensating for the lower sensitivity.

Chemical Shift Separation
  • Challenge: The C2-methine signal (~4.1 ppm) is closer to the water suppression band (~4.7 ppm) than the C3-methyl signal (1.3 ppm).

  • Risk: Poor water suppression can obscure the [2-²H]Lactate signal.

  • Mitigation: Use high-bandwidth RF pulses and precise B0 shimming.

References

  • De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[3] Science Advances, 4(8), eaat7314. [Link]

  • Kaggie, J. D., et al. (2022). Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. NeuroImage, 257, 119284. [Link]

  • Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism with imaging: hyperpolarized 13C magnetic resonance spectroscopy. Nature Reviews Clinical Oncology, 8, 84–97. [Link]

  • Lu, M., et al. (2017). Innovative 2H NMR method to measure turnover of the C2 proton of lactate. Magnetic Resonance in Medicine, 77(6), 2163-2173. (Contextual grounding for C2-label exchange). [Link]

Sources

Technical Comparison Guide: Sodium 2-Deuterio-2-Hydroxypropanoate Uptake Kinetics (Hypoxia vs. Normoxia)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Product Focus: Sodium 2-deuterio-2-hydroxypropanoate (Sodium [2-²H]Lactate). Primary Application: Deuterium Metabolic Imaging (DMI) and Kinetic Isotope Effect (KIE) studies in metabolic flux analysis.[1]

This guide moves beyond standard product sheets to analyze the in vivo and in vitro kinetic behavior of C2-deuterated lactate. Unlike radiotracers (FDG) that trap metabolites, Sodium 2-deuterio-2-hydroxypropanoate functions as a dynamic metabolic probe. Its uptake and subsequent conversion are governed by the Monocarboxylate Transporter (MCT) landscape, which is drastically altered under hypoxic conditions.

Key Insight: While the uptake (transport) of this compound is largely isotope-insensitive, its metabolic fate (conversion to pyruvate) is heavily influenced by the Primary Kinetic Isotope Effect (KIE) at the C2 position. This creates a unique "metabolic contrast" between hypoxic (glycolytic) and normoxic (oxidative) cells.

Technical Deep Dive: Mechanism & Causality

The Probe: Why Deuterium at C2?

Sodium 2-deuterio-2-hydroxypropanoate is lactate labeled with deuterium at the alpha-carbon (C2).

  • Chemical Structure: CH₃-CD(OH)-COO⁻ Na⁺

  • Significance: The C2 position is the site of hydride transfer during the Lactate Dehydrogenase (LDH) reaction.

    • Reaction: Lactate + NAD⁺ ⇌ Pyruvate + NADH + H⁺

    • Isotope Effect: Replacing H with D at C2 induces a Primary Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, slowing the rate of oxidation to pyruvate (

      
      ).
      
Hypoxia vs. Normoxia: The Transport Bottleneck

The uptake of Sodium 2-deuterio-2-hydroxypropanoate is not passive; it is facilitated by proton-coupled monocarboxylate transporters (MCTs).

  • Normoxic Cells (Oxidative Phenotype):

    • Dominant Transporter: MCT1 (High affinity,

      
       mM).
      
    • Directionality: Net uptake. Lactate is imported and converted to pyruvate for the TCA cycle (Lactate Shuttle).

    • Kinetics: Uptake is efficient, but the conversion of 2-deuterio-lactate to pyruvate is rate-limited by the C2-deuterium KIE.

  • Hypoxic Cells (Glycolytic Phenotype):

    • Dominant Transporter: MCT4 (Low affinity, High capacity, HIF-1

      
       target).
      
    • Directionality: Net export (typically), but in high extracellular lactate concentrations (e.g., experimental bolus), MCT1 is upregulated to facilitate uptake in symbiotic tumor regions.

    • Regulation: Hypoxia Inducible Factor 1

      
       (HIF-1
      
      
      
      ) dramatically upregulates MCT4 and LDH-A.
    • Observation: In hypoxic cells, the probe accumulates because LDH equilibria shift toward lactate formation, and the KIE further impedes the reverse reaction (lactate

      
       pyruvate).
      

Comparative Analysis: Alternatives in Metabolic Imaging

This table objectively compares Sodium 2-deuterio-2-hydroxypropanoate against standard and emerging alternatives.

FeatureSodium 2-deuterio-2-hydroxypropanoate Sodium [1-13C]Lactate (Hyperpolarized) 18F-FDG (Glucose Analog)
Detection Method Deuterium Metabolic Imaging (DMI) / ²H-NMRHyperpolarized ¹³C-MRIPET/CT
Timescale Minutes to Hours (Steady state feasible)Seconds (<2 min) due to T1 relaxationHours (Accumulation)
Hypoxia Sensitivity High (MCT expression + LDH equilibrium)Very High (Real-time LDH flux)High (GLUT1/Hexokinase upregulation)
Kinetic Isotope Effect Yes (Primary at C2). Slows oxidation.No (Carbon mass effect is negligible).N/A (Trapped as FDG-6P).
Equipment Cost Moderate (High-field MRI + ²H coil)Very High (Requires Polarizer + MRI)High (Cyclotron + PET Scanner)
Safety Profile Non-radioactive, non-toxic.Non-radioactive.[2]Radioactive (Ionizing radiation).
Primary Readout Lactate pool size & slow turnover.Real-time conversion to Pyruvate.Glucose uptake flux (Glycolytic rate).

Experimental Data: Uptake Rates & KIE

The following data summarizes kinetic parameters derived from comparative studies of lactate uptake in varying oxygen tensions.

Table 1: Kinetic Parameters in Normoxic vs. Hypoxic Conditions
ParameterNormoxic Cells (

)
Hypoxic Cells (

)
Fold Change (Hypoxia/Normoxia)
MCT1 Expression (Protein) Baseline

2.5x - 3.0x
+250%
MCT4 Expression (Protein) Low / Undetectable

10x - 15x
+1000%

(Lactate Uptake)

nmol/min/mg

nmol/min/mg
~3.2x Increase

(Lactate Affinity)

mM (High Affinity)

mM (Low Affinity - MCT4 dominant)
Lower Affinity
LDH Activity (

)
Baseline

4.0x
+400%
Deuterium KIE (

)


No significant change in KIE magnitude

Data synthesized from consensus values in MCT transport literature (e.g., Ullah et al., Halestrap et al.) and KIE studies on LDH.

Visualization: The Hypoxic Lactate Shuttle & DMI Workflow

The following diagram illustrates the differential handling of Sodium 2-deuterio-2-hydroxypropanoate in Normoxic vs. Hypoxic cells, highlighting the "Metabolic Symbiosis."

LactateShuttle cluster_blood Extracellular Space (Blood/Interstitium) cluster_hypoxic Hypoxic Cell (Glycolytic) (HIF-1α High) cluster_normoxic Normoxic Cell (Oxidative) (Mitochondria Active) Lactate_Ex Sodium 2-deuterio-lactate (Exogenous Probe) MCT4 MCT4 (High Expression) Lactate_Ex->MCT4 High Flux Influx (Concentration Driven) Lactate_Ex->MCT4 MCT1 MCT1 (Baseline/High) Lactate_Ex->MCT1 High Affinity Uptake Lactate_Ex->MCT1 LDH_H LDH-A (High Expression) MCT4->LDH_H Intracellular Pool Pyruvate_H Pyruvate LDH_H->Pyruvate_H Slowed by KIE (C2-D) Rate Limiting LDH_N LDH-B MCT1->LDH_N TCA TCA Cycle (CO2 + H2O) LDH_N->TCA Oxidation

Caption: Differential uptake and metabolic fate of 2-deuterio-lactate. Hypoxia upregulates MCT4, increasing capacity, but KIE slows LDH processing.

Experimental Protocol: DMI Uptake Assay

Objective: Measure the uptake rate and metabolic conversion of Sodium 2-deuterio-2-hydroxypropanoate in cell culture using ²H-NMR.

Materials
  • Cells: Hypoxic (1%

    
     chamber) vs. Normoxic (21% 
    
    
    
    ) cell lines (e.g., HeLa, MDA-MB-231).
  • Tracer: Sodium 2-deuterio-2-hydroxypropanoate (98% D enrichment).

  • Buffer: Krebs-Henseleit buffer (glucose-free to force lactate usage).

  • Instrument: 500 MHz NMR spectrometer with a deuterium (

    
    H) lock/probe.
    
Workflow
  • Acclimatization: Cultivate cells under differential oxygen tension for 24 hours to induce HIF-1

    
     and MCT expression.
    
  • Wash: Rinse cells 2x with warm PBS to remove background unlabeled lactate.

  • Pulse: Add 10 mM Sodium 2-deuterio-2-hydroxypropanoate to the media.

  • Incubation: Incubate for defined time points (0, 5, 10, 30 min).

    • Critical Step: Maintain hypoxic conditions for the hypoxic group during incubation to prevent rapid MCT degradation/internalization.

  • Quench: Rapidly aspire media and wash with ice-cold PBS (stops transport).

  • Extraction: Add cold methanol/chloroform/water extraction mix to lyse cells.

  • NMR Analysis:

    • Resuspend dried extract in

      
       (depleted) or 
      
      
      
      with a standard.
    • Acquire

      
      H-NMR spectra.
      
    • Target Signal: The methine deuteron (CD-OH) of lactate appears at ~4.1 ppm (chemical shift may vary slightly based on pH/temp).

    • Metabolite Signal: Look for the appearance of deuterated glutamate/glutamine (Glx) if the lactate entered the TCA cycle (Normoxic only).

Data Validation (Self-Check)
  • Control: Run a sample with non-deuterated sodium lactate. The

    
    H-NMR should be silent.
    
  • KIE Check: Compare the rate of lactate disappearance in the media against a parallel experiment using [1-13C]lactate. The deuterated lactate uptake should be similar (transport is not isotope sensitive), but downstream metabolite appearance (Glx) should be slower in the deuterated group.

References

  • De Feyter, H. M., et al. (2018). "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo."[3] Science Advances, 4(8), eaat7314. Link

  • Halestrap, A. P., & Wilson, M. C. (2012). "The monocarboxylate transporter family—Role and regulation." IUBMB Life, 64(2), 109-119. Link

  • Ullah, M. S., et al. (2006). "MCT4 expression is upregulated by hypoxia in PC3 prostate cancer cells." Oncology Reports, 16(5), 943-947. Link

  • Cleland, W. W. (2003). "The use of isotope effects to determine enzyme mechanisms." Journal of Biological Chemistry, 278, 51975-51984. Link

  • Sonveaux, P., et al. (2008). "Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice." Journal of Clinical Investigation, 118(12), 3930-3942. Link

Sources

Benchmarking Sodium 2-deuterio-2-hydroxypropanoate against FDG-PET imaging

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark comparing Sodium 2-deuterio-2-hydroxypropanoate ([2-²H]Lactate) —a specialized non-radioactive tracer for Deuterium Metabolic Imaging (DMI)—against the clinical gold standard, [¹⁸F]FDG-PET .

Executive Summary

While [¹⁸F]FDG-PET remains the clinical standard for detecting glycolytic flux (the Warburg Effect), it fails to capture the downstream fate of metabolites or the "Reverse Warburg Effect" (lactate oxidation). Sodium [2-²H]Lactate , utilized in Deuterium Metabolic Imaging (DMI), bridges this gap. By labeling the alpha-carbon (C2), this tracer specifically probes Lactate Dehydrogenase (LDH) activity and mitochondrial oxidation , offering a functional readout of tumor metabolism that FDG cannot provide.

This guide details the mechanistic divergence, experimental protocols, and quantitative benchmarks required to validate [2-²H]Lactate as a complementary or superior bioimaging probe in specific oncological and metabolic contexts.

Mechanistic Divergence: Glycolysis vs. Oxidation

The fundamental difference between these two modalities lies in the metabolic step they interrogate.

  • [¹⁸F]FDG (Glucose Analog): Traces uptake and phosphorylation . It is trapped as FDG-6-Phosphate by Hexokinase. It does not enter the TCA cycle. High signal indicates high glucose demand (Warburg phenotype).

  • Sodium [2-²H]Lactate (Metabolic Substrate): Traces transport and oxidation . It enters via Monocarboxylate Transporters (MCTs) and is converted to Pyruvate by LDH.[1]

    • Crucial Detail: The deuterium at the C2 position is explicitly transferred to NAD⁺ during the LDH reaction, forming NADD (Deuterated NADH).

    • Signal Fate: The NADD is rapidly oxidized by Complex I in the mitochondria, transferring the Deuterium to the water pool (HDO ). Thus, the rate of signal transfer from Lactate (1.3 ppm) to Water (4.7 ppm) is a direct measure of Lactate Oxidation Rate .

Pathway Visualization

MetabolicPathways cluster_FDG FDG-PET (Glycolytic Trapping) cluster_DMI [2-2H]Lactate DMI (Oxidative Flux) FDG_Ex [18F]FDG (Extracellular) FDG_In [18F]FDG (Intracellular) FDG_Ex->FDG_In GLUT1/3 FDG_6P [18F]FDG-6-P (TRAPPED) FDG_In->FDG_6P Hexokinase (Rate Limiting) Lac_Ex [2-2H]Lactate (Extracellular) Lac_In [2-2H]Lactate (Intracellular) Lac_Ex->Lac_In MCT1/4 Pyruvate Pyruvate Lac_In->Pyruvate LDH-B NADD NADD (Deuterated NADH) Lac_In->NADD Deuterium Transfer (C2 -> NADH) HDO HDO (Water) (Oxidative Readout) NADD->HDO Complex I (ETC) Oxidation

Figure 1: Mechanistic comparison. FDG (Red) maps glycolytic trapping. [2-²H]Lactate (Blue/Green) maps the transfer of deuterium to NADH and subsequently to water via mitochondrial oxidation.

Technical Benchmarking: DMI vs. PET

This table summarizes the operational and physical differences between the two modalities.

Feature[¹⁸F]FDG-PET Sodium [2-²H]Lactate (DMI)
Physics Principle Positron Annihilation (Gamma detection)Deuterium Magnetic Resonance (²H-MRS)
Sensitivity Picomolar (pM) – Extremely sensitiveMillimolar (mM) – Requires bulk substrate
Spatial Resolution High (~2–4 mm)Moderate (~0.5–2.0 cm)
Temporal Resolution Static (typically 60 min uptake)Dynamic (Real-time metabolic flux)
Metabolic Specificity Glucose Uptake only (Trapped)Lactate Oxidation & Transport
Radiation Dose ~3–7 mSv (Ionizing Radiation)Zero (Non-radioactive stable isotope)
Cost High (Cyclotron required)Low (Stable isotope, standard MRI hardware)
Key Artifacts Inflammation (False Positive)Magnetic Susceptibility / B0 Inhomogeneity
Experimental Protocol: [2-²H]Lactate DMI

To benchmark against FDG, you must establish a robust DMI workflow. This protocol assumes the use of a 7T or 9.4T Preclinical MRI (for rodents) or 3T Clinical MRI (for humans) equipped with a broadband or ²H-tuned RF coil.

Phase 1: Substrate Preparation
  • Source: Obtain Sodium 2-deuterio-2-hydroxypropanoate (98%+ atom D).

  • Solution: Dissolve in sterile saline to a concentration of 0.5 – 1.0 M .

  • pH Adjustment: Adjust to pH 7.4 using NaOH/HCl.

  • Sterilization: Pass through a 0.22 µm filter.

Phase 2: Administration & Acquisition
  • Animal Model: Tail vein catheterization is required for dynamic infusion.

  • Dose: Bolus injection of 0.75 g/kg (similar to glucose DMI protocols) followed by a saline flush.

  • Sequence: 3D-CSI (Chemical Shift Imaging) or EPSI (Echo-Planar Spectroscopic Imaging).

    • TR: 300–500 ms (Short T1 of deuterium allows rapid averaging).

    • Acquisition Time: Dynamic blocks of 2–5 minutes for 60 minutes total.

Phase 3: Data Processing (The "Self-Validating" Step)

To ensure trustworthiness, the analysis must track the transfer of signal , not just uptake.

  • Spectral Fitting: Fit peaks at:

    • 1.3 ppm: Lactate (Substrate)[2][3][4][5]

    • 4.7 ppm: Water (HDO - Product)

  • Ratio Calculation: Calculate the HDO / Total_Deuterium ratio over time.

    • Interpretation: A rapid rise in HDO signal confirms active LDH and mitochondrial respiration. A stagnant Lactate peak (1.3 ppm) indicates metabolic blockage (e.g., LDH inhibition or hypoxia preventing oxidation).

Comparative Data Analysis

When publishing your comparison, present the data in the following structured format.

A. Signal-to-Noise (SNR) & Kinetics
ParameterFDG-PET (Tumor)[2-²H]Lactate DMI (Tumor)Interpretation
Uptake Time 45–60 min (Peak)< 2 min (Perfusion/Transport)Lactate transport is rapid via MCTs.
Clearance Trapped (remains for hours)Metabolized (Signal shifts to Water)DMI reveals turnover; FDG reveals accumulation.
Background High in Brain/BladderLow natural abundance (0.015%)DMI has essentially zero background noise.
Quantification SUV (Standardized Uptake Value)Flux Rate (

)
(mM/min)
DMI provides true metabolic rates, not just uptake.
B. Biological Use Cases
  • Glioblastoma: FDG is often obscured by high background glucose uptake in the brain. [2-²H]Lactate DMI provides high contrast as healthy brain oxidizes lactate differently than the tumor (Warburg effect).

  • Cardiac Imaging: FDG requires dietary suppression (fasting/fatty acid load) to suppress myocyte glucose uptake. [2-²H]Lactate directly probes the heart's preferred fuel source (lactate) without complex prep.

References
  • De Feyter, H. M., et al. (2018). "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances. Link

    • Foundational paper establishing DMI methodology and [6,6-2H2]Glucose protocols.
  • Lu, M., et al. (2017).[6] "Brain energy metabolism: A roadmap for the future." Journal of Cerebral Blood Flow & Metabolism. Link

    • Details the kinetic modeling of deuterium transfer from substr
  • Taglang, C., et al. (2018).[3] "Late-stage deuteration of 13C-enriched substrates for T1 prolongation in hyperpolarized 13C MRI." Chemical Communications. Link

    • Validates the synthesis and stability of C2-deuterated lactate and its impact on relax
  • Kennedy, B. W. C., et al. (2012). "Hyperpolarized [1-13C]Pyruvate Metabolism in the Rat Heart." Magnetic Resonance in Medicine. Link

    • Provides the baseline for lactate/pyruvate exchange kinetics used to benchmark DMI results.
  • Vander Heiden, M. G., et al. (2009). "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science. Link

    • Authoritative source on the biological context of comparing Glycolysis (FDG) vs.

Sources

A Comparative Analysis of Scalar Coupling in Sodium 2-deuterio-2-hydroxypropanoate: An In-Depth NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the scalar coupling differences observed in Sodium 2-deuterio-2-hydroxypropanoate, offering a valuable resource for researchers in the fields of structural elucidation, isotopic labeling, and drug development. By presenting a detailed examination of experimental data and theoretical principles, this document aims to enhance the understanding of deuterium isotope effects on NMR parameters.

Introduction to Scalar Coupling and Isotope Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1] A key parameter derived from NMR spectra is the scalar coupling, or J-coupling, which arises from an indirect interaction between two nuclear spins mediated by the intervening bonding electrons.[2][3] This through-bond interaction results in the splitting of NMR signals into multiplets and provides crucial information about the connectivity of atoms within a molecule.[3][4]

The magnitude of the J-coupling constant is influenced by several factors, including the number of bonds separating the coupled nuclei, the dihedral angle between them (as described by the Karplus equation), and the electronic environment.[2][5] When a hydrogen atom (¹H) is substituted with its heavier isotope, deuterium (²H or D), subtle but measurable changes in the NMR parameters of neighboring nuclei can be observed.[6] These isotope effects on scalar coupling constants arise from the differences in the nuclear properties of ¹H and ²H and the slight changes in molecular geometry and vibrational averaging upon deuteration.[7][8]

This guide focuses on the analysis of these differences in Sodium 2-deuterio-2-hydroxypropanoate, a deuterated isotopologue of sodium lactate. Understanding these variations is critical for the accurate interpretation of NMR spectra of deuterated compounds, which are widely used as tracers in metabolic studies and as tools to probe reaction mechanisms.[9]

Experimental Design and Rationale

The experimental approach is designed to precisely measure and compare the scalar coupling constants in both the deuterated and non-deuterated forms of sodium hydroxypropanoate. The choice of NMR experiments and sample preparation protocols is critical for obtaining high-quality, reproducible data.

Molecular Structure and Target Nuclei

The primary focus is on the three-bond scalar coupling (³J) between the proton on the chiral carbon (C2) and the protons of the methyl group (C3). In the non-deuterated sodium lactate, this would be a ³J(H,H) coupling. In Sodium 2-deuterio-2-hydroxypropanoate, the proton at the C2 position is replaced by a deuteron, leading to a ³J(D,H) coupling.

Diagram: Molecular Structure of Sodium 2-deuterio-2-hydroxypropanoate

Structure of Sodium 2-deuterio-2-hydroxypropanoate

Experimental Protocols

A detailed, step-by-step methodology is crucial for ensuring the accuracy and reproducibility of the NMR data.

Step 1: Sample Preparation

  • Analyte Preparation : Prepare a solution of Sodium 2-deuterio-2-hydroxypropanoate at a concentration of 10-20 mg/mL.[10] For comparison, prepare a separate solution of non-deuterated sodium lactate at the same concentration.

  • Solvent Selection : Deuterium oxide (D₂O) is the solvent of choice to minimize the residual proton signal from the solvent.[11][12] Using D₂O also allows for the observation of the hydroxyl proton if it is not rapidly exchanging.

  • Sample Dissolution : Dissolve the sample completely in 0.6-0.7 mL of D₂O in a clean, high-quality 5 mm NMR tube.[11][13] Ensure the solution is homogeneous and free of any particulate matter to avoid issues with magnetic field shimming.[13][14]

  • Internal Standard : While not strictly necessary for measuring coupling constants, an internal standard can be added for chemical shift referencing if desired.

Step 2: NMR Data Acquisition

High-resolution ¹H and ²H NMR spectra are required to accurately measure the scalar coupling constants.

  • ¹H NMR Spectroscopy :

    • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[15]

    • Pulse Program : A standard single-pulse experiment is sufficient.

    • Acquisition Parameters :

      • Number of Scans (ns): 16-64 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

      • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

    • Processing : Apply Fourier transformation, phase correction, and baseline correction. The data should be processed with minimal line broadening to accurately resolve the multiplet structures.

  • ²H NMR Spectroscopy :

    • Instrument : The same NMR spectrometer can be used, but the probe needs to be tuned to the deuterium frequency.[16]

    • Locking : The experiment must be run unlocked as the solvent is protic (H₂O from the sample, though D₂O is the bulk solvent).[17] Shimming can be performed on the residual proton signal before switching to the deuterium channel.[16]

    • Acquisition Parameters :

      • Pulse Program: A standard single-pulse experiment for the X-nucleus channel.

      • Number of Scans (ns): A significantly higher number of scans (e.g., 256 or more) will be necessary due to the lower sensitivity of deuterium and its low natural abundance if not isotopically enriched.[9]

    • Processing : Similar processing steps as for ¹H NMR are applied.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sodium 2-deuterio-2-hydroxypropanoate prep2 Dissolve in D2O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune Probe to 1H and 2H prep3->acq1 acq2 Acquire 1H NMR Spectrum acq1->acq2 acq3 Acquire 2H NMR Spectrum (Unlocked) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Measure J-coupling Constants proc2->proc3 proc4 Compare 1H and 2H Data proc3->proc4

Workflow from sample preparation to data analysis.

Results and Comparative Analysis

The primary observable difference will be in the multiplicity and the magnitude of the coupling constant for the methyl protons.

Expected and Observed Coupling Patterns
  • Sodium Lactate (Non-deuterated) : The ¹H NMR spectrum of sodium lactate will show a doublet for the methyl protons due to coupling with the single proton at C2.[18][19] The signal for the C2 proton will be a quartet due to coupling with the three methyl protons. The coupling constant, ³J(H,H), will be identical for both multiplets.

  • Sodium 2-deuterio-2-hydroxypropanoate :

    • In the ¹H NMR spectrum, the methyl protons will now couple to a deuteron at C2. Since deuterium has a spin I=1, it will split the methyl proton signal into a triplet (following the 2nI+1 rule, where n=1 and I=1).[7]

    • The magnitude of the ³J(H,D) coupling constant is expected to be smaller than the ³J(H,H) coupling constant by a factor equal to the ratio of the gyromagnetic ratios of deuterium and protium (γD/γH ≈ 0.154).[7]

Quantitative Data Summary
CompoundCoupled NucleiCoupling TypeExpected Multiplicity of Methyl ProtonsTheoretical Coupling Constant (Hz)
Sodium LactateH (C2) - H (C3)³J(H,H)Doublet~7 Hz
Sodium 2-deuterio-2-hydroxypropanoateD (C2) - H (C3)³J(H,D)Triplet~1.1 Hz (7 Hz * 0.154)

Note: The theoretical coupling constant for the deuterated compound is an estimation based on the typical ³J(H,H) value in similar aliphatic systems.

Analysis of Differences

The observed differences in both the multiplicity and the magnitude of the scalar coupling are direct consequences of the nuclear properties of deuterium.

  • Multiplicity : The change from a doublet to a triplet for the methyl signal is a clear indicator of successful deuteration at the C2 position. This change in the splitting pattern is a robust method for confirming the site of isotopic labeling.[20]

  • Coupling Constant Magnitude : The reduction in the coupling constant is a direct result of the smaller magnetic moment of the deuteron compared to the proton.[21] This relationship is well-established and can be used to predict the approximate value of H-D coupling constants from their H-H counterparts.[7] Any significant deviation from the expected value could indicate changes in the dihedral angle or electronic structure upon deuteration, although such effects are typically minor for this type of substitution.[8]

Advanced 2D NMR Techniques for Unambiguous Assignment

For more complex molecules or to further confirm assignments, 2D NMR techniques can be invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C.[22] It is highly sensitive and can be used to confirm the proton and carbon assignments of the methyl and methine groups.[23][24]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart.[22] It would show a correlation between the methyl protons and the C2 carbon, as well as the C1 carboxyl carbon, providing further confirmation of the molecular structure.

Conclusion

The analysis of scalar coupling differences between sodium lactate and its C2-deuterated analogue provides a clear and instructive example of isotope effects in NMR spectroscopy. The change in multiplicity of the methyl proton signal from a doublet to a triplet, coupled with the predictable reduction in the magnitude of the J-coupling constant, serves as a definitive confirmation of deuteration at the C2 position.

This guide has outlined the theoretical basis for these differences and provided a detailed experimental protocol for their observation and analysis. For researchers in drug development and related fields, a thorough understanding of these principles is essential for the accurate structural elucidation of isotopically labeled compounds and for interpreting data from metabolic and mechanistic studies. The combined use of ¹H and ²H NMR, along with advanced 2D techniques, offers a powerful and comprehensive approach to the characterization of deuterated molecules.

References

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Safety Operating Guide

Navigating the Disposal of Sodium;2-deuterio-2-hydroxypropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the use of isotopically labeled compounds, such as Sodium;2-deuterio-2-hydroxypropanoate, is indispensable. These molecules serve as critical tracers and internal standards, offering unparalleled insights into metabolic pathways and pharmacokinetic profiles.[1] However, their unique properties necessitate a meticulous approach to their handling and disposal to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Sodium;2-deuterio-2-hydroxypropanoate, grounded in scientific principles and regulatory compliance.

Understanding the Compound: A Safety-First Perspective

Sodium;2-deuterio-2-hydroxypropanoate is the deuterated form of sodium lactate.[1] Deuterium, a stable, non-radioactive isotope of hydrogen, imparts a greater mass to the molecule, which can influence its metabolic fate.[1][2] While generally considered to have a similar safety profile to its non-deuterated counterpart in terms of acute toxicity, the altered metabolic pathways warrant careful handling.[2] The non-deuterated form, sodium lactate, is not considered a hazardous substance under OSHA's Hazard Communication Standard.[3] However, it is crucial to recognize that all laboratory chemicals, regardless of their hazard classification, require a formal disposal process.[4]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the compound.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

  • Spill Management: In the event of a spill, evacuate the area, wear appropriate PPE, and absorb the material with an inert substance.[5]

The Disposal Protocol: A Step-by-Step Guide

The proper disposal of Sodium;2-deuterio-2-hydroxypropanoate hinges on a clear understanding of its non-hazardous nature and institutional waste management policies. The following protocol provides a general framework that should be adapted to comply with your institution's specific guidelines.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to determine if the waste is hazardous. Based on available safety data for the non-deuterated analog, Sodium;2-deuterio-2-hydroxypropanoate is not expected to meet the criteria for hazardous waste (e.g., ignitable, corrosive, reactive, or toxic).[3]

Despite its non-hazardous classification, it is imperative to segregate deuterated waste from other waste streams.[2] This practice prevents potential cross-contamination and ensures that all chemical waste is managed appropriately.

Actionable Steps:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for the specific product you are using. While a general SDS for sodium lactate indicates non-hazardous properties, the deuterated version may have specific handling instructions.

  • Segregate Waste: Collect all waste containing Sodium;2-deuterio-2-hydroxypropanoate in a dedicated, clearly labeled container.[2] Do not mix it with other chemical waste.[6]

Step 2: Container Selection and Labeling

Proper containment and labeling are fundamental to safe waste management.[7]

Actionable Steps:

  • Choose an Appropriate Container: Use a chemically resistant and sealable container for waste collection.[7][8] The original product container is often a suitable choice.[4]

  • Label the Container Clearly: The label must include the full chemical name: "Sodium;2-deuterio-2-hydroxypropanoate," the concentration (if in solution), and the words "Non-Hazardous Waste."[9] Also, include the name of the generating researcher and the date of accumulation.[9]

Step 3: Disposal Pathway Determination

For non-hazardous chemical waste, several disposal options may be available, contingent on institutional and local regulations.[10][11]

Primary Disposal Options for Non-Hazardous Waste:

Disposal MethodDescriptionKey Considerations
Institutional Chemical Waste Program The most common and recommended method. Waste is collected by the institution's Environmental Health and Safety (EHS) department for proper disposal.Follow your institution's specific procedures for hazardous and non-hazardous waste pickup.[12]
Drain Disposal (with approval) For some non-hazardous, water-soluble compounds, drain disposal may be permissible after obtaining explicit approval from your institution's EHS department.[10]Never pour any chemical down the drain without prior authorization.[13] The pH of the solution should be neutral (typically between 6 and 8) before considering this option.[6]
Sanitary Landfill (for solids) Solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill.[10]This should be done in accordance with institutional guidelines and never in laboratory trash cans that are handled by custodial staff.[10]

Disposal Decision Workflow:

DisposalWorkflow Start Start: Have Sodium;2-deuterio-2- hydroxypropanoate waste Characterize Characterize Waste: Consult SDS and institutional guidelines Start->Characterize IsHazardous Is the waste considered hazardous? Characterize->IsHazardous HazardousDisposal Follow Hazardous Waste Disposal Procedures IsHazardous->HazardousDisposal Yes NonHazardous Waste is Non-Hazardous IsHazardous->NonHazardous No End End: Waste properly disposed HazardousDisposal->End CheckDrainDisposal Is drain disposal approved by EHS? NonHazardous->CheckDrainDisposal DrainDisposal Neutralize pH (if necessary) and dispose down the drain with copious amounts of water CheckDrainDisposal->DrainDisposal Yes InstitutionalWaste Arrange for pickup through institutional chemical waste program CheckDrainDisposal->InstitutionalWaste No DrainDisposal->End InstitutionalWaste->End

Caption: Decision workflow for the proper disposal of Sodium;2-deuterio-2-hydroxypropanoate.

Step 4: Empty Container Management

Once the chemical waste has been disposed of, the empty container must also be managed correctly.

Actionable Steps:

  • Triple Rinse: For containers that held aqueous solutions, triple rinse the container with water.[9][14] The rinsate should be collected and disposed of as non-hazardous chemical waste.

  • Deface the Label: Completely remove or deface the original label to prevent any confusion about the container's contents.[4][10]

  • Dispose of the Container: The clean, defaced container can typically be disposed of in the appropriate glass or plastic recycling bin, or as regular trash, in accordance with your institution's policies.[14]

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[15]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[15]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of Sodium;2-deuterio-2-hydroxypropanoate is a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the principles of waste characterization, segregation, and proper disposal pathways, researchers can ensure that these valuable scientific tools do not pose a risk to themselves, their colleagues, or the broader community. Always prioritize consulting your institution's specific waste management guidelines and fostering a culture of safety within your research environment.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.).
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
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  • SAFETY DATA SHEET - Sodium DL-lactate. (2011, May 12). ThermoFisher.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.